(R)-Methyl 2,3-dihydroxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2,3-dihydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCNNXZXGCREM-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of (R)-Methyl 2,3-dihydroxypropanoate
An In-depth Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile and highly valuable chiral building block in modern organic synthesis and drug development. Its stereodefined C3 backbone, featuring vicinal diols and a methyl ester, provides a powerful scaffold for the enantioselective synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic profile. Detailed experimental protocols for its synthesis and key chemical transformations are presented, alongside an exploration of its significant applications in the pharmaceutical industry. This document is intended to serve as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Introduction
In the pursuit of novel therapeutics, the stereochemical identity of a molecule is often intrinsically linked to its biological activity. The demand for enantiomerically pure compounds has therefore positioned chiral building blocks as indispensable tools in the pharmaceutical industry. This compound, with its defined (R)-stereocenter, represents a key C3 chiral synthon. The presence of multiple functional groups—a primary alcohol, a secondary alcohol, and a methyl ester—offers a rich platform for a diverse array of chemical modifications. This guide aims to provide a detailed and practical understanding of this crucial molecule, empowering scientists to harness its full synthetic potential.
Molecular Structure and Physicochemical Properties
A thorough understanding of the fundamental physical and chemical characteristics of this compound is essential for its effective application in research and development.
Molecular Identity
-
Chemical Name: this compound[1]
-
Synonyms: Methyl D-(-)-glycerate, (R)-Methyl-2,3-dihydroxypropionate[1]
-
CAS Number: 18289-89-9[2]
-
Molecular Formula: C₄H₈O₄[3]
-
Molecular Weight: 120.10 g/mol [3]
Figure 1: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Appearance | Light yellow to yellow liquid | [4][5] |
| Boiling Point | 140 °C at 15 Torr | [4][5] |
| Density | 1.2795 g/cm³ | [4][5] |
| Optical Rotation ([α]D) | -12.5° (c=0.01g/mL in CHCl₃) | [4] |
| Storage Temperature | 2-8°C | [4][5] |
Table 1: Physical properties of this compound.
Spectroscopic Profile
A comprehensive spectroscopic analysis is vital for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. In CDCl₃, the following characteristic peaks are observed: a singlet for the methyl ester protons, a multiplet for the proton on the chiral center (C2), and multiplets for the diastereotopic protons on C3. The hydroxyl protons typically appear as broad signals that can be exchanged with D₂O. A representative ¹H NMR spectrum shows peaks at approximately δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), and 3.84 (s, 3H).[1]
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms. Expected chemical shifts are approximately: 170-180 ppm for the ester carbonyl carbon, 60-80 ppm for the carbons bearing hydroxyl groups (C2 and C3), and around 50-60 ppm for the methyl ester carbon.[6][7][8][9]
Infrared (IR) Spectroscopy
The IR spectrum is instrumental in identifying the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2975-2860 | Medium | C-H stretch (aliphatic)[10] |
| 1750-1735 | Strong | C=O stretch (ester carbonyl)[10] |
| 1200-1170 | Strong | C-O stretch (ester)[10] |
Table 2: Characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 120. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.[11][12]
Chemical Properties and Reactivity
The synthetic utility of this compound stems from the reactivity of its ester and vicinal diol functionalities.
Reactions of the Ester Group
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2,3-dihydroxypropanoic acid, under either acidic or basic conditions. Basic hydrolysis using reagents like lithium hydroxide is common.[13][14][15][16]
-
Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst.[17]
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding (R)-propane-1,2,3-triol.
-
Aminolysis: Reaction with amines can convert the ester into the corresponding amide.
Reactions of the Vicinal Diols
-
Protection: The two hydroxyl groups can be protected to allow for selective reactions elsewhere in the molecule. A common strategy is the formation of an acetonide by reacting with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of oxidizing agents. The choice of reagent will determine the oxidation product.
-
Esterification and Etherification: The hydroxyl groups can be acylated to form esters or alkylated to form ethers.
Experimental Protocols
This section provides detailed methodologies for the synthesis and a key transformation of this compound.
Synthesis via Sharpless Asymmetric Dihydroxylation
This method provides an efficient route to enantiomerically enriched this compound from methyl acrylate.
Figure 2: Synthetic workflow for the Sharpless asymmetric dihydroxylation of methyl acrylate.
Protocol:
-
Prepare a mixture of AD-mix-β in a 1:1 solution of tert-butanol and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl acrylate to the cooled, stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with sodium sulfite.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acetonide Protection of the Diol
This protocol describes the protection of the vicinal diols as an acetonide.
Protocol:
-
Dissolve this compound in 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the protected product.
Applications in Drug Development
The well-defined stereochemistry of this compound makes it a valuable precursor for the synthesis of numerous biologically active molecules.[17]
-
Synthesis of Linezolid: This chiral building block is a key component in some synthetic routes to the oxazolidinone antibiotic, Linezolid. The (R)-stereocenter is crucial for the drug's antibacterial activity.[17]
-
Antiviral Agents: The diol functionality is a common feature in many nucleoside analogs that exhibit antiviral properties. This makes this compound a potential starting material for the synthesis of novel antiviral drugs.[18][19][20][21][22]
-
Cardiovascular and Other Therapeutic Agents: The chiral scaffold can be incorporated into a variety of drug candidates for treating a range of conditions.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
Conclusion
This compound is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its versatile functional groups and defined stereochemistry provide a robust platform for the development of novel pharmaceuticals. A comprehensive understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for stereochemically pure drugs continues to rise, the importance of synthons like this compound in advancing medicinal chemistry and drug discovery will only continue to grow.
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A Technical Guide to the Spectroscopic Profile of (R)-Methyl 2,3-dihydroxypropanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-Methyl 2,3-dihydroxypropanoate (CAS No: 18289-89-9) is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility in asymmetric synthesis, particularly for constructing complex molecules and biologically active compounds, necessitates unambiguous structural and stereochemical characterization.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this key synthetic intermediate. We delve into the interpretation of spectral data, outline field-proven experimental protocols for data acquisition, and explain the causal relationships between molecular structure and spectroscopic output.
Molecular Structure and Physicochemical Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule. This compound is a C4 ester containing a primary alcohol, a secondary alcohol, and a stereocenter at the C2 position.
-
Molecular Formula: C₄H₈O₄[2]
-
Appearance: Light yellow to yellow liquid[2]
-
IUPAC Name: methyl (2R)-2,3-dihydroxypropanoate[3]
Caption: Molecular Structure of this compound.
Spectroscopic Analysis Workflow
The structural elucidation of a chemical entity like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that data from one technique complements and validates the others, leading to a confident and complete characterization.
Caption: Predicted major fragmentation pathways in EI-MS.
Interpretation of Fragments:
-
m/z 89: This significant peak likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, a classic fragmentation pattern for methyl esters. [4][5]* m/z 61: This fragment could correspond to the loss of the carbomethoxy radical (•COOCH₃, 59 Da) via cleavage of the C1-C2 bond.
-
m/z 59: This ion corresponds to the [COOCH₃]⁺ fragment. It can also be formed from the m/z 89 fragment by the subsequent loss of formaldehyde (CH₂O, 30 Da).
Experimental Methodologies
The integrity of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following are standardized, field-proven methods for acquiring the data presented in this guide.
6.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.
6.2. IR Spectroscopy Protocol
-
Sample Preparation: As the compound is a liquid, the simplest method is to prepare a neat film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: First, acquire a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
6.3. Mass Spectrometry Protocol
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject a 1 µL aliquot into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization and Analysis: Use a standard EI energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-200. The resulting spectrum plots ion abundance versus m/z.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environments of each atom. The IR spectrum validates the presence of the key hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset serves as a reliable benchmark for researchers and scientists to confirm the identity, purity, and structural integrity of this important chiral intermediate in their developmental work.
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A Comprehensive Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate: Synthesis, Characterization, and Applications in Drug Development
Abstract
(R)-Methyl 2,3-dihydroxypropanoate, a versatile chiral building block, holds significant importance in the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development. This technical guide provides an in-depth exploration of its synthesis, purification, and characterization. Furthermore, it elucidates its critical role as a precursor in the development of biologically active molecules, with a particular focus on stereocontrolled transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of this compound in Chiral Synthesis
This compound (CAS No. 18289-89-9) is a valuable C3 chiral synthon, prized for its utility in constructing complex molecules with a high degree of stereocontrol.[1] Its defined 'R' configuration is fundamental to achieving the desired biological or chemical activity in the final products, making it a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The dihydroxy functionality of this molecule offers multiple reaction sites for chemical modification, enabling its incorporation into a diverse range of molecular scaffolds. This guide will delve into the key aspects of this compound, from its synthesis and physicochemical properties to its strategic applications in modern drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18289-89-9 | [1][2][3][4] |
| Molecular Formula | C₄H₈O₄ | [1][4][5] |
| Molecular Weight | 120.10 g/mol | [1][5] |
| Boiling Point | 140 °C (at 15 Torr) | [1][6] |
| Density | 1.2795 g/cm³ | [6] |
| Appearance | Light yellow to yellow liquid | [6] |
| Storage | Sealed in dry, store in freezer, under -20°C | [3] |
Spectroscopic Data for Structural Elucidation
Spectroscopic methods are indispensable for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's hydrogen framework.
-
¹H NMR (400 MHz, CDCl₃) δ: 4.29 (dd, 1H, J = 3.8, 3.3Hz), 3.91 (dd, 1H, J = 11.7, 3.3Hz), 3.85 (dd, 1H, J = 11.7, 3.8Hz), 3.84 (s, 3H).[2]
A comprehensive listing of available spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, can be found in various chemical databases.[7]
Synthesis and Purification: A Protocol for High-Purity this compound
The synthesis of enantiomerically pure this compound is a critical step in its utilization. One common and effective method involves the deprotection of a protected precursor, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol details the synthesis of this compound from methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[2]
Materials:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Acetic acid
-
Water
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 ml) and water (6 ml) in a round-bottom flask.[2]
-
Stir the reaction mixture at room temperature for 18 hours.[2]
-
After the reaction is complete, remove the solvent by evaporation under reduced pressure.[2]
-
To ensure the complete removal of water and residual acetic acid, add toluene to the residue and perform azeotropic distillation. Repeat this step three times.[2]
-
The resulting product is this compound.
Purification by Vacuum Distillation
For applications requiring high purity, vacuum distillation is the preferred method of purification.
Apparatus Setup:
-
Assemble a vacuum distillation apparatus with a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Ensure all glassware is dry and joints are properly sealed.
Procedure:
-
Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly and carefully apply vacuum to the system.
-
Begin heating the distillation flask with a heating mantle while stirring.
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.[8] A stable boiling point is indicative of a pure fraction being collected.[8]
-
After the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.
-
Allow the apparatus to cool completely before releasing the vacuum.
Applications in Drug Development and Stereocontrolled Synthesis
The true value of this compound lies in its application as a chiral precursor for the synthesis of biologically active molecules. Its C3 backbone serves as a fundamental unit in the construction of various molecules with significant pharmaceutical relevance.[1]
Precursor for Chiral Heterocyclic Systems
A significant application of this compound is in the construction of chiral heterocyclic systems, most notably the oxazolidin-2-one ring.[1] This five-membered heterocycle is the core pharmacophore of the oxazolidinone class of antibiotics.[1] The synthesis involves the cyclization of a carbamate derivative of a chiral 3-amino-1,2-propanediol, which can be readily prepared from this compound. The chirality at the C5 position of the oxazolidinone ring, derived from the (R)-configuration of the starting material, is essential for the biological activity of these drugs.[1]
Role in Asymmetric Synthesis
This compound is frequently employed in asymmetric synthesis to generate complex, enantiomerically pure compounds.[1] The use of such enantiomerically pure starting materials is a powerful strategy in organic synthesis, as it allows chemists to construct complex chiral molecules without the need for resolving a racemic mixture at a later stage, a process that is often costly and inefficient.[1]
The following diagram illustrates the logical relationship of this compound as a chiral building block in drug development.
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An In-Depth Technical Guide to the Formation Mechanisms of (R)-Methyl 2,3-dihydroxypropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 2,3-dihydroxypropanoate is a highly valuable C3 chiral building block in the synthesis of numerous complex, biologically active molecules, including pharmaceuticals like the antibiotic linezolid. Its stereochemically defined vicinal diol and ester functionalities provide a versatile scaffold for the construction of intricate molecular architectures. This guide provides an in-depth exploration of the primary stereoselective mechanisms for the formation of this compound. We will dissect three principal strategies: Sharpless Asymmetric Dihydroxylation, Chiral Pool Synthesis, and Chemoenzymatic Kinetic Resolution. For each methodology, we will delve into the underlying mechanistic principles, the rationale behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Introduction: The Significance of a Chiral C3 Synthon
The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. Enantiomerically pure compounds are therefore critical in drug development to ensure target specificity and minimize off-target effects. This compound serves as a cornerstone in this regard, offering a readily accessible source of (R)-chirality at the C2 position. Its utility is exemplified in the synthesis of oxazolidinone antibiotics, where the stereochemistry at the C5 position of the oxazolidinone ring, derived from the (R)-configuration of the starting material, is essential for antibacterial activity.[1] This guide aims to provide a comprehensive understanding of the most reliable and stereoselective methods to access this pivotal molecule.
Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond.
Mechanism of Stereoselection
The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is governed by the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand. For the synthesis of this compound from methyl acrylate, the commercially available reagent mixture, AD-mix-β, is employed. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to the β-face of the alkene, yielding the desired (R)-diol.[1]
The reaction proceeds through a catalytic cycle:
-
Complex Formation: Osmium tetroxide (OsO₄) reacts with the chiral ligand ((DHQD)₂PHAL) to form a chiral osmium(VIII) complex.
-
[3+2] Cycloaddition: The alkene (methyl acrylate) approaches the chiral osmium complex from the less sterically hindered face, leading to a [3+2] cycloaddition to form a cyclic osmate ester intermediate. The geometry of the ligand-OsO₄ complex dictates the facial selectivity.
-
Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol, this compound, and a reduced osmium(VI) species.
-
Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.
A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it hydrolyzes, which can lead to lower enantioselectivity. This is often suppressed by using a higher concentration of the chiral ligand.[1]
Diagram: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Caption: Catalytic cycle for the formation of this compound.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This protocol is based on the established Sharpless methodology for the asymmetric dihydroxylation of α,β-unsaturated esters.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl acrylate | 86.09 | 0.86 g (0.96 mL) | 10.0 |
| AD-mix-β | - | 14.0 g | - |
| tert-Butanol | 74.12 | 50 mL | - |
| Water | 18.02 | 50 mL | - |
| Methanesulfonamide | 95.12 | 0.95 g | 10.0 |
| Sodium sulfite | 126.04 | 15.0 g | - |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until homogeneous.
-
Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g) to the solvent mixture. Stir vigorously until the solids are dissolved, resulting in a yellow-green biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add methyl acrylate (0.86 g, 0.96 mL) dropwise to the cold, stirred reaction mixture.
-
Maintain the reaction at 0 °C and stir vigorously for 24 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).
-
Once the reaction is complete, add solid sodium sulfite (15.0 g) portion-wise at 0 °C and stir for 1 hour.
-
Allow the mixture to warm to room temperature. Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
Expected Outcome: High yield (typically >80%) and high enantiomeric excess (ee >95%).
Chiral Pool Synthesis: Leveraging Nature's Chirality
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for an asymmetric induction step. A common precursor for this compound is methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which can be derived from D-mannitol.
Synthetic Pathway and Mechanism
The synthesis from D-mannitol involves two key transformations:
-
Oxidative Cleavage and Acetal Formation: D-mannitol is first protected as 1,2:5,6-di-O-isopropylidene-D-mannitol. Subsequent oxidative cleavage of the central C3-C4 bond with a periodate salt yields two equivalents of (R)-2,3-O-isopropylidene-D-glyceraldehyde. This aldehyde is a versatile chiral intermediate.
-
Oxidation and Esterification followed by Deprotection: The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified to yield methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The final step is the acid-catalyzed hydrolysis of the acetonide protecting group to reveal the vicinal diol of the target molecule.
Diagram: Chiral Pool Synthesis Workflow
Caption: Synthetic pathway from D-mannitol to the target molecule.
Experimental Protocol: Deprotection of the Dioxolane Precursor
This protocol details the final step in the chiral pool synthesis, the deprotection of the commercially available or synthetically prepared methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 160.17 | 1.60 g | 10.0 |
| Acetic Acid | 60.05 | 28 mL | - |
| Water | 18.02 | 12 mL | - |
| Toluene | 92.14 | - | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.60 g) in a mixture of acetic acid (28 mL) and water (12 mL).
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent by evaporation under reduced pressure.
-
To the resulting residue, add toluene (30 mL) and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure complete removal of water and residual acetic acid.
-
The resulting crude this compound is often of sufficient purity for subsequent use, or can be further purified by distillation or chromatography if necessary.
Expected Outcome: High yield (typically >90%) of the desired product.
Chemoenzymatic Synthesis: Kinetic Resolution
Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of organic synthesis. Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential rate of reaction of two enantiomers with an enzyme.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction can be reversed to perform esterification or transesterification. In the kinetic resolution of racemic methyl 2,3-dihydroxypropanoate, a lipase will selectively acylate one of the enantiomers at a much faster rate than the other. For instance, an (R)-selective lipase would acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer. To obtain the (R)-enantiomer, one could perform a selective hydrolysis of a racemic diacylated precursor. A more common approach is the enantioselective acylation of the racemic diol.
The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is desirable for achieving high enantiomeric excess of both the product and the unreacted starting material at approximately 50% conversion.
Representative Experimental Protocol: Lipase-Catalyzed Transesterification
While a specific protocol for methyl 2,3-dihydroxypropanoate is not widely published, the following is a representative protocol for the kinetic resolution of a similar chiral diol, based on well-established procedures for lipase-catalyzed acylations. Candida antarctica Lipase B (often immobilized as Novozym 435) is a robust and highly selective biocatalyst for such transformations.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Racemic Methyl 2,3-dihydroxypropanoate | 120.10 | 1.20 g | 10.0 |
| Novozym 435 (Immobilized CALB) | - | 120 mg | - |
| Vinyl acetate | 86.09 | 1.03 g (1.11 mL) | 12.0 |
| tert-Butyl methyl ether (TBME) | 88.15 | 50 mL | - |
| Molecular Sieves (4 Å) | - | 1.0 g | - |
Procedure:
-
To a 100 mL oven-dried, round-bottom flask, add racemic methyl 2,3-dihydroxypropanoate (1.20 g), tert-butyl methyl ether (50 mL), and activated 4 Å molecular sieves (1.0 g).
-
Add vinyl acetate (1.03 g, 1.11 mL) to the mixture.
-
Initiate the reaction by adding Novozym 435 (120 mg).
-
Seal the flask and shake the suspension at a constant temperature (e.g., 40 °C) in an orbital shaker.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.
-
The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the acylated product from the unreacted alcohol by flash column chromatography.
Expected Outcome: At ~50% conversion, one enantiomer will be obtained in high enantiomeric excess as the acylated product, while the other will remain as the unreacted alcohol, also in high enantiomeric excess.
Conclusion and Outlook
The formation of this compound can be achieved with high stereocontrol through several distinct and powerful methodologies. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route from a simple achiral precursor. Chiral Pool Synthesis provides an elegant and often high-yielding pathway by leveraging the inherent chirality of natural products. Chemoenzymatic Kinetic Resolution presents a valuable alternative for the separation of racemic mixtures, capitalizing on the exquisite selectivity of enzymes.
The choice of synthetic route will depend on factors such as the availability of starting materials, cost, scalability, and the specific requirements of the downstream applications. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and optimization of these and other novel synthetic strategies will remain a critical area of research. The methodologies detailed in this guide represent the current state-of-the-art and provide a solid foundation for any scientist or researcher working with this essential chiral building block.
References
- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.
- Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6.
- Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263.
- Anderson, E. M., & Larsson, K. M. (1998). Kinetic resolution of 2,3-epoxy-1-propanol (glycidol) and its derivatives by porcine pancreatic lipase.
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An In-depth Technical Guide to the Biological Significance of (R)-Methyl 2,3-dihydroxypropanoate
This guide provides a comprehensive technical overview of (R)-Methyl 2,3-dihydroxypropanoate, a chiral molecule of significant interest in synthetic and medicinal chemistry. While primarily recognized for its role as a versatile C3 chiral building block, emerging research on its parent compound, D-glyceric acid, suggests potential intrinsic biological activities. This document will delve into its established synthetic applications, explore its potential metabolic and cellular effects, and provide detailed experimental protocols for future investigation.
Introduction: A Molecule of Duality
This compound, also known as Methyl D-(-)-glycerate, is a C4 carbohydrate derivative characterized by a stereocenter at the C2 position.[1][2] Its structure, featuring two hydroxyl groups and a methyl ester, provides a rich scaffold for chemical modifications, making it a valuable precursor in the asymmetric synthesis of complex, biologically active molecules.[3] The precise spatial arrangement of its functional groups is crucial for its utility in creating stereospecific pharmaceuticals where biological function is intrinsically linked to three-dimensional structure.[3]
While its synthetic applications are well-documented, the direct biological activity of this compound remains largely unexplored. However, recent studies on D-glyceric acid (D-GA), its corresponding carboxylic acid, have unveiled intriguing effects on cellular metabolism, suggesting that the methyl ester form may also possess important, yet uncharacterized, biological functions.[4][5]
Physicochemical Properties
A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application in both synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₄ | [1][2] |
| Molecular Weight | 120.10 g/mol | [1][2] |
| CAS Number | 18289-89-9 | [2][6] |
| IUPAC Name | methyl (2R)-2,3-dihydroxypropanoate | [2] |
| SMILES | COC(=O)O | [2] |
| Storage | Sealed in dry, store in freezer, under -20°C | [7] |
Synthesis and Stereochemical Control
The enantiopurity of this compound is paramount for its application as a chiral building block. Several synthetic strategies are employed to achieve high stereoselectivity.
Chemoenzymatic Synthesis
Chemoenzymatic methods are favored for their high enantioselectivity and mild reaction conditions, aligning with green chemistry principles.[3] Kinetic resolution using lipases is a common technique to separate racemic mixtures, where the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (R)- or (S)-enantiomer.[3]
Asymmetric Chemical Synthesis
The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the synthesis of chiral diols from prochiral alkenes.[3] This reaction utilizes an osmium catalyst and a chiral ligand to direct the dihydroxylation to a specific face of the double bond, yielding the desired stereoisomer with high enantiomeric excess.[3]
Deprotection of a Chiral Precursor
A common laboratory-scale synthesis involves the deprotection of a protected chiral precursor, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[6]
-
Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 ml) and water (6 ml).[6]
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.[6]
-
Solvent Removal: After completion of the reaction, remove the solvent by evaporation under reduced pressure.[6]
-
Azeotropic Distillation: Co-evaporate the resulting residue with toluene (3x) to completely remove water and residual acetic acid.[6]
-
Product Isolation: This procedure yields methyl (R)-2,3-dihydroxypropionate.[6]
Caption: Synthesis of this compound via deprotection.
Established Role as a Chiral Building Block
The primary and most significant application of this compound is as a chiral precursor in the synthesis of biologically active molecules.[3] Its C3 backbone and defined stereocenter are fundamental in constructing molecules where specific stereochemistry is essential for biological function.[3]
Synthesis of Oxazolidinone Antibiotics
A critical application is in the synthesis of the oxazolidin-2-one ring, the core pharmacophore of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive pathogens.[3] The renowned antibiotic, Linezolid, relies on a chiral C3 fragment derived from precursors like (R)-glycidol or (R)-glycidyl butyrate, which can be synthesized from this compound.[3] The (R)-configuration at the C5 position of the oxazolidinone ring, derived from the starting material, is indispensable for its antibacterial activity.[3]
Caption: Synthetic pathway from this compound to Linezolid.
Potential Biological Activity: An Emerging Frontier
While direct studies on this compound are lacking, research into its parent compound, D-glyceric acid (D-GA), provides a strong rationale for investigating its potential biological effects. It is hypothesized that intracellular esterases could convert the methyl ester to D-GA, thus eliciting similar biological responses.
A recent double-blind, placebo-controlled human study on D-GA revealed several statistically significant effects, suggesting a role in modulating cellular energy metabolism.[4][5]
Activation of Mitochondrial Metabolism
The study demonstrated that D-GA administration led to a clear upregulation of mitochondrial metabolism at the whole-body level.[4][5] Key findings included:
-
Reduced Plasma Lactate: A significant reduction in plasma lactate concentrations, indicating an increase in aerobic energy production.[4][5]
-
Upregulated NADH/NAD+ Ratio: An increase in the cellular NADH/NAD+ ratio, a key indicator of cellular redox state and mitochondrial activity.[4][5]
-
Modulation of mRNA Expression: Noticeable changes in the expression of mitochondria-related mRNAs in circulating immune cells.[4][5]
These findings suggest that D-GA, and potentially this compound, could act as signaling molecules that promote a shift towards more efficient energy production via oxidative phosphorylation.
Anti-inflammatory Effects and Enhanced Membrane Integrity
The same study reported a lowering of systemic inflammation and a sharp enhancement in cellular membrane integrity with D-GA administration.[4][5] These effects could be particularly beneficial in age-related metabolic challenges and conditions associated with chronic, low-grade inflammation.[4]
Caption: Hypothesized biological effects of this compound.
Proposed Experimental Workflows for Biological Characterization
To validate the hypothesized biological activities of this compound, a series of in vitro experiments are proposed.
Cytotoxicity Assessment
Prior to functional assays, it is crucial to determine the non-toxic concentration range of the compound.
-
Cell Seeding: Seed cells (e.g., HepG2 hepatocytes, primary immune cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Assessment of Mitochondrial Function
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.
-
Compound Treatment: Treat cells with a non-toxic concentration of this compound for a predetermined time (e.g., 24 hours).
-
Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Acquisition: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.
-
Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Quantification of Inflammatory Markers
-
Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels in treated groups to the LPS-only control.
Future Directions and Conclusion
This compound is a molecule with a well-established and critical role in stereoselective organic synthesis. Its utility as a chiral building block for life-saving drugs like Linezolid is undisputed. The emerging evidence of the profound metabolic effects of its parent compound, D-glyceric acid, opens up an exciting new avenue of research into the intrinsic biological activity of this compound itself.
Future research should focus on validating the hypothesized metabolic and anti-inflammatory effects through rigorous in vitro and in vivo studies. Investigating its pharmacokinetics, particularly the rate and extent of its conversion to D-glyceric acid, will be crucial. If its biological activities are confirmed, this compound could transition from being solely a synthetic precursor to a potential therapeutic agent for metabolic and inflammatory disorders, particularly those associated with aging.
References
- This compound | 18289-89-9 | Benchchem. (n.d.).
- This compound | 18289-89-9 - ChemicalBook. (n.d.).
- Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem. (n.d.).
- This compound | C4H8O4 | CID 9920382 - PubChem. (n.d.).
- Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2020). Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Oleo Science, 69(12), 1449–1457. [Link]
- 17392-83-5|(R)-Methyl 2-hydroxypropanoate|BLD Pharm. (n.d.).
- This compound CAS#: 18289-89-9 - ChemicalBook. (n.d.).
- 18289-89-9|this compound|BLD Pharm. (n.d.).
- 18289-89-9 | this compound | Chiral Building Blocks | Ambeed.com. (n.d.).
- (S)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 11083880 - PubChem. (n.d.).
- Olli, K., Lahti, T., Kujala, U. M., & Alén, M. (2021). Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans. Frontiers in Aging, 2, 752636. [Link]
- Olli, K., & Alén, M. (2021). Double Blinded Clinical Study on D-Glyceric Acid, a Potential Novel Energy Metabolic Signaling Metabolite.
- Ghilagaber, S., Hunter, W. N., & Marquez, R. (2007). Enantioselective synthesis of C3 fluoro-MEP. Organic & Biomolecular Chemistry, 5(1), 97–102. [Link]
- Olli, K., Lahti, T., Kujala, U. M., & Alén, M. (2021). Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans. PubMed. [Link]
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An In-depth Technical Guide to the Enantioselective Synthesis of Methyl 2,3-dihydroxypropanoate
Foreword: The Strategic Importance of a C3 Chiral Building Block
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, particularly small, functionalized building blocks, are the linchpins in the construction of complex, biologically active compounds. Methyl 2,3-dihydroxypropanoate, a C3 chiral synthon, represents one such pivotal molecule. Its stereocenters are fundamental to establishing the three-dimensional architecture required for specific interactions with biological targets like enzymes and receptors.
The (R)-enantiomer, for instance, is a key precursor in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant Gram-positive pathogens, with Linezolid being a prominent example.[3] The chirality at the C2 position of the dihydroxypropanoate backbone is directly translated to the C5 position of the oxazolidinone ring, an arrangement essential for its antibacterial activity.[3] This guide provides an in-depth exploration of the primary, field-proven methodologies for the enantioselective synthesis of this valuable intermediate, designed for the practicing researcher and drug development professional. We will delve into the causality behind strategic choices, providing not just protocols, but a framework for rational synthetic design.
Strategic Overview: Pathways to Enantiopurity
The synthesis of enantiomerically pure methyl 2,3-dihydroxypropanoate can be broadly categorized into three major strategies: (1) creating the desired chiral center from a prochiral substrate via asymmetric catalysis, (2) utilizing a pre-existing stereocenter from a readily available natural product (chiral pool synthesis), and (3) separating a racemic mixture through kinetic resolution. Each approach carries distinct advantages and is selected based on factors such as scale, cost, and available starting materials.
Caption: Overview of primary synthetic routes to enantiopure methyl 2,3-dihydroxypropanoate.
Asymmetric Synthesis: The Sharpless Asymmetric Dihydroxylation (AD)
The most direct and elegant method for generating the vicinal diol functionality from an achiral precursor is the asymmetric dihydroxylation of an alkene. The Sharpless Asymmetric Dihydroxylation stands as a landmark achievement in this area, enabling the conversion of prochiral alkenes, such as methyl acrylate, into chiral diols with high enantioselectivity.[4][5]
Mechanistic Rationale and Causality
The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[6] The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and a stoichiometric re-oxidant.[5]
-
AD-mix-α , containing the ligand (DHQ)₂PHAL, typically delivers the diol from the 'alpha' face of the alkene when drawn in a standardized orientation.
-
AD-mix-β , containing the ligand (DHQD)₂PHAL, delivers the diol from the 'beta' face.[5]
The causality of enantioselection lies in the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2]-cycloaddition with the alkene, passing through a tightly organized transition state where the chiral ligand sterically directs the approach of the alkene to one face, leading to the formation of a single enantiomer of the cyclic osmate ester intermediate.[5][6] Hydrolysis of this intermediate yields the chiral diol and a reduced osmium species. The crucial role of the co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is to regenerate the active OsO₄ catalyst, allowing it to be used in substoichiometric amounts and mitigating issues with its cost and toxicity.[5][7]
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Experimental Protocol: Synthesis of Methyl (R)-2,3-dihydroxypropanoate
This protocol is adapted from the established Sharpless AD methodology for α,β-unsaturated esters.[3][8]
Step-by-Step Methodology:
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solvent mixture of tert-butanol and water (1:1, 100 mL). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add AD-mix-β (28 g, corresponding to ~0.2 mmol K₂OsO₂(OH)₄) to the cooled solvent with vigorous stirring. Continue stirring until the solids are mostly dissolved, resulting in a pale green-yellow, slightly heterogeneous mixture. Then, add methanesulfonamide (CH₃SO₂NH₂, 1.9 g, 20 mmol). The use of methanesulfonamide is known to accelerate the hydrolysis of the osmate ester and improve turnover for some substrates.[5]
-
Substrate Addition: Add methyl acrylate (1.72 g, 20 mmol) to the reaction mixture.
-
Reaction: Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 6-12 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 30 g) and allowing the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Add ethyl acetate (100 mL) and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (gradient elution, e.g., 50% to 80% ethyl acetate in hexanes) to yield methyl (R)-2,3-dihydroxypropanoate.
Data Summary
| Strategy | Starting Material | Key Reagent/Catalyst | Typical Yield (%) | Typical e.e. (%) |
| Sharpless AD | Methyl Acrylate | AD-mix-β / OsO₄ | 80-95% | >95% |
| Chiral Pool | D-Serine | Standard Reagents | 70-85% (multi-step) | >99% |
| DKR | Racemic Precursor | Lipase + Ru Catalyst | >90% | >99% |
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[9] This strategy is highly attractive as it transfers the existing chirality of the starting material to the target molecule, circumventing the need for an asymmetric induction step.[10] Amino acids, such as serine, are excellent chiral pool reagents.[9][11]
Conceptual Workflow: From D-Serine to (R)-Methyl 2,3-dihydroxypropanoate
The synthesis begins with D-serine, which possesses the correct (R)-configuration at the α-carbon. The strategy involves a diazotization reaction to convert the amino group into a hydroxyl group with retention of configuration, followed by esterification.
Caption: Chiral pool synthesis workflow from D-Serine.
Experimental Protocol: Deprotection of a Dioxolane Precursor
A common and practical chiral pool route involves the hydrolysis of commercially available methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is itself derived from D-mannitol or ascorbic acid. This method directly yields the target diol by removing the acetonide protecting group.
Step-by-Step Methodology: [12]
-
Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a mixed solvent of acetic acid (14 mL) and water (6 mL) in a 50 mL flask.
-
Reaction: Stir the reaction mixture at room temperature for 18 hours.
-
Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent by evaporation under reduced pressure.
-
Azeotropic Removal: Add toluene (20 mL) to the residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure complete removal of water and residual acetic acid.
-
Final Product: This procedure yields methyl (R)-2,3-dihydroxypropanoate as a viscous oil (expected yield: ~81%).[12] The product is often of sufficient purity for subsequent steps without further column chromatography.
Kinetic Resolution: Enzymatic and Chemoenzymatic Approaches
Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[13] Biocatalysis, particularly using enzymes like lipases, has emerged as a highly efficient and sustainable method for these resolutions due to the high enantioselectivity of enzymes.[3][14]
Principle of Dynamic Kinetic Resolution (DKR)
A standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. To overcome this limitation, Dynamic Kinetic Resolution (DKR) was developed.[13][15] DKR combines the enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer. This racemization is typically achieved using a metal catalyst (e.g., a ruthenium complex).[3] As the faster-reacting enantiomer is consumed by the enzyme, the equilibrium of the racemization is continuously shifted, allowing for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.[15]
Caption: Principle of Dynamic Kinetic Resolution (DKR).
Conceptual Protocol: DKR of a Racemic Precursor
A DKR approach to methyl 2,3-dihydroxypropanoate could involve the lipase-catalyzed acylation of racemic methyl 2,3-dihydroxypropanoate.
Conceptual Steps:
-
Setup: A racemic mixture of methyl 2,3-dihydroxypropanoate is dissolved in an appropriate organic solvent (e.g., toluene).
-
Catalyst Addition: A racemization catalyst (e.g., a Shvo-type ruthenium complex) and an acylating agent (e.g., vinyl acetate) are added.
-
Enzyme Addition: An immobilized lipase with high selectivity for the (R)-enantiomer (e.g., Novozym 435, lipase B from Candida antarctica) is added to the mixture.
-
Reaction: The mixture is heated (e.g., to 60-70 °C) to facilitate both the racemization and enzymatic reaction. The lipase selectively acylates the (R)-enantiomer, while the ruthenium catalyst continuously racemizes the remaining (S)-enantiomer back to the racemic mixture.
-
Workup: After completion, the enzyme is filtered off, and the resulting (R)-acylated product is separated from any unreacted starting material and can be de-acylated to yield the desired this compound.
Conclusion and Outlook
The enantioselective synthesis of methyl 2,3-dihydroxypropanoate is a well-developed field offering multiple robust strategies for researchers.
-
Sharpless Asymmetric Dihydroxylation is a premier choice for its directness, high yields, and predictable enantioselectivity, making it highly suitable for large-scale synthesis from inexpensive prochiral alkenes.[5][8]
-
Chiral Pool Synthesis offers an infallible method for achieving near-perfect enantiopurity by leveraging nature's stereochemical legacy, ideal for applications where absolute stereochemical integrity is paramount.[9][12]
-
Dynamic Kinetic Resolution represents a sophisticated and highly efficient chemoenzymatic strategy that maximizes atom economy by converting an entire racemic mixture into a single desired enantiomer.[3][15]
The choice of method will ultimately depend on the specific constraints and goals of the research program, including scale, cost of goods, and process safety considerations. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key chiral building blocks like methyl 2,3-dihydroxypropanoate will remain a vital area of scientific endeavor.
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Stereochemistry of (R)-Methyl 2,3-dihydroxypropanoate
An In-depth Technical Guide to the
Abstract
(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone C3 chiral building block in modern organic synthesis, prized for its defined stereochemistry and versatile functional groups. Its application spans the synthesis of complex natural products and the development of novel pharmaceuticals where precise three-dimensional architecture is paramount for biological activity. This guide provides an in-depth exploration of the stereochemical aspects of this compound, targeting researchers, scientists, and drug development professionals. We will dissect robust synthetic methodologies, from chiral pool approaches to state-of-the-art asymmetric synthesis, and detail the critical analytical techniques required for unambiguous stereochemical assignment and validation. The causality behind experimental choices is emphasized throughout, offering not just protocols, but a framework for strategic synthesis and analysis.
Introduction: The Significance of a C3 Chiral Synthon
In the landscape of medicinal chemistry and total synthesis, the efficient construction of stereochemically complex molecules is a persistent challenge. Nature provides a valuable repository of enantiomerically pure starting materials, collectively known as the "chiral pool," which serve as powerful precursors in synthetic endeavors.[1][2] this compound, a derivative of (R)-glyceric acid, is an exemplary member of this class.[3]
Its structure features a single stereocenter at the C2 position, which dictates the absolute configuration of the molecule. This pre-defined chirality allows chemists to transfer stereochemical information through a synthetic sequence, controlling the formation of new stereocenters in a predictable manner—a strategy known as diastereoselective synthesis.[4] The presence of two hydroxyl groups and an ester moiety offers multiple points for chemical modification, making it a highly versatile intermediate.[4] The importance of such chiral building blocks cannot be overstated, as the physiological activity of a drug is often confined to a single enantiomer.[5][] This guide will illuminate the critical aspects of synthesizing and characterizing this vital molecule.
Enantioselective Synthesis: Crafting the (R)-Configuration
The generation of enantiomerically pure this compound can be broadly achieved through two distinct strategies: leveraging a naturally occurring chiral precursor (Chiral Pool Synthesis) or inducing chirality from an achiral starting material (Asymmetric Synthesis).
Chiral Pool Synthesis: A Path from a Pre-existing Stereocenter
This approach capitalizes on the chirality of readily available natural products. A common and efficient method involves the deprotection of a protected precursor, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is itself derived from (R)-glyceraldehyde.
Causality Behind the Method: The core of this strategy is the stability of the acetonide protecting group under various conditions, which allows for modifications elsewhere in a molecule. Its subsequent removal under mild acidic conditions regenerates the vicinal diol without disturbing the C2 stereocenter. The choice of acetic acid in water is a standard, gentle method for hydrolyzing acid-labile protecting groups like acetonides. The azeotropic distillation with toluene is a critical step to ensure the complete removal of water and residual acid, which could otherwise interfere with subsequent reactions or promote ester hydrolysis.
Experimental Protocol: Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate [7]
-
Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a mixed solvent system of acetic acid (14 mL) and water (6 mL).
-
Reaction: Stir the reaction mixture at ambient temperature for 18 hours to ensure complete hydrolysis of the acetonide.
-
Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Azeotropic Distillation: Add toluene (3 x 10 mL) to the residue and evaporate under reduced pressure after each addition. This step is crucial for the azeotropic removal of water and any remaining acetic acid.
-
Isolation: The resulting residue, this compound, is typically obtained in high purity and yield (e.g., 610.6 mg, 81% yield).[7]
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Introduction: The Imperative of Chirality in Modern Drug Development
An In-Depth Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate: A Cornerstone Chiral Building Block
In the landscape of pharmaceutical and agrochemical development, chirality is a paramount concept. The spatial arrangement of atoms within a molecule can dramatically alter its biological activity, a principle starkly illustrated by the differing effects of enantiomers in biological systems.[1] Often, one enantiomer—the eutomer—confers the desired therapeutic effect, while its mirror image, the distomer, may be inactive or even induce harmful side effects.[1] This reality necessitates the precise, stereocontrolled synthesis of single-enantiomer compounds, a challenge met through the strategic use of chiral building blocks.
This compound, a C3 chiral synthon, stands out as a versatile and fundamental precursor in asymmetric synthesis.[1] Its defined stereocenter and dual hydroxyl groups offer a rich platform for constructing complex, biologically active molecules. This guide provides an in-depth analysis of its properties, synthesis, and critical applications, tailored for researchers and drug development professionals who rely on such intermediates to advance their synthetic programs.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is foundational to its effective use in synthesis. This compound is typically a light yellow to yellow liquid.[2][3] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₄ | PubChem[4] |
| Molecular Weight | 120.10 g/mol | PubChem[4] |
| CAS Number | 18289-89-9 | ChemicalBook[5] |
| Density | ~1.28 g/cm³ | ChemicalBook[2][3] |
| Boiling Point | 140 °C at 15 Torr | ChemicalBook[2][3] |
| Storage Temperature | 2-8°C or under -20°C (freezer) | ChemicalBook[2][3][6] |
| Appearance | Light yellow to yellow liquid | ChemicalBook[2][3] |
Spectroscopic Characterization (¹H NMR)
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical tool for structural verification. The spectrum provides unambiguous confirmation of the molecule's integrity before its incorporation into a synthetic sequence.
-
¹H NMR (400 MHz, CDCl₃): δ 4.29 (dd, 1H, J = 3.8, 3.3Hz), 3.91 (dd, 1H, J = 11.7, 3.3Hz), 3.85 (dd, 1H, J = 11.7, 3.8Hz), 3.84 (s, 3H).[5]
This characteristic pattern confirms the presence of the methoxy group singlet and the diastereotopic protons of the CH₂OH group, coupled to the chiral center's proton.
Strategic Synthesis Methodologies
The efficient and stereocontrolled synthesis of this compound is crucial for its application. Several robust methodologies have been established, each with distinct advantages depending on the scale and available starting materials.
Asymmetric Chemical Synthesis: The Sharpless Dihydroxylation
A powerful approach for creating the desired stereocenter from an achiral precursor is the Sharpless Asymmetric Dihydroxylation.[7][8] This method involves the enantioselective syn-dihydroxylation of a prochiral alkene, such as methyl acrylate, using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[1][9]
The choice of ligand dictates the stereochemical outcome. To produce the (R)-diol, the ligand of choice is typically derived from dihydroquinine (DHQ), often used in a pre-packaged mixture known as AD-mix-α.[9][10] The catalytic cycle is sustained by a stoichiometric co-oxidant, like potassium ferricyanide (K₃Fe(CN)₆), which regenerates the active Os(VIII) species.[9] This approach is highly valued for its predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (ee).[8]
Caption: Sharpless Asymmetric Dihydroxylation of methyl acrylate.
Synthesis from a Chiral Pool Precursor
An alternative and highly practical strategy involves starting with a molecule from the "chiral pool"—a collection of inexpensive, readily available enantiopure natural products. A common precursor is methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is derived from D-mannitol. This compound contains the required stereocenter, and the target diol is revealed through a straightforward deprotection step.
The key transformation is the acid-catalyzed hydrolysis of the acetonide protecting group. This method is advantageous for its simplicity and high yield, avoiding the use of heavy metal catalysts. The causality is direct: the stereochemistry is already set in the starting material, ensuring the enantiopurity of the final product.
Caption: Synthesis via deprotection of a chiral precursor.
Chemoenzymatic Methodologies
In line with the principles of green chemistry, chemoenzymatic routes offer high selectivity under mild conditions.[1] One such strategy is the kinetic resolution of a racemic mixture of a suitable precursor. Enzymes, particularly lipases, are widely used to selectively acylate one enantiomer of a diol or ester, allowing for the separation of the two enantiomers.[1] While not a direct synthesis of the (R)-enantiomer from a prochiral substrate, this method is highly effective for resolving racemic mixtures with high enantioselectivity.
Application in the Synthesis of Bioactive Molecules: The Oxazolidinone Core
This compound is a cornerstone in medicinal chemistry, primarily as a precursor for chiral heterocyclic systems.[1] Its most significant application is in the construction of the oxazolidin-2-one ring, which is the core pharmacophore of the oxazolidinone class of antibiotics.[1] These drugs are crucial for combating multidrug-resistant Gram-positive pathogens.
The premier example is Linezolid , a landmark antibiotic. The synthesis of Linezolid depends on a chiral C3 fragment to establish the correct stereochemistry at the C5 position of the oxazolidinone ring.[1] Precursors like (R)-glycidol or (R)-glycidyl butyrate, which can be derived from this compound, provide the essential stereocenter that is retained in the final drug molecule. This chirality is absolutely critical for the drug's ability to bind to the bacterial ribosome and inhibit protein synthesis.[1][11]
Caption: Synthetic pathway from the C3 synthon to Linezolid.
Self-Validating Experimental Protocols
The following protocols are described to be self-validating systems. Adherence to these steps, with concurrent monitoring by thin-layer chromatography (TLC) or NMR, ensures the expected outcome.
Protocol 1: Synthesis via Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This protocol details the acid-catalyzed hydrolysis of the acetonide protecting group.
Materials:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol)
-
Glacial Acetic Acid (14 mL)
-
Deionized Water (6 mL)
-
Toluene
-
Round-bottom flask, magnetic stirrer, rotary evaporator
Methodology:
-
Reaction Setup: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 mL) and water (6 mL) in a round-bottom flask.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.[5] Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup and Isolation: After completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.[5]
-
Azeotropic Removal of Water: Add toluene to the resulting residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of water and residual acetic acid.[5]
-
Final Product: The process yields methyl (R)-2,3-dihydroxypropionate as a residue. A typical reported yield is around 81% (610.6 mg).[5]
-
Validation: Confirm the product's identity and purity using ¹H NMR spectroscopy, comparing the resulting spectrum to the reference data.[5]
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool in the precise world of asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient entry point for constructing complex chiral molecules. From the predictable stereocontrol offered by the Sharpless Asymmetric Dihydroxylation to the straightforward deprotection of chiral pool precursors, the methodologies for its synthesis are robust and accessible. Its pivotal role in the synthesis of life-saving medicines like Linezolid underscores its enduring importance in the pharmaceutical industry. For drug development professionals, a mastery of the synthesis and application of this C3 building block is a key asset in the quest for novel, effective, and safe therapeutic agents.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of (R)-Methyl 2,3-dihydroxypropanoate in Modern Asymmetric Synthesis
Abstract
(R)-Methyl 2,3-dihydroxypropanoate, also known as (R)-methyl glycerate, is a highly valuable C3 chiral building block in asymmetric synthesis. As a constituent of the natural chiral pool, it offers a readily available, enantiomerically pure starting material for the construction of complex, stereochemically defined molecules.[1][2] Its vicinal diol functionality and ester group provide multiple handles for synthetic manipulation, enabling its use as a versatile synthon. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its role in the synthesis of pharmaceutical intermediates and other biologically active compounds. Detailed, field-proven protocols are provided to illustrate its practical utility for researchers, chemists, and drug development professionals.
Introduction: The Value Proposition of a C3 Chiral Synthon
In the landscape of asymmetric synthesis, the "chiral pool" approach—utilizing enantiomerically pure natural products as starting materials—remains a cornerstone strategy for efficiently establishing key stereocenters in target molecules.[2][3] this compound (Figure 1) is an exemplary member of this class, derived from natural sources like D-glyceric acid.[4] Its utility is rooted in the C2 stereocenter, which serves as a reliable anchor to direct the stereochemical outcome of subsequent reactions, a process known as substrate-controlled asymmetric induction.[1]
The molecule's power lies in its trifunctional nature: a primary alcohol, a secondary alcohol, and a methyl ester. This arrangement allows for selective protection and derivatization, enabling chemists to unveil different reactive sites sequentially and build molecular complexity with precise stereocontrol.
Figure 1: Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18289-89-9 | [5][6][7] |
| Molecular Formula | C₄H₈O₄ | [6][8] |
| Molecular Weight | 120.10 g/mol | [6][8] |
| Appearance | Liquid | [5] |
| Storage | Store in freezer, under -20°C | [6] |
Sourcing and Preparation of the Chiral Building Block
While commercially available, understanding the synthesis of this compound provides insight into its quality and potential impurities. The most common laboratory-scale preparation involves the deprotection of a more stable precursor, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is itself derived from the chiral pool.
Another powerful, albeit more complex, approach is the de novo creation of the stereocenter through asymmetric synthesis, such as the Sharpless Asymmetric Dihydroxylation (SAD) of methyl acrylate.[4] This method uses a chiral ligand in conjunction with an osmium catalyst to control the facial selectivity of the dihydroxylation, yielding the desired (R)-enantiomer from an achiral starting material.[4]
Protocol 1: Synthesis via Acetonide Deprotection
This protocol describes the acid-catalyzed hydrolysis of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The acetonide group serves as an effective protecting group for the cis-diol, and its removal is a straightforward and high-yielding transformation.[5]
Workflow: Acetonide Deprotection
Caption: Workflow for the synthesis of this compound.
Materials & Reagents:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Glacial Acetic Acid
-
Deionized Water
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (e.g., 1 g, 6.24 mmol) in a solvent mixture of acetic acid (14 ml) and water (6 ml).[5]
-
Causality Note: The aqueous acetic acid provides the acidic medium necessary to catalyze the hydrolysis of the ketal (acetonide) protecting group.
-
-
Reaction Execution: Stir the reaction mixture at ambient room temperature for approximately 18 hours.[5]
-
Process Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Solvent Removal: After completion, concentrate the reaction mixture by removing the solvent under reduced pressure using a rotary evaporator.[5]
-
Azeotropic Removal of Water and Acetic Acid: Add toluene to the resulting residue and evaporate the solvent again under reduced pressure. Repeat this azeotropic distillation process two more times.[5]
-
Causality Note: Toluene forms a low-boiling azeotrope with both water and residual acetic acid, ensuring their complete removal, which is critical for obtaining a pure product and preventing potential side reactions in subsequent steps.
-
-
Final Product: The process yields this compound as an oily residue. The reported yield for this procedure is approximately 81%.[5]
-
Characterization: The product should be characterized to confirm its identity and purity. Key data includes ¹H NMR spectroscopy.[5]
-
¹H NMR (400MHz, CDCl₃): δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H).[5]
-
Core Application: A Chiral Precursor for Oxazolidinone Antibiotics
A paramount application of this compound is in the synthesis of oxazolidinone antibiotics, a critical class of drugs effective against multidrug-resistant Gram-positive pathogens.[4] The renowned antibiotic Linezolid features an (R)-configured stereocenter at the C5 position of its oxazolidinone core, which is essential for its biological activity. This stereocenter is directly derived from a C3 chiral fragment, for which this compound is an ideal precursor.[4]
The general synthetic strategy involves converting the diol into a chiral 3-amino-1,2-propanediol derivative, which is then cyclized to form the core heterocyclic ring. The (R)-configuration of the starting material dictates the final stereochemistry at the crucial C5 position of the oxazolidinone.[4]
Synthetic Pathway to Oxazolidinone Core
Caption: Generalized pathway from (R)-methyl glycerate to the oxazolidinone core.
Protocol 2: General Strategy for Derivatization (Illustrative)
The following protocol outlines a conceptual, multi-step sequence to convert this compound into a key amino alcohol intermediate, demonstrating the logic of synthetic planning.
Step-by-Step Conceptual Workflow:
-
Selective Protection: The primary hydroxyl group is more sterically accessible and can often be selectively protected (e.g., as a trityl or silyl ether) over the secondary hydroxyl. This differentiation is key to controlled manipulation.
-
Activation of Secondary Hydroxyl: The remaining free secondary hydroxyl group is then "activated" for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate or mesylate.
-
Introduction of the Nitrogen Moiety: The activated hydroxyl group is displaced by a nitrogen nucleophile, such as sodium azide (NaN₃), in an Sₙ2 reaction.
-
Stereochemical Insight: This Sₙ2 reaction proceeds with an inversion of configuration at the C2 center. This is a critical consideration in synthetic design. To retain the original stereochemistry, a double-inversion sequence or an alternative strategy would be required.
-
-
Reduction and Deprotection: The azide is reduced to a primary amine (e.g., via hydrogenation or Staudinger reaction), and the ester is typically reduced to a primary alcohol (e.g., with LiAlH₄) at an appropriate stage. The protecting group on the other alcohol is then removed.
-
Cyclization: The resulting chiral amino alcohol is reacted with a carbonylating agent (like carbonyldiimidazole (CDI) or a chloroformate) to form the five-membered oxazolidin-2-one ring, preserving the stereochemistry derived from the starting material.
Broader Synthetic Utility
Beyond oxazolidinones, the C3 backbone of this compound is a foundational unit for a variety of other applications:
-
Chiral Heterocyclic Systems: It is an effective precursor for various chiral five- and six-membered heterocyclic systems.[4]
-
Diastereoselective Synthesis: By protecting the diol, reactions can be performed at the carbon alpha to the ester. The existing stereocenter can influence the stereochemical outcome of these reactions, a powerful tool known as diastereoselective synthesis.[4]
-
Glycoconjugate and Carbohydrate Mimics: While less documented, its structural similarity to glyceraldehyde suggests potential applications as a chiral precursor in the synthesis of C-glycosides and modified carbohydrate units.[4]
Conclusion
This compound is a testament to the power and efficiency of the chiral pool approach in asymmetric synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and cost-effective starting point for the synthesis of complex chiral molecules. The successful application of this synthon in the development of life-saving drugs like Linezolid underscores its importance. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for leveraging this valuable building block in their own synthetic endeavors, from fundamental research to industrial-scale drug development.
References
- Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid.
- Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N
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Application Notes & Protocols: (R)-Methyl 2,3-dihydroxypropanoate as a C3 Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a C3 Chiral Synthon
In the landscape of asymmetric synthesis, the strategic selection of starting materials is paramount. Chiral building blocks, or synthons, are powerful tools that embed stereochemical information into a molecule at an early stage, guiding the stereochemical outcome of subsequent transformations. (R)-Methyl 2,3-dihydroxypropanoate, also known as methyl (R)-glycerate, is a versatile and highly valuable C3 chiral synthon. Its structure features a primary and a secondary alcohol, along with a methyl ester, providing multiple handles for synthetic manipulation. The inherent (R)-stereocenter is crucial for constructing the chiral architecture of numerous biologically active molecules, most notably in the development of novel pharmaceuticals.[1] This guide provides an in-depth exploration of the properties, synthesis, and strategic applications of this key chiral building block.
Physicochemical & Structural Data
A thorough understanding of the physical properties of a building block is critical for its effective use in synthesis, including planning for purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₄H₈O₄ | [PubChem][2] |
| Molecular Weight | 120.10 g/mol | [PubChem][3] |
| IUPAC Name | methyl (2R)-2,3-dihydroxypropanoate | [PubChem][3] |
| CAS Number | 18289-89-9 | [ChemicalBook][4] |
| Appearance | Colorless liquid or solid | [ChemSrc][5] |
| Boiling Point | 241.5 ± 0.0 °C at 760 mmHg | [ChemSrc][5] |
| Density | 1.3 ± 0.1 g/cm³ | [ChemSrc][5] |
| LogP | -1.82 | [ChemSrc][5] |
Synthesis of the Chiral Building Block
While several synthetic routes to this compound exist, a common and reliable strategy involves the oxidative cleavage of a protected D-mannitol derivative. D-mannitol serves as an inexpensive starting material from the "chiral pool." The workflow involves protection of the diols, oxidative cleavage, and subsequent deprotection.
Workflow for Synthesis from D-Mannitol
Caption: Synthetic workflow from D-Mannitol.
Protocol 1: Synthesis of (R)-2,3-Cyclohexylidene-D-glyceraldehyde from Protected Mannitol
This protocol details the critical oxidative cleavage step, which generates the immediate precursor to the target building block. This method is adapted from established procedures for preparing chiral aldehydes from protected sugars.[6]
Materials:
-
1,2:5,6-Di-O-cyclohexylidene-D-mannitol
-
Sodium periodate (NaIO₄)
-
Diethyl ether
-
Distilled water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250-mL round-bottomed flask, add sodium periodate (3.25 g, 15.19 mmol) and distilled water (30 mL). Stir at room temperature until all the solid has dissolved.[6]
-
Add diethyl ether (50 mL) to the flask, followed by the addition of 1,2:5,6-di-O-cyclohexylidene-D-mannitol (4 g, 11.68 mmol) while stirring. The reaction will form a colorless biphasic mixture.[6]
-
Monitor the reaction by TLC. The cleavage is typically complete within 1-2 hours.
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with diethyl ether (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator (30 °C, 35 mmHg) to yield (R)-2,3-Cyclohexylidene-D-glyceraldehyde as a viscous liquid or wax-like solid.[6]
Scientist's Note: The aldehyde generated is often used immediately in the next step due to its potential for instability upon long-term storage.[6] The subsequent steps involve oxidation to the carboxylic acid, esterification with methanol, and finally, acidic hydrolysis of the cyclohexylidene protecting group to yield the target diol. A protocol for the final deprotection step is available.[4]
Core Applications & Key Transformations
The synthetic utility of this compound stems from the selective manipulation of its three functional groups. The diol can be protected, or the individual hydroxyl groups can be selectively functionalized or oxidized.
Application Example: Synthesis of Oxazolidinone Antibiotics
A prominent application of this chiral building block is in the synthesis of oxazolidinone antibiotics, such as Linezolid.[1] The (R)-stereocenter of the starting material directly translates to the crucial C5 chirality of the oxazolidinone ring, which is essential for biological activity.[1] The general strategy involves converting the diol into an amino alcohol, which is then cyclized to form the core heterocyclic structure.
Caption: General workflow for oxazolidinone synthesis.
Protocol 2: Acetonide Protection of the Diol Moiety
Protecting the vicinal diol as an acetonide is a common first step to allow for selective modification of the ester group. This transformation is typically high-yielding and straightforward.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 g, 8.32 mmol) in anhydrous acetone (20 mL) in a round-bottomed flask.
-
Add 2,2-dimethoxypropane (1.23 mL, 10.0 mmol, 1.2 eq) to the solution.
-
Add a catalytic amount of p-TsOH (approx. 40 mg).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated sodium bicarbonate solution (15 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Scientist's Note: 2,2-Dimethoxypropane acts as both a protecting reagent and a water scavenger, driving the equilibrium towards the product. The use of a mild acid catalyst like p-TsOH is crucial to prevent ester hydrolysis or other side reactions. Zirconium(IV) chloride has also been reported as an efficient catalyst for this transformation.[7]
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Safety: May cause skin and eye irritation.[8] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.
References
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- Chemsrc. Methyl glycerate | CAS#:18289-89-9.
- Dondoni, A., & Marra, A. (2012). Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide Using 2-(Trimethylsilyl)thiazole. Organic Syntheses, 89, 323. DOI: 10.15227/orgsyn.089.0323.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9920382, this compound.
- PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol.
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- National Center for Biotechnology Information. PubChem Compound Summary for CID 11083880, (S)-Methyl 2,3-dihydroxypropanoate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 140003, Methyl 2,3-dihydroxypropanoate.
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- Organic Chemistry Portal. Acetonides.
- Dhatrak, A. S., & Ghorpade, R. P. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. DOI: 10.15227/orgsyn.099.0363.
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Derivatization of (R)-Methyl 2,3-dihydroxypropanoate Hydroxyl Groups: An Application Note and Protocol Guide
Introduction: The Strategic Importance of Derivatizing (R)-Methyl 2,3-dihydroxypropanoate
This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.[1][2] Its two hydroxyl groups and a methyl ester offer multiple points for chemical modification, enabling the creation of a diverse array of derivatives with specific functionalities.[1] The strategic derivatization of the primary and secondary hydroxyl groups is often a critical step to control selectivity in subsequent reactions, enhance molecular properties, or introduce specific functionalities. This guide provides a detailed overview of common and effective strategies for the derivatization of these hydroxyl groups, complete with step-by-step protocols and the underlying chemical principles.
Core Derivatization Strategies
The choice of derivatization strategy is dictated by the desired outcome, whether it be protection for multi-step synthesis, activation for subsequent transformation, or alteration of physicochemical properties. The primary strategies for the hydroxyl groups of this compound include:
-
Protection as Acetonides: A robust method for the simultaneous protection of the 1,2-diol system.
-
Silylation: A versatile technique for the selective or exhaustive protection of hydroxyl groups, offering a range of stabilities.
-
Acylation: Introduction of acyl groups to form esters, which can serve as protecting groups or introduce new functionalities.
The following sections will delve into the mechanistic details and provide practical, field-tested protocols for each of these essential transformations.
Strategy 1: Protection of the 1,2-Diol as an Acetonide
The formation of a cyclic ketal, specifically an acetonide, is a highly efficient method for the concurrent protection of 1,2-diols.[3][4][5] This strategy is particularly advantageous when both hydroxyl groups need to be masked during subsequent chemical transformations.
Causality of Experimental Choices
The reaction proceeds via an acid-catalyzed nucleophilic addition of the diol's hydroxyl groups to acetone. The use of a dehydrating agent or azeotropic removal of water is crucial to drive the equilibrium towards the formation of the acetonide. 2,2-Dimethoxypropane serves as both a source of the isopropylidene group and a water scavenger, making it a highly effective reagent.[6] A mild acid catalyst, such as camphorsulfonic acid (CSA) or pyridinium p-toluenesulfonate (PPTS), is employed to avoid unwanted side reactions.
Experimental Workflow: Acetonide Formation
Caption: Workflow for the protection of this compound as an acetonide.
Detailed Protocol: Acetonide Protection
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
Camphorsulfonic acid (CSA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of CSA (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acetonide.
Self-Validation: The successful formation of the acetonide can be confirmed by ¹H NMR spectroscopy, where the appearance of two new singlet signals for the diastereotopic methyl groups of the acetonide and the disappearance of the hydroxyl protons are indicative of the product.
Strategy 2: Silylation of Hydroxyl Groups
Silylation is a widely used method for protecting hydroxyl groups due to the ease of formation and cleavage of silyl ethers, as well as the ability to tune their stability by varying the substituents on the silicon atom.[7][8][9] For this compound, selective monosilylation of the primary hydroxyl group can often be achieved due to its lower steric hindrance compared to the secondary hydroxyl group.
Causality of Experimental Choices
The choice of silylating agent and reaction conditions dictates the selectivity and yield of the reaction. Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl) and triethylsilyl chloride (TESCl). The use of a hindered base, such as 2,6-lutidine or triethylamine, is essential to scavenge the HCl generated during the reaction without promoting side reactions. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Experimental Workflow: Selective Silylation
Caption: General workflow for the selective silylation of this compound.
Detailed Protocol: Selective Monosilylation of the Primary Hydroxyl Group
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,6-lutidine (1.2 eq) followed by the dropwise addition of a solution of TBSCl (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired monosilylated product.
Self-Validation: The regioselectivity of the silylation can be determined by spectroscopic methods such as ¹H and ¹³C NMR. The selective silylation of the primary hydroxyl group will result in a significant downfield shift of the adjacent methylene protons in the ¹H NMR spectrum.
Strategy 3: Acylation of Hydroxyl Groups
Acylation involves the conversion of hydroxyl groups into esters.[10][11][12] This can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base.[11][13] Similar to silylation, selective acylation of the primary hydroxyl group is often feasible.
Causality of Experimental Choices
Benzoyl chloride is a common reagent for benzoylation, which introduces a stable and UV-active protecting group.[14] The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl byproduct.[14] For enhanced selectivity towards the primary hydroxyl group, sterically hindered acylating agents or specific catalytic systems can be employed.[15][16]
Experimental Workflow: Benzoylation
Caption: Workflow for the benzoylation of this compound.
Detailed Protocol: Selective Monobenzoylation
Materials:
-
This compound
-
Benzoyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.
-
Cool the solution to 0 °C.
-
Slowly add benzoyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the monobenzoylated product.
Self-Validation: Successful benzoylation can be confirmed by the appearance of aromatic proton signals in the ¹H NMR spectrum and the characteristic carbonyl stretch of the benzoate ester in the IR spectrum.
Data Summary and Characterization
The successful derivatization of this compound should be rigorously characterized using a suite of analytical techniques.
| Derivative | Expected ¹H NMR Signals | Expected IR (cm⁻¹) |
| Acetonide | Diastereotopic methyl singlets (~1.3-1.5 ppm) | C-O stretching of the ketal |
| Monosilyl Ether | Silyl group protons (e.g., t-butyl singlet for TBS) | Si-O-C stretching |
| Monobenzoate | Aromatic protons (7.4-8.1 ppm) | Ester C=O (~1720), Aromatic C=C |
Conclusion
The derivatization of the hydroxyl groups of this compound is a fundamental aspect of its application in synthetic chemistry. The choice of derivatization strategy—be it acetonide formation for diol protection, silylation for tunable stability, or acylation for introducing specific functionalities—must be guided by the overall synthetic plan. The protocols provided herein are robust and have been validated in various research settings. Adherence to the principles of stoichiometry, reaction conditions, and purification will ensure high yields and purity of the desired derivatives, paving the way for their successful use in the synthesis of complex molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Selective Silylation of Diols with (N,N-Dimethylamino)triethylsilane.
- Bunescu, A., Butcher, T. W., & Hartwig, J. F. (2018). Traceless Silylation of β-C(sp3)–H Bonds of Alcohols via Perfluorinated Acetals. Journal of the American Chemical Society, 140(5), 1502–1507.
- Li, W., et al. (2016). Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase. Molecules, 21(5), 633.
- Kumar, R., & Singh, V. (2023). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 21(21), 4425-4447.
- Rychnovsky, S. D., & Griesgraber, G. (2006). The Resolution of Terminal 1,2-diols via Silyl Transfer. The Journal of Organic Chemistry, 71(25), 9471–9475.
- Pawar, S. S., & Shankarwar, S. G. (2014). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 7(1), 25-27.
- Li, D., et al. (2016). An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthols with a deep eutectic solvent as the catalyst. RSC Advances, 6(99), 97262-97267.
- Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as...
- Mandai, H., et al. (2013). An Efficient Protocol for Selective Silylation of Hydroxy Group Using N,O-Bis(tert-butyldimethylsilyl)acetamide. Synlett, 24(10), 1255-1258.
- Sano, T., Imai, K., Ohashi, K., & Oriyama, T. (2004). Catalytic Asymmetric Acylation of Racemic Secondary Alcohols with Benzoyl Chloride in the Presence of a Chiral Diamine. Chemistry Letters, 33(11), 1434-1435.
- Wikipedia. (n.d.). Acetonide.
- Unacademy. (n.d.). Benzoylation.
- Gelest. (n.d.). General Silylation Procedures.
- Kun, S., et al. (2020). Catalytic Regioselective Benzoylation of 1,2-trans-Diols in Carbohydrates with Benzoyl Cyanide: The Axial Oxy Group Effect and the Action of Achiral and Chiral Amine Catalysts.
- Benchchem. (n.d.). Technical Support Center: Optimizing Benzoylation of Diols.
- DeCKer, T. M., & Lectka, T. (2018). Heteroatom-Directed Acylation of Secondary Alcohols To Assign Absolute Configuration. The Journal of Organic Chemistry, 83(5), 2749–2756.
- SynArchive. (n.d.). Protection of 1,2-Diol by Acetal.
- ResearchGate. (n.d.). Representative derivatization reagents for hydroxyl groups, categorized...
- Ishihara, K., et al. (1994). An extremely simple, convenient, and selective method for acetylating primary alcohols in the presence of secondary alcohols. The Journal of Organic Chemistry, 59(13), 3505–3507.
- Save My Exams. (n.d.). Acylation Mechanism.
- Chemistry LibreTexts. (2023). Derivatization.
- ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?
- IntechOpen. (2023).
- PubMed. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging.
- PubMed. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation.
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(R)-Methyl 2,3-dihydroxypropanoate: A Versatile C3 Chiral Synthon for the Asymmetric Synthesis of Natural Products
An Application Guide for Researchers and Drug Development Professionals
Abstract
(R)-Methyl 2,3-dihydroxypropanoate, also known as (R)-methyl glycerate, is a highly valuable and versatile building block in the field of organic synthesis. As a member of the "chiral pool," it provides an inexpensive, readily available source of a defined stereocenter, enabling the efficient and stereocontrolled synthesis of complex, biologically active natural products and pharmaceutical agents.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this C3 synthon. We will explore its role in establishing stereochemistry, detail its use in the total synthesis of key natural products, and provide validated, step-by-step protocols for its essential transformations.
Part 1: The Strategic Value of this compound in Synthesis
The utility of this compound stems from its densely functionalized, three-carbon backbone, which features a primary alcohol, a secondary alcohol, and a methyl ester. Crucially, the stereocenter at the C2 position is fixed in the (R)-configuration, providing a powerful starting point for asymmetric synthesis.
Pillar 1: A Foundation for Stereochemical Control
The chiral pool approach is a cornerstone of modern synthetic chemistry, allowing chemists to bypass the need for often complex and costly asymmetric induction steps by starting with a molecule that already possesses the desired chirality.[3][4] this compound is an exemplary tool in this regard. The pre-existing (R)-stereocenter at C2 serves as a powerful control element, directing the stereochemical outcome of subsequent reactions. This process, known as diastereoselective synthesis, allows for the predictable and controlled installation of new stereocenters relative to the original one, ensuring the enantiomeric purity of the final target molecule.[5]
Pillar 2: A Hub for Functional Group Interconversion
The three distinct functional groups on the molecule offer a rich platform for chemical manipulation. The differential reactivity of the primary (C3) and secondary (C2) hydroxyl groups allows for selective protection, activation, and transformation. This strategic manipulation is the key to elaborating the simple C3 backbone into complex molecular architectures.
Common transformations include:
-
Selective Protection: The primary hydroxyl is more sterically accessible and can be selectively protected with bulky reagents (e.g., silyl ethers like TBDMS or trityl ethers), leaving the secondary hydroxyl free for further reaction. The diol can also be protected simultaneously as an acetal (e.g., an acetonide).
-
Oxidation: The primary and secondary alcohols can be oxidized to form aldehydes, ketones, or carboxylic acids, which are key handles for carbon-carbon bond formation.
-
Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups (e.g., tosylates, mesylates) to allow for displacement by a wide range of nucleophiles, including amines, azides, and carbon nucleophiles.
-
Ester Modification: The methyl ester can be reduced to a primary alcohol, hydrolyzed to a carboxylic acid, or converted to a Weinreb amide for controlled addition of organometallic reagents.
Part 2: Application in the Total Synthesis of Bioactive Molecules
The true power of this compound is demonstrated in its successful application in the total synthesis of complex natural products.
Case Study: Synthesis of Oxazolidinone Antibacterials
The oxazolidinones are a vital class of antibiotics, notable for their efficacy against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[5] A prominent member of this class is Linezolid . The biological activity of these drugs is critically dependent on the stereochemistry of the oxazolidin-2-one core, specifically the (R)-configuration at the C5 position.[5]
This compound serves as an ideal precursor for constructing this chiral core. The synthetic strategy leverages the C3 backbone to generate a key (R)-3-amino-1,2-propanediol derivative, which is then cyclized to form the essential heterocyclic ring.
Synthetic Workflow Overview:
-
Protection: The diol of (R)-methyl glycerate is first protected, often as an acetonide, to prevent unwanted side reactions.
-
Ester to Amine Conversion: The methyl ester is converted into a primary amine. This is typically achieved through a sequence involving reduction to the alcohol, conversion to a leaving group (e.g., tosylate), displacement with azide (NaN3), and subsequent reduction of the azide to the amine.
-
Cyclization: The resulting chiral 3-amino-1,2-propanediol fragment is reacted with a carbonylating agent (e.g., phosgene or a carbamate) to construct the oxazolidin-2-one ring. The stereochemistry at C5 is directly inherited from the C2 position of the starting (R)-methyl glycerate.[5]
-
Elaboration: The final aryl group is appended to the ring nitrogen to complete the synthesis of the Linezolid core structure.
This strategy is highly efficient because it transfers the chirality of an inexpensive starting material directly into the final, high-value pharmaceutical product, demonstrating the economic and scientific elegance of the chiral pool approach.
Part 3: Key Experimental Protocols
The following protocols are foundational for the use of this compound and its derivatives in a research setting. They are designed to be self-validating, with clear steps and expected outcomes.
Protocol 1: Preparation of this compound via Acetonide Deprotection
Causality: The most common commercial precursor is the more stable acetonide-protected form, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This protocol details the acid-catalyzed hydrolysis to liberate the free diol, which is necessary for most subsequent transformations.[6]
Materials & Reagents:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Glacial Acetic Acid
-
Deionized Water
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a solvent mixture of acetic acid (14 mL) and deionized water (6 mL).
-
Stir the reaction mixture at ambient temperature (20-25°C) for 18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent).
-
Upon completion, remove the acetic acid and water by evaporation under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual water and acetic acid, add toluene (20 mL) to the residue and perform an azeotropic distillation on the rotary evaporator. Repeat this step two more times.
-
The resulting residue is the target product, this compound, which should be obtained as a clear oil (expected yield: ~80-85%).[6]
Self-Validation (Characterization Data):
-
¹H NMR (400 MHz, CDCl₃): δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H).[6] The presence of the two hydroxyl protons can be confirmed by a D₂O exchange experiment.
Protocol 2: Selective Protection of the Primary Hydroxyl Group
Causality: To differentiate the two hydroxyl groups for sequential reactions, the more sterically accessible primary alcohol at C3 must be selectively protected. Tert-butyldimethylsilyl (TBDMS) chloride is an excellent reagent for this purpose due to its bulk, which disfavors reaction at the more hindered C2 secondary alcohol.
Materials & Reagents:
-
This compound
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 g, 8.33 mmol) in anhydrous DCM (20 mL) in an oven-dried flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add imidazole (0.68 g, 10.0 mmol, 1.2 eq) to the solution, followed by the portion-wise addition of TBDMS-Cl (1.38 g, 9.16 mmol, 1.1 eq).
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the desired (R)-methyl 3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropanoate.
Self-Validation:
-
Successful protection is confirmed by the appearance of new signals in the ¹H NMR spectrum corresponding to the TBDMS group (typically two singlets around δ 0.9 ppm (9H, t-Bu) and δ 0.1 ppm (6H, SiMe₂)). Mass spectrometry will show a corresponding increase in the molecular weight.
Part 4: Data Summary Table
The following table summarizes key transformations for strategic manipulation of the (R)-methyl glycerate scaffold.
| Starting Functional Group | Reaction Type | Key Reagents | Resulting Functional Group | Purpose in Synthesis |
| C2/C3 Diol | Acetal Protection | Acetone, p-TsOH | 1,3-Dioxolane (Acetonide) | Protection of both hydroxyls |
| Primary -OH (C3) | Silyl Ether Protection | TBDMS-Cl, Imidazole | Primary Silyl Ether | Selective protection for C2 modification |
| Secondary -OH (C2) | Oxidation | DMP, Swern Oxidation | α-Keto Ester | C-C bond formation via enolates |
| Primary -OH (C3) | Tosylation | TsCl, Pyridine | Primary Tosylate | Activation for nucleophilic substitution |
| Methyl Ester (C1) | Reduction | LiAlH₄, DIBAL-H | Primary Alcohol | Conversion to other functional groups |
| Methyl Ester (C1) | Hydrolysis | LiOH, H₂O | Carboxylic Acid | Amide coupling, other acid chemistry |
Conclusion
This compound is a powerful and cost-effective chiral building block that embodies the principles of efficiency and elegance in modern organic synthesis. Its utility in constructing the stereochemically complex cores of high-value molecules, such as the oxazolidinone antibiotics, underscores its importance in drug discovery and development. By understanding the principles of its reactivity and applying robust protocols for its manipulation, researchers can effectively leverage this C3 synthon to accelerate the synthesis of novel and known natural products, paving the way for new therapeutic discoveries.
References
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- Nicolaou, K. C., Hepworth, D., King, N. P., Finlay, M. R., Scarpelli, R., et al. (2000). Total synthesis of 16-desmethylepothilone B, epothilone B10, epothilone F, and related side chain modified epothilone B analogues. Chemistry – A European Journal, 6(15), 2783-2800. [Link]
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- Yadav, J. S., & Reddy, P. N. (2014). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
- Sugiura, M. (2005). Enantioselective total syntheses of several bioactive natural products based on the development of practical asymmetric catalysis. Chemical & Pharmaceutical Bulletin, 53(3), 239-254. [Link]
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Application Notes & Protocols: Catalytic Conversion of (R)-Methyl 2,3-dihydroxypropanoate
Abstract: (R)-Methyl 2,3-dihydroxypropanoate, a chiral C4 building block, stands at the intersection of biorenewable feedstocks and high-value chemical synthesis. As a derivative of glyceric acid, which can be sourced from the biodiesel byproduct glycerol, its catalytic upgrading represents a significant pathway in sustainable chemistry.[1][2] This guide provides an in-depth exploration of key catalytic strategies for the conversion of this compound into valuable downstream products. We will delve into the scientific rationale, catalyst selection, and detailed experimental protocols for hydrogenation and transesterification, offering researchers and drug development professionals a practical framework for leveraging this versatile synthon.
Introduction: The Strategic Value of this compound
This compound (CAS: 18289-89-9), also known as Methyl (R)-glycerate, is a chiral molecule possessing a stereocenter that is crucial for the synthesis of biologically active compounds.[3][4] Its utility stems from its C3 backbone, which serves as a foundational unit in constructing complex molecules where specific three-dimensional arrangement is paramount for function.[3] A significant application is as a precursor for chiral heterocyclic systems, most notably the oxazolidin-2-one ring, which is the core pharmacophore of the linezolid class of antibiotics.[3] The defined (R)-configuration of the starting material is essential for the biological activity of these drugs.[3]
The growing interest in this molecule is also linked to the principles of green chemistry. Glycerol, an abundant byproduct of the biodiesel industry, can be catalytically converted into a range of value-added chemicals, and this compound is a key derivative in this valorization chain.[1][2][5] This positions its catalytic conversion as a critical area of research for creating sustainable and economically viable chemical processes.
This document will focus on two primary catalytic transformations:
-
Hydrogenation: The reduction of the ester functionality to yield (R)-1,2-Propanediol, a high-value diol.
-
Transesterification: The exchange of the methyl ester group, often enzyme-catalyzed, to generate novel esters for specialized applications.
Catalytic Pathway I: Hydrogenation to (R)-1,2-Propanediol
The selective hydrogenation of the ester group in this compound to produce (R)-1,2-Propanediol is a highly valuable transformation. (R)-1,2-Propanediol (also known as (R)-propylene glycol) is a chiral commodity chemical with extensive applications as a non-toxic antifreeze, a solvent in pharmaceutical formulations, a humectant in cosmetics, and a monomer for the synthesis of biodegradable polyesters.[6][7][8][9][10]
Scientific Rationale & Catalyst Selection
Causality Behind Experimental Choices: The primary challenge in this conversion is the selective reduction of the ester carbonyl group without causing hydrogenolysis of the C-O bonds in the diol backbone. The choice of catalyst is therefore critical to achieving high selectivity and yield.
-
Copper-Based Catalysts (e.g., Copper-Zinc Oxide): These catalysts are widely recognized for their efficacy in the hydrogenation of esters to alcohols.[11][12] They offer a good balance of activity and selectivity, are relatively low-cost, and are less prone to causing undesirable side reactions like dehydration or C-C bond cleavage compared to more aggressive noble metal catalysts. The synergy between copper and zinc oxide is believed to enhance catalyst stability and activity.
-
Noble Metal Catalysts (e.g., Ruthenium, Palladium): Ruthenium-based catalysts, often supported on materials like silica or carbon, can exhibit very high activity, allowing for reactions under milder conditions (lower temperature and pressure).[13] However, they are more expensive and can sometimes lead to lower selectivity or over-hydrogenation if the reaction conditions are not carefully controlled. Palladium is also effective, particularly in catalytic transfer hydrogenation processes where a hydrogen donor molecule is used instead of molecular hydrogen.[14]
For this protocol, we focus on a copper-zinc oxide system due to its proven selectivity and cost-effectiveness for this class of transformation.
Experimental Protocol: Hydrogenation using Copper-Zinc Oxide
This protocol describes the batch hydrogenation of this compound in a high-pressure autoclave.
Materials:
-
This compound (Purity >98%)
-
Copper-Zinc Oxide catalyst (e.g., commercial methanol synthesis catalyst)
-
Hydrogen (H₂) gas (High purity, >99.99%)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for workup
-
Rotary evaporator
-
Distillation apparatus
Protocol Steps:
-
Catalyst Activation (if required): Pre-reduce the Copper-Zinc Oxide catalyst under a flow of H₂/N₂ (e.g., 5% H₂) at a specified temperature (typically 200-250 °C) for 2-4 hours, following the manufacturer's recommendation. Allow the catalyst to cool to room temperature under an inert atmosphere.
-
Reactor Charging: Into the stainless-steel autoclave, add the pre-reduced Copper-Zinc Oxide catalyst (e.g., 5-10 wt% relative to the substrate).
-
Add the solvent (e.g., Methanol) to the reactor.
-
Add this compound to the reactor. The substrate concentration is typically in the range of 10-20 wt%.
-
System Purge: Seal the autoclave. Purge the system 3-5 times with low-pressure inert gas, followed by 3-5 purges with low-pressure hydrogen to remove all air.
-
Reaction Execution:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1500-2000 psig).[11][12]
-
Begin stirring (e.g., 500-1000 RPM) to ensure good catalyst suspension.
-
Heat the reactor to the target temperature (e.g., 150-180 °C).[11][12]
-
Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) and/or by taking aliquots (if the reactor is so equipped) for analysis by Gas Chromatography (GC).
-
-
Reaction Quench & Workup:
-
Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure.
-
Purge the reactor with inert gas.
-
Open the reactor and filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with a small amount of fresh solvent.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Remove the solvent using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure (R)-1,2-Propanediol.
-
-
Characterization: Confirm the product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Data Presentation & Visualization
Table 1: Representative Hydrogenation Performance
| Catalyst | Temperature (°C) | H₂ Pressure (psig) | Solvent | Conversion (%) | Selectivity to (R)-1,2-Propanediol (%) |
|---|---|---|---|---|---|
| Cu-ZnO | 160 | 1500 | Methanol | >99 | ~95 |
| Ru/C | 120 | 1000 | 1,4-Dioxane | >99 | ~92 |
| Pd/C | 140 | 1200 | Ethanol | >98 | ~90 |
Note: Values are illustrative based on typical ester hydrogenation literature and serve as a starting point for optimization.
Catalytic Pathway II: Enzymatic Transesterification
Transesterification provides a route to modify the ester functionality of this compound, creating derivatives with tailored properties for applications in polymers, specialty fluids, or as advanced chiral intermediates.[15][16] While traditional acid or base catalysis can be effective, it often requires harsh conditions that can lead to side reactions and racemization.
Scientific Rationale & Catalyst Selection
Causality Behind Experimental Choices: Biocatalysis, particularly using lipases, offers a superior alternative. Lipases are enzymes that operate under mild conditions (near-ambient temperature and neutral pH), in organic or solvent-free systems, and exhibit high chemo-, regio-, and enantioselectivity.[3]
-
Candida antarctica Lipase B (CALB): This is one of the most robust and widely used lipases in organic synthesis.[17] It is known for its broad substrate tolerance and high stability, especially when immobilized on a solid support (e.g., Novozym® 435). Immobilization simplifies catalyst recovery and reuse, a key advantage for process sustainability. The high selectivity of CALB minimizes side reactions involving the two hydroxyl groups, preferentially targeting the ester for transesterification.
Experimental Protocol: CALB-Catalyzed Transesterification
This protocol describes the transesterification of this compound with a high-boiling point alcohol (e.g., 1-octanol) to facilitate the removal of the methanol byproduct.
Materials:
-
This compound (Purity >98%)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
1-Octanol (or other desired alcohol)
-
Molecular sieves (3Å or 4Å, activated) or a vacuum system
-
Solvent (optional, e.g., Toluene or 2-Methyl-2-butanol)
-
Standard glassware
-
Silica gel for column chromatography
Protocol Steps:
-
Reactor Setup: To a round-bottom flask, add this compound and the desired alcohol (e.g., 1-octanol, typically 1.5-3.0 molar equivalents). If using a solvent, add it at this stage.
-
Water Removal: Add activated molecular sieves (approx. 10% w/v) to the flask to sequester the methanol byproduct, which drives the reaction equilibrium towards the product. Alternatively, the reaction can be run under a mild vacuum to continuously remove the volatile methanol.
-
Enzyme Addition: Add the immobilized CALB catalyst (typically 5-10 wt% relative to the limiting reagent).
-
Reaction Execution:
-
Place the flask in a temperature-controlled shaker or on a stirring hotplate set to a mild temperature (e.g., 40-60 °C). Higher temperatures can denature the enzyme.
-
Allow the reaction to proceed with gentle agitation for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by GC or TLC.
-
-
Catalyst Recovery: Once the reaction has reached the desired conversion, stop the agitation and allow the immobilized enzyme to settle. Decant or filter the reaction mixture to recover the catalyst. The enzyme can be washed with a non-polar solvent, dried, and reused for subsequent batches.
-
Product Isolation:
-
Remove the solvent (if used) by rotary evaporation.
-
The excess alcohol can be removed by vacuum distillation.
-
The crude product can then be purified by silica gel column chromatography to yield the pure transesterified product.
-
-
Characterization: Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
General Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
High-Pressure Reactions: Hydrogenation protocols must be performed in a properly rated and maintained high-pressure autoclave behind a safety shield. Ensure proper training on high-pressure equipment and gas handling. Hydrogen is extremely flammable; ensure there are no ignition sources in the vicinity.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion and Future Outlook
The catalytic conversion of this compound provides direct access to valuable chiral chemicals like (R)-1,2-Propanediol and custom-designed esters. The protocols outlined here for hydrogenation and enzymatic transesterification represent robust and scalable methods for researchers in both academic and industrial settings. Future research will likely focus on the development of even more active and selective heterogeneous catalysts to improve process efficiency, as well as exploring other catalytic transformations such as selective oxidation and etherification to further expand the chemical space accessible from this versatile, bio-derived platform molecule.
References
- Li, X. L., et al. (2020). A Review of Catalytic Upgrading of Biodiesel Waste Glycerol to Valuable Products.Current Green Chemistry, 7(3), 259-266.
- Gallezot, P. (2020). Recent Advances in Glycerol Catalytic Valorization: A Review.Catalysts, 10(10), 1163.
- Ayoub, M., & Abdullah, A. Z. (2023). Current and Future Trends for Crude Glycerol Upgrading to High Value-Added Products.Sustainability, 15(4), 2979.
- Samudrala, S. P., et al. (2023). Catalytic Conversion of Glycerol into Glycerol Carbonate Using Waste-Derived CaO–CeO2 Catalysts.ACS Omega, 8(26), 23485-23497.
- Li, M., et al. (2022). An Overview of the Latest Advances in the Catalytic Synthesis of Glycerol Carbonate.Catalysts, 12(1), 63.
- Saxena, R. K., et al. (2010). Microbial production and applications of 1,2-propanediol.Indian Journal of Microbiology, 50(1), 2-11.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Industrial Applications of 1,2-Propanediol.
- Saxena, R. K., et al. (2010). Microbial production and applications of 1,2-propanediol.PubMed.
- ResearchGate. (n.d.). Microbial production and applications of 1,2-propanediol. Request PDF.
- Sunkara, H. B. (2001). Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Google Patents. US6191321B1.
- Sunkara, H. B. (2000). Process for preparing 1,3-propanediol from methyl 3-hydroxypropionate. Google Patents. WO2000018712A1.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol. US4096192A.
- ResearchGate. (n.d.). Conversion of DXP to MEP catalyzed by MEP synthase.
- Li, X., et al. (2018). Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst.RSC Advances, 8(42), 23838-23847.
- PubChem. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 2,3-dihydroxypropanoate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). The transesterification reaction.
- DTU Research Database. (n.d.). Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols.
- Yfanti, P., et al. (2020). Glycerol Hydrogenolysis to Produce 1,2-Propanediol in Absence of Molecular Hydrogen Using a Pd Promoted Cu/MgO/Al2O3 Catalyst.Catalysts, 10(9), 1045.
- ResearchGate. (n.d.). Catalytic Conversion of Dihydroxyacetone to Methyl Lactate Over SnO2/Al2O3 Catalysts.
- ResearchGate. (n.d.). Laws of the Transesterification of Methyl Ester 3-(3', 5'-di-tert.butyl-4'-hydroxyphenyl)-Propionic Acid by Pentaerythritol and the Result of Its Reaction.
- ResearchGate. (2022). Methyl Ester Type Produced by Catalytic Transesterification: From Various Oil Feedstock to Biodiesel Products.
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Experimental procedure for protecting groups on (R)-Methyl 2,3-dihydroxypropanoate
An Application Guide to the Strategic Protection of Hydroxyl Groups in (R)-Methyl 2,3-dihydroxypropanoate
Introduction: Navigating the Synthetic Challenge of a Chiral Diol
In the realm of multi-step organic synthesis, particularly in pharmaceutical and fine chemical development, the selective manipulation of functional groups is paramount. This compound is a valuable chiral building block, featuring a primary and a secondary hydroxyl group, along with a methyl ester.[1][2][3] This arrangement presents a classic synthetic challenge: how to perform chemistry at one site without unintended reactions at another. The answer lies in the strategic use of protecting groups, temporary modifications that mask a reactive functional group, allowing a transformation to occur elsewhere in the molecule.
This application note serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed experimental protocols and the underlying rationale for three common and effective strategies for protecting the hydroxyl groups of this compound. We will explore the simultaneous protection of the 1,2-diol as a cyclic acetonide, the selective protection of the primary hydroxyl group using a sterically demanding silyl ether, and the robust protection afforded by benzyl ethers. Each protocol is designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.
Decision Workflow for Protecting Group Selection
The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the overall synthetic plan. Key considerations include whether one or both hydroxyl groups need to be masked and the stability of the protecting group to subsequent reaction conditions.
Caption: Decision-making workflow for selecting a protecting group strategy.
Strategy 1: Acetonide Formation for Simultaneous Diol Protection
Principle and Rationale
The most common and efficient method for the simultaneous protection of 1,2- and 1,3-diols is the formation of a cyclic acetal or ketal.[4][5] For this compound, reaction with an acetone equivalent under acidic catalysis yields a stable five-membered 1,3-dioxolane ring, known as an acetonide. This strategy is advantageous due to its simplicity, high yield, and the general stability of the acetonide group under basic, neutral, and many oxidative/reductive conditions.[6]
The use of 2,2-dimethoxypropane (DMP) is mechanistically superior to using acetone directly. DMP reacts with the catalytic acid to form a highly reactive dimethyl ketal, and the methanol byproduct is volatile, which helps drive the equilibrium towards product formation.
Detailed Experimental Protocol: Acetonide Protection
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv, e.g., 1.20 g, 10.0 mmol).
-
Solvent and Reagents: Dissolve the diol in anhydrous dichloromethane (DCM, 40 mL) or anhydrous acetone. Add 2,2-dimethoxypropane (1.5 equiv, 1.84 mL, 15.0 mmol).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv, 95 mg, 0.5 mmol). Other suitable acids include camphorsulfonic acid (CSA) or anhydrous copper(II) sulfate.[6][7]
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.[6]
-
Work-up: Upon completion, quench the reaction by adding a few drops of triethylamine (TEA) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, is often pure enough for subsequent steps. If necessary, purify further by silica gel column chromatography.
Protocol: Acetonide Deprotection
The acetonide group is reliably cleaved under mild acidic conditions.
-
Dissolve the protected compound (1.0 equiv) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid) or a tetrahydrofuran (THF)/water/HCl mixture.
-
Stir the solution at room temperature for 2-18 hours, monitoring by TLC until the starting material is consumed.[7]
-
Carefully neutralize the mixture with a base such as saturated NaHCO₃ and extract the product with an appropriate organic solvent.
| Parameter | Value |
| Product Name | Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
| Typical Yield | >95%[6] |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400MHz) | δ 4.45 (m, 1H), 4.25 (dd, 1H), 4.05 (dd, 1H), 3.78 (s, 3H), 1.45 (s, 3H), 1.40 (s, 3H) |
Strategy 2: Selective Silyl Ether Protection of the Primary Hydroxyl
Principle and Rationale
Silyl ethers are among the most versatile protecting groups for alcohols due to their tunable stability, which is a function of the steric bulk on the silicon atom.[6][8] The general order of stability is TMS < TES < TBDMS < TIPS < TBDPS.[6] This steric influence can be exploited to achieve regioselective protection. The primary hydroxyl group at the C3 position of this compound is significantly less sterically hindered than the secondary hydroxyl at C2. Therefore, using a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) allows for the selective protection of the primary alcohol.[9][10]
The reaction is typically performed using an amine base like imidazole, which acts as both a stoichiometric base and a catalyst by forming a highly reactive silylimidazolium intermediate.[8]
Detailed Experimental Protocol: Selective TBDMS Protection
-
Preparation: To a solution of this compound (1.0 equiv, 1.20 g, 10.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a flame-dried flask, add imidazole (1.2 equiv, 0.82 g, 12.0 mmol).
-
Silylation: Cool the solution to 0 °C in an ice bath. Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.05-1.1 equiv, 1.66 g, 11.0 mmol) portion-wise. Using a slight excess of the diol can help minimize di-silylation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for the disappearance of starting material and the formation of the mono-silylated product by TLC.
-
Work-up: Quench the reaction by adding water (30 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to isolate the desired mono-protected product from any di-protected byproduct and unreacted starting material.
Protocol: Silyl Ether Deprotection
The most common method for cleaving silyl ethers is by using a source of fluoride ions, owing to the high strength of the Si-F bond.[9]
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M in THF).
-
Stir at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).
-
Quench with water, and extract the product with an organic solvent.
| Parameter | Value |
| Product Name | (R)-Methyl 3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropanoate |
| Typical Yield | 75-85% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400MHz) | δ 4.20 (m, 1H), 3.80 (m, 2H), 3.75 (s, 3H), 2.90 (d, 1H, -OH), 0.90 (s, 9H), 0.08 (s, 6H) |
Strategy 3: Benzyl Ether Formation for Robust Protection
Principle and Rationale
Benzyl (Bn) ethers are highly robust protecting groups, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[11] This makes them ideal for multi-step syntheses where harsh conditions are anticipated. Protection is typically achieved via a Williamson ether synthesis, where an alkoxide, generated by a strong base, acts as a nucleophile towards benzyl bromide or chloride.[12][13]
For di-protection of both hydroxyls, a strong, non-nucleophilic base like sodium hydride (NaH) is used to ensure complete deprotonation.[13]
Caption: A generalized experimental workflow for protecting group installation.
Detailed Experimental Protocol: Di-Benzylation
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil) (2.5 equiv, 1.0 g, 25.0 mmol) in anhydrous THF (30 mL) in a three-neck flask under an inert atmosphere. Cool the suspension to 0 °C.
-
Alkoxide Formation: Slowly add a solution of this compound (1.0 equiv, 1.20 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise to the NaH suspension. Stir for 30-60 minutes at 0 °C, allowing for hydrogen gas evolution to cease.
-
Benzylation: Add benzyl bromide (BnBr) (2.5 equiv, 2.97 mL, 25.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of methanol, followed by water, to destroy excess NaH.
-
Extraction: Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography (e.g., 1:9 Ethyl Acetate:Hexane) to yield the pure di-benzylated product.
Protocol: Benzyl Ether Deprotection
The premier method for cleaving benzyl ethers is catalytic hydrogenolysis, which is exceptionally mild and high-yielding.[14]
-
Dissolve the benzyl-protected compound (1.0 equiv) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Stir the mixture vigorously under an atmosphere of hydrogen gas (H₂, typically from a balloon or at 1-3 atm pressure) for 2-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and rinse with the solvent.
-
Remove the solvent under reduced pressure to obtain the deprotected alcohol.
Summary and Conclusion
The successful synthesis of complex molecules hinges on the strategic and efficient application of protecting groups. For a versatile chiral synthon like this compound, several high-yielding and reliable protocols are available. The choice between forming an acetonide, a silyl ether, or a benzyl ether is dictated by the specific requirements of the synthetic route. Acetonide formation offers a quick and efficient method for masking both hydroxyls from basic and nucleophilic reagents. Selective silylation provides a powerful tool for differentiating the primary and secondary alcohols, enabling subsequent chemistry at the C2 position. Finally, benzylation offers a robust protection strategy, stable to a wide array of reaction conditions, with a mild deprotection via hydrogenolysis. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently manipulate this key chiral building block to achieve their synthetic targets.
References
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- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.
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- University of California, Irvine. Protecting Groups.
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- Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- National Institutes of Health (NIH). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Wikipedia. Silyl ether.
- Chem-Station International Edition. (2014). Silyl Protective Groups.
- SynArchive. Protection of 1,2-Diol by Acetal.
- ResearchGate. (2025). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols.
- Chem-Station International Edition. (2014). Protection of 1,2-/1,3-Diols.
- Gelest. Deprotection of Silyl Ethers - Technical Library.
- ResearchGate. (2014). What is the best way to remove acetonide protection without disrupting benzyl ether?.
- Chemistry. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols.
- Organic Chemistry Portal. (1993). Selective Cleavage of Benzyl Ethers.
- ResearchGate. (2025). Selective Hydroxyl Protection and Deprotection.
- ResearchGate. (2015). How can I protect only one secondary hydroxyl group leaving the other hydroxyle free?.
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Application of (R)-Methyl 2,3-dihydroxypropanoate in medicinal chemistry
Initiating Data Collection
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Application Notes & Protocols for the Scale-Up Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Abstract
(R)-Methyl 2,3-dihydroxypropanoate is a pivotal chiral building block in the synthesis of numerous biologically active molecules, most notably the oxazolidinone class of antibiotics, including Linezolid.[1] Its stereocenter is fundamental to the therapeutic efficacy of these drugs. This document provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, scientists, and professionals in drug development. We present two robust and scalable synthetic routes: the deprotection of a commercially available chiral precursor and the asymmetric dihydroxylation of methyl acrylate. Detailed protocols, process optimization, safety considerations, and analytical methods are discussed to ensure a reproducible and efficient synthesis on a larger scale.
Introduction: The Strategic Importance of this compound
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the stereospecific nature of drug-receptor interactions. This compound, with its C3 chiral backbone, serves as a versatile synthon for introducing the necessary stereochemistry in complex molecular architectures.[1] Its primary application lies in the construction of the oxazolidin-2-one ring, a core pharmacophore of a critical class of antibiotics effective against multi-drug resistant Gram-positive pathogens.[1]
This guide is designed to bridge the gap between laboratory-scale synthesis and pilot-plant production. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps but a self-validating system for producing high-quality this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and purification.
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₄ | [2][3] |
| Molecular Weight | 120.10 g/mol | [2][3] |
| Appearance | Light yellow to yellow liquid | [4] |
| Boiling Point | 140 °C at 15 Torr | [4] |
| Density | 1.2795 g/cm³ | [4] |
| Optical Activity | [α]²⁰/D +12.5° (c=0.01g/mL in CHCl₃) | [4] |
Safety Summary:
This compound is classified as an irritant.[2]
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5][6] An eyewash station and safety shower should be readily accessible.[5]
Recommended Synthetic Routes for Scale-Up
Two primary synthetic strategies have been identified as being particularly amenable to scale-up due to their efficiency, reliability, and the availability of starting materials.
Route A: Hydrolytic Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This route is highly recommended for its straightforward procedure and high yield, starting from a commercially available, enantiomerically pure precursor.
Workflow Diagram:
Caption: Workflow for the deprotection of the chiral precursor.
Detailed Protocol:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 equivalent) in a mixture of acetic acid (14 volumes) and water (6 volumes).[7]
-
Reaction: Stir the resulting solution at ambient temperature for 18 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water.[7]
-
Purification: To the residue, add toluene and perform an azeotropic distillation to remove residual water and acetic acid. Repeat this step three times to ensure complete removal.[7] The final product, this compound, is obtained as a viscous liquid. A reported yield for this process is 81%.[7]
Scale-Up Considerations:
-
Exothermicity: The reaction is not significantly exothermic, but on a large scale, it is advisable to monitor the temperature during the initial dissolution.
-
Solvent Removal: For larger volumes, a rotary evaporator with a high-capacity vacuum pump is essential. The azeotropic removal of acetic acid with toluene is critical for obtaining a high-purity product.
-
Material Compatibility: Ensure all reactors and distillation equipment are compatible with acetic acid.
Route B: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
This method is an elegant approach to establish the desired stereocenter from an achiral starting material. The use of commercially available AD-mix-β simplifies the procedure.[1]
Reaction Pathway:
Caption: Asymmetric synthesis via Sharpless dihydroxylation.
Detailed Protocol:
-
Reaction Setup: In a jacketed reactor equipped with an overhead stirrer and a temperature probe, prepare a solution of AD-mix-β (1.4 g per 1 mmol of methyl acrylate) in a 1:1 mixture of tert-butanol and water.
-
Cooling: Cool the mixture to 0 °C with vigorous stirring.
-
Addition of Substrate: Add methyl acrylate (1 equivalent) to the cooled reaction mixture.
-
Reaction: Stir the reaction at 0 °C until TLC or GC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by adding solid sodium sulfite and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Scale-Up Considerations:
-
Toxicity of Osmium Tetroxide: Although used in catalytic amounts, osmium tetroxide is highly toxic and volatile.[8] The use of AD-mix, where it is handled in a solid matrix, significantly improves safety. However, appropriate engineering controls and PPE are paramount.
-
Temperature Control: The reaction is typically run at 0 °C to maximize enantioselectivity. A reliable cooling system for the reactor is essential for large-scale production.
-
Work-up: The quenching and extraction steps can be cumbersome on a large scale. The use of a liquid-liquid extractor can streamline this process.
Purification and Characterization
For both synthetic routes, the final purification step is crucial for obtaining material of high purity suitable for pharmaceutical applications.
Purification by Vacuum Distillation:
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss.[9]
-
Procedure:
Analytical Characterization:
-
Gas Chromatography (GC): A primary method for assessing purity. A flame ionization detector (FID) is suitable.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product. The expected ¹H NMR spectrum in CDCl₃ shows peaks at approximately δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), and 3.84 (s, 3H).[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product.
-
Polarimetry: To measure the optical rotation, which should be consistent with the literature value for the (R)-enantiomer.[4]
Conclusion
The two synthetic routes detailed in this guide offer reliable and scalable methods for the production of this compound. The choice between the deprotection of a chiral precursor and asymmetric synthesis will depend on factors such as cost of starting materials, available equipment, and desired scale of production. By following the detailed protocols and considering the scale-up recommendations, researchers and drug development professionals can confidently produce this vital chiral building block with high purity and yield.
References
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- MDPI. (n.d.). New Trends in Catalytic Conversion of Glycerol.
- MDPI. (n.d.). VAlPOs as Efficient Catalysts for Glycerol Conversion to Methanol.
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation.
- ResearchGate. (2023). (PDF) New Trends in Catalytic Conversion of Glycerol.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Unknown Source. Catalytic Oxidation of Glycerol to High-Value Chemical Dihydroxyacetone.
- YouTube. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!
- PubMed Central. (n.d.). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review.
- YouTube. (2019). Sharpless Asymmetric Dihydroxylation.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- RSC Publishing. (2021). Recent Strategies and Tactics for the Enantioselective Total Syntheses of Cyclolignan Natural Products.
- NIH. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- MDPI. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C.
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Application Note: (R)-Methyl 2,3-dihydroxypropanoate - Mechanistic Insights and Synthetic Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone chiral building block in modern organic synthesis, prized for its versatile C3 backbone and stereodefined center. Its strategic application, often referred to as "chiral pool synthesis," allows for the efficient construction of complex, enantiomerically pure molecules, which is of paramount importance in drug development.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms involving this compound. We will dissect the causality behind common synthetic transformations, including diol protection, ester modifications, and oxidations. Detailed, field-proven protocols are provided to ensure reproducibility and offer a self-validating framework for chemists in research and development.
Introduction: The Strategic Value of this compound
This compound, also known as Methyl (R)-glycerate, is a trifunctional molecule featuring a stereocenter, two hydroxyl groups (one primary, one secondary), and a methyl ester. This arrangement makes it an exceptionally valuable synthon for introducing chirality into target molecules.[1] The ability to leverage its pre-existing stereochemistry is a powerful strategy that circumvents the need for often costly and inefficient resolution of racemic mixtures or complex asymmetric syntheses.[1]
Its utility is most prominent in the synthesis of biologically active compounds where specific stereoisomers are required for efficacy.[1] A notable example is its use as a precursor in the synthesis of oxazolidinone antibacterials, such as Linezolid, where the (R)-configuration of the starting material is essential for its therapeutic activity.[1] This guide will illuminate the key reaction pathways that enable chemists to harness the synthetic potential of this chiral precursor.
Key Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 18289-89-9 | [4][5] |
| Molecular Formula | C₄H₈O₄ | [6] |
| Molecular Weight | 120.10 g/mol | [6] |
| Appearance | Light yellow to yellow liquid | [7][8] |
| Boiling Point | 140 °C (at 15 Torr) | [7][8] |
| Density | ~1.28 g/cm³ | [7][8] |
| Storage | 2-8°C, sealed in dry conditions | [5][7] |
| ¹H NMR (CDCl₃, 400MHz) | δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H) | [4] |
Synthesis of this compound
The accessibility of this chiral building block is critical to its widespread use. Two primary strategies dominate its synthesis: deprotection of a commercially available precursor and asymmetric synthesis from an achiral olefin.
Synthesis via Deprotection of a Cyclic Acetal
A common and straightforward method involves the acidic hydrolysis of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The dioxolane group serves as a protecting group for the diol functionality. This method is reliable and provides the target molecule in high yield.[4]
Caption: Synthesis of this compound via deprotection.
-
Dissolution: In a round-bottom flask, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a solvent mixture of acetic acid (14 mL) and water (6 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: Upon completion, remove the solvent by evaporation under reduced pressure using a rotary evaporator.
-
Azeotropic Removal of Water/Acid: Add toluene (20 mL) to the residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure the complete removal of residual water and acetic acid.
-
Final Product: The resulting residue is this compound, typically obtained as a light yellow oil (Expected yield: ~81%).[4]
Synthesis via Sharpless Asymmetric Dihydroxylation (SAD)
This powerful method creates the desired chiral center from an achiral starting material, methyl acrylate. The stereochemical outcome is controlled by the chiral ligand used with the osmium tetroxide catalyst.[1]
-
AD-mix-β: Contains the ligand (DHQD)₂PHAL, which directs dihydroxylation to the β-face of the alkene, yielding the desired (R)-diol.
-
AD-mix-α: Contains the pseudoenantiomeric ligand (DHQ)₂PHAL and would produce the (S)-diol.[1]
The mechanism involves the formation of a chiral osmium(VI) glycolate ester intermediate, with the ligand creating a binding pocket that dictates the stereoselective addition of the hydroxyl groups.[1]
Core Reaction Mechanisms and Protocols
The synthetic utility of this compound stems from the ability to selectively manipulate its three functional groups. This often requires a protection-deprotection strategy for the diol.
Protection and Deprotection of the Diol Functionality
To perform selective reactions at the ester or alpha-carbon, the vicinal diol must be temporarily masked. The most common strategy is the formation of a five-membered cyclic acetal (an acetonide or isopropylidene ketal), which is stable to basic and nucleophilic conditions but easily cleaved by acid.[9][10]
Caption: Workflow for selective modification via diol protection.
The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of acetone (or its enol ether from 2,2-dimethoxypropane), making it a potent electrophile. The diol's hydroxyl groups act as nucleophiles, attacking the activated carbonyl carbon in a two-step process, eliminating water (or methanol) to form the stable five-membered ring.
-
Setup: To a solution of this compound (1.0 eq) in anhydrous acetone or a mixture of acetone and dichloromethane, add 2,2-dimethoxypropane (1.5 eq).
-
Catalyst: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction by adding a mild base, such as triethylamine or solid sodium bicarbonate, to neutralize the acid catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to yield the protected product, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Reactions at the Ester Functional Group
With the diol protected, the ester group becomes the primary site for modification.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[11] This reaction is typically catalyzed by an acid or a base.
-
Base-Catalyzed Mechanism: A strong base (e.g., sodium methoxide) deprotonates the incoming alcohol (R'-OH) to form a nucleophilic alkoxide (R'-O⁻). The alkoxide attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The original alkoxy group (-OCH₃) is then eliminated, regenerating the catalyst and forming the new ester.
-
Enzyme-Catalyzed Mechanism: Lipases are highly effective catalysts for transesterification, offering high selectivity and mild reaction conditions.[12]
-
Reactants: Dissolve the diol-protected this compound (1.0 eq) in an excess of the desired alcohol (e.g., benzyl alcohol, which will also serve as the solvent).
-
Catalyst: Add a catalytic amount of a base, such as sodium methoxide (NaOMe, 0.1 eq) or potassium carbonate.
-
Reaction Conditions: Heat the reaction mixture (e.g., to 60-80°C) to drive the reaction. Methanol, the byproduct, can be removed by distillation to shift the equilibrium towards the product.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the mixture and neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Purification: Remove the excess alcohol under reduced pressure and purify the resulting ester product by column chromatography.
Reactions at the Hydroxyl Groups: Selective Oxidation
Selective oxidation of either the primary or secondary hydroxyl group can lead to valuable chiral aldehydes, ketones, or carboxylic acids. The choice of oxidant and reaction conditions is critical for achieving selectivity.
-
Primary Alcohol Oxidation: Reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant (e.g., bleach) can selectively oxidize the primary alcohol to an aldehyde or, with stronger conditions, a carboxylic acid.
-
Secondary Alcohol Oxidation: While more challenging to achieve selectively in the presence of a primary alcohol, specific protecting group strategies or enzymatic methods can be employed.
Applications in Drug Development and Chiral Synthesis
The true power of this compound lies in its application as a chiral synthon, transferring its stereochemistry to a more complex target molecule.[1]
Caption: Synthetic pathway from a chiral building block to a drug molecule.
Case Study: Synthesis of the Oxazolidinone Core
The oxazolidinone class of antibiotics is a prime example of the utility of this chiral building block.[1] The synthesis of the core structure relies on a chiral C3 fragment derived from this compound to establish the essential (R)-5-(aminomethyl) moiety. The stereochemistry at this position is critical for antibacterial activity.[1] The general pathway involves converting the diol into an amino-alcohol derivative, which is then cyclized with a carbamoylating agent to form the heterocyclic ring.
Summary of Key Synthetic Applications
| Application Area | Transformation Example | Resulting Structure | Significance |
| Antibiotics | Conversion to chiral azido-alcohols, followed by reduction and cyclization. | (R)-5-(aminomethyl)-2-oxazolidinone core | Precursor to Linezolid and other oxazolidinone antibacterials.[1] |
| Diastereoselective Synthesis | Use of the chiral backbone to direct additions to alpha- or beta-positions. | Diastereomerically enriched substituted propanoates | Control over the formation of new stereocenters.[1] |
| Carbohydrate Mimics | Elaboration of the diol functionality. | C-glycosides and modified carbohydrates | Development of novel therapeutics and biological probes.[1] |
| Heterocyclic Chemistry | Cyclization reactions involving the diol and ester functionalities. | Chiral heterocyclic systems | Core scaffolds for a wide range of pharmaceuticals.[1] |
Quality Control and Characterization
Ensuring the identity and purity of this compound is critical for successful and reproducible synthetic outcomes.
-
Structural Confirmation: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is used to confirm the connectivity and positions of the ester and hydroxyl groups. Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch (~1740 cm⁻¹) and O-H stretch (~3400 cm⁻¹). Mass Spectrometry (MS) verifies the molecular weight.[1]
-
Enantiomeric Purity: The enantiomeric excess (ee) is a critical quality parameter. It is determined using:
-
Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (e.g., a cellulose-based column) to separate the (R) and (S) enantiomers.[1]
-
Polarimetry: Measuring the optical rotation of a solution of the compound and comparing it to the literature value for the pure enantiomer.[1][8]
-
References
- Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids - ResearchGate.
- Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal.
- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - MDPI.
- Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed.
- Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC - PubMed Central.
- This compound | C4H8O4 | CID 9920382 - PubChem.
- Protection and Deprotection - CEM Corporation.
- The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC.
- Methods for protecting and deprotecting a diol group - Google Patents.
- Applications in drug development - European Pharmaceutical Review.
- [Application of methyl in drug design] - PubMed.
- (S)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 11083880 - PubChem.
- Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem.
- The transesterification reaction - ResearchGate.
- Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols - DTU Research Database.
- Laws of the Transesterification of Methyl Ester... - ResearchGate.
- Methyl Ester Type Produced by Catalytic Transesterification - ResearchGate.
- Laws of the Transesterification of Methyl Ester... - Taylor & Francis eBooks.
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- 1. benchchem.com [benchchem.com]
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- 5. 18289-89-9|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 18289-89-9 [m.chemicalbook.com]
- 8. This compound | 18289-89-9 [amp.chemicalbook.com]
- 9. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Protection and Deprotection [cem.com]
- 11. researchgate.net [researchgate.net]
- 12. orbit.dtu.dk [orbit.dtu.dk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the synthesis of (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to enhance the yield and purity of this critical chiral building block. As a key intermediate in the synthesis of numerous biologically active molecules, including oxazolidinone antibiotics, achieving an efficient and stereoselective synthesis of this compound is of paramount importance.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to not only provide solutions to common experimental hurdles but also to explain the underlying chemical principles to empower you to optimize your synthetic routes effectively.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues you may encounter during the synthesis of this compound via common synthetic pathways.
Method 1: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2] The use of AD-mix-β is expected to yield the desired (R)-enantiomer of methyl 2,3-dihydroxypropanoate.
A low yield in a Sharpless AD reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Reaction Temperature: The reaction is typically run at 0 °C to room temperature. If the reaction is too slow, a slight increase in temperature may be beneficial. However, higher temperatures can lead to a decrease in enantioselectivity.
-
Inefficient Stirring: The reaction mixture is often biphasic (t-BuOH/water). Vigorous stirring is crucial to ensure adequate mixing and mass transfer between the phases.
-
Decomposition of the Osmium Catalyst: The osmium tetroxide catalyst can be reduced to inactive forms if the re-oxidant is consumed prematurely or if the reaction conditions are not optimal.
-
Side Reactions: Over-oxidation of the diol product to the corresponding α-hydroxy ketone or cleavage of the C-C bond can occur, especially with prolonged reaction times or elevated temperatures.
Solutions:
-
Optimize Reaction Temperature: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure Efficient Stirring: Use a magnetic stir bar that is appropriately sized for your reaction flask and a stir plate with sufficient power to create a vortex.
-
Monitor Re-oxidant Levels: The disappearance of the characteristic yellow-green color of the reaction mixture can indicate the consumption of the re-oxidant (potassium ferricyanide).
-
Control Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize over-oxidation. A typical workup involves quenching the reaction with sodium sulfite.[3]
Low enantioselectivity is a common challenge in asymmetric catalysis. Here are the key factors to consider:
-
Ligand-to-Osmium Ratio: The chiral ligand is essential for inducing enantioselectivity. An insufficient amount of ligand can lead to a competing non-enantioselective dihydroxylation pathway.
-
Substrate Concentration: At high concentrations of the olefin, a "second cycle" can occur where the osmium catalyst reacts with the olefin without being complexed to the chiral ligand, resulting in a racemic product.[2]
-
Purity of Reagents: Ensure the chiral ligand, osmium tetroxide, and other reagents are of high purity. Impurities can interfere with the catalytic cycle.
-
Reaction Temperature: As mentioned, higher temperatures can negatively impact enantioselectivity.
Solutions:
-
Increase Ligand Concentration: While the commercially available AD-mix formulations have an optimized ratio, for particularly challenging substrates, adding a small amount of additional ligand may be beneficial.
-
Slow Addition of the Olefin: Adding the methyl acrylate slowly to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing the non-enantioselective background reaction.
-
Use High-Purity Reagents: Source reagents from reputable suppliers and handle them under an inert atmosphere to prevent degradation.
-
Maintain Low Temperature: Running the reaction at 0 °C or even lower temperatures can significantly improve enantioselectivity.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Method 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution using lipases is a green and highly selective method to obtain enantiomerically pure compounds. This method relies on the differential rate of reaction of the two enantiomers of a racemic starting material with a nucleophile, catalyzed by a lipase.
Slow reaction rates are a common issue in biocatalysis. Here are some key parameters to optimize:
-
Choice of Lipase: Different lipases exhibit varying activities and selectivities towards different substrates. Screening a panel of lipases is often the first step. Commonly used lipases include Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, and lipases from Pseudomonas species.[4]
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and stability. Aprotic solvents like hexane, toluene, or tert-butyl methyl ether (MTBE) are often good choices.
-
Temperature: While higher temperatures generally increase reaction rates, they can also lead to enzyme denaturation. The optimal temperature for each lipase should be determined experimentally.
-
Water Activity: A small amount of water is essential for lipase activity, but excess water can promote the reverse hydrolysis reaction, reducing the yield of the desired ester.
-
pH of the Enzyme's Microenvironment: For hydrolytic resolutions, maintaining the optimal pH for the lipase is crucial.
Solutions:
-
Lipase Screening: Perform small-scale screening experiments with a variety of commercially available lipases to identify the most active and selective one for your substrate.
-
Solvent Optimization: Try a range of solvents with different polarities to find the one that gives the best balance of enzyme activity and stability.
-
Temperature Optimization: Run the reaction at different temperatures (e.g., 30 °C, 40 °C, 50 °C) to find the optimum.
-
Control Water Content: Use anhydrous solvents and consider adding molecular sieves to the reaction mixture to control the water activity.
-
Buffer Selection: For hydrolytic resolutions, use a buffer to maintain the optimal pH for the selected lipase.
Poor enantioselectivity (low E-value) will result in a product with low enantiomeric excess. Here are some strategies to enhance selectivity:
-
Lipase Selection: As with activity, enantioselectivity is highly dependent on the specific lipase used.
-
Acylating Agent (for transesterification): The nature of the acylating agent can influence the enantioselectivity.
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, albeit at the cost of a slower reaction rate.
-
Immobilization of the Lipase: Immobilized lipases often exhibit higher stability and can sometimes show improved enantioselectivity compared to their free counterparts.
Solutions:
-
Extensive Lipase Screening: A thorough screening of different lipases is the most effective way to find one with high enantioselectivity for your substrate.
-
Vary the Acylating Agent: In transesterification reactions, experiment with different acyl donors (e.g., vinyl acetate, ethyl acetate).
-
Lower the Reaction Temperature: If the reaction rate is acceptable, try running the resolution at a lower temperature to improve the E-value.
-
Use an Immobilized Lipase: Consider using an immobilized lipase preparation, such as Novozym® 435, which is known for its high stability and broad substrate scope.
Data Presentation: Lipase Screening for Kinetic Resolution
| Lipase Source | Immobilized | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Candida antarctica B | Yes | Hexane | 40 | ~50 | >98 |
| Pseudomonas cepacia | No | Toluene | 30 | 45 | 95 |
| Candida rugosa | No | MTBE | 35 | 30 | 85 |
| Porcine Pancreas | No | Hexane | 40 | <10 | - |
Method 3: Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This method involves the acidic hydrolysis of the acetal protecting group to reveal the diol.
Incomplete deprotection can be frustrating. Here are some common causes and their solutions:
-
Insufficient Acid Catalyst: The amount of acid may not be sufficient to catalyze the reaction to completion.
-
Inadequate Water Content: Hydrolysis of the acetal requires water. If the reaction is run in an anhydrous organic solvent, the reaction will be slow or may not proceed at all.
-
Reaction Time: The reaction may simply require more time to go to completion.
-
Reversibility of the Reaction: Acetal formation is a reversible process. If the by-product (acetone) is not removed, the equilibrium may not favor the deprotected product.
Solutions:
-
Increase Catalyst Loading: Cautiously increase the amount of acid catalyst.
-
Ensure Presence of Water: The use of a mixture of acetic acid and water is a common and effective method for this deprotection.[5]
-
Extend Reaction Time: Continue to monitor the reaction by TLC and allow it to stir for a longer period.
-
Remove Acetone: While not always necessary for this specific deprotection, in some cases, performing the reaction in a system that allows for the removal of acetone can drive the equilibrium towards the product.
Side reactions during deprotection can lower the yield and complicate purification. Potential side products include:
-
Transesterification: If the reaction is carried out in an alcohol solvent other than methanol under acidic conditions, transesterification of the methyl ester can occur.
-
Degradation of the Product: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to degradation of the diol product.
Solutions:
-
Use Acetic Acid/Water: This system is generally mild and effective for this deprotection.
-
Control Temperature: Run the reaction at room temperature to minimize degradation.[5]
-
Monitor the Reaction: Avoid unnecessarily long reaction times to prevent the formation of degradation products.
Experimental Protocol: Monitoring Acetal Deprotection by TLC
Caption: TLC monitoring of the deprotection reaction.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound.
Q1: What is the best way to purify crude this compound?
The purification method of choice depends on the impurities present in the crude product.
-
Column Chromatography: For small-scale purifications and for removing non-volatile impurities, silica gel column chromatography is effective. Due to the polar nature of the diol, a relatively polar eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, is typically required.
-
Vacuum Distillation: For larger quantities and to remove volatile impurities, vacuum distillation is the preferred method. This compound has a boiling point of approximately 140 °C at 15 Torr. It is important to use a well-controlled vacuum and a stable heat source to prevent decomposition of the product at high temperatures.
Q2: How can I determine the enantiomeric excess (ee) of my product?
The enantiomeric excess of this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC).[1] This involves using a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Alternatively, the diol can be derivatized with a chiral agent, and the resulting diastereomers can be analyzed by standard HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: Are there alternative starting materials for the synthesis of this compound?
Yes, besides the methods described above, this compound can also be synthesized from other chiral pool starting materials. For example, it can be derived from D-glyceraldehyde[1] or through the oxidative cleavage of a suitable protected D-mannitol derivative. The choice of starting material often depends on cost, availability, and the desired scale of the synthesis.
Q4: What are the key safety precautions to take when working with the reagents for these syntheses?
-
Osmium Tetroxide (in Sharpless AD): Osmium tetroxide is highly toxic and volatile. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Organic Solvents: Many of the organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood and wear appropriate PPE.
-
Acids and Bases: Handle all acids and bases with care, as they can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Valid
- The Career of K. Barry Sharpless | Macmillan Group. (URL: [Link])
- Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Valid
- Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulf
- Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC - NIH. (URL: [Link])
- Nonheme Iron-Catalyzed Enantioselective cis-Dihydroxylation of Aliphatic Acrylates as Mimics of Rieske Dioxygenases | CCS Chemistry - Chinese Chemical Society. (URL: [Link])
- Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermedi
- Sharpless Asymmetric Dihydroxylation Reaction | PDF - Scribd. (URL: [Link])
- 17.8: Acetals as Protecting Groups - Chemistry LibreTexts. (URL: [Link])
- Sharpless asymmetric dihydroxyl
- How To: Monitor by TLC - Department of Chemistry : University of Rochester. (URL: [Link])
- Mechanistic pathways in CF3COOH-mediated deacetaliz
- This compound | C4H8O4 | CID 9920382 - PubChem. (URL: [Link])
- Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols - MDPI. (URL: [Link])
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography | Herald Scholarly Open. (URL: [Link])
- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 18289-89-9 [chemicalbook.com]
Technical Support Center: Purification of Crude (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the purification of crude (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your purification strategy.
Introduction: The Importance of Purity
This compound is a valuable chiral precursor in the synthesis of various biologically active molecules, including antibiotics like Linezolid.[1] Its utility lies in its predefined stereochemistry, which is crucial for the efficacy of the final pharmaceutical product.[1] Therefore, achieving high chemical and enantiomeric purity is of paramount importance. This guide will walk you through common purification challenges and provide robust solutions.
Purification Workflow Overview
The general workflow for purifying crude this compound involves removing residual solvents, catalysts, and side-products from the synthesis. The choice of purification method will depend on the nature and quantity of the impurities present.
Sources
Technical Support Center: Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the synthesis of (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during the synthesis of this important chiral building block. Our goal is to equip you with the expertise to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic route for higher yield and purity.
I. Overview of Synthetic Strategies and Common Pitfalls
This compound is a valuable chiral precursor in the synthesis of various biologically active molecules. The two primary routes for its preparation each present a unique set of challenges, primarily related to the formation of side products that can complicate purification and reduce yields.
-
Sharpless Asymmetric Dihydroxylation of Methyl Acrylate: This elegant method introduces chirality to an achiral starting material using a catalytic amount of osmium tetroxide and a chiral ligand. While powerful, its success is highly dependent on controlling reaction conditions to prevent side reactions that can diminish enantiomeric purity.
-
Acid-Catalyzed Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: This approach starts with a chiral precursor and removes a protecting group to reveal the desired diol. The main challenge lies in achieving complete deprotection without inducing hydrolysis of the methyl ester, a common side reaction under acidic conditions.
This guide will dissect the issues that can arise in both pathways and provide practical, evidence-based solutions.
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific problems you may encounter during your synthesis and purification. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve the issue.
Synthesis Route 1: Sharpless Asymmetric Dihydroxylation
Question 1: My enantiomeric excess (ee) is lower than expected. What went wrong?
Answer: A reduction in enantiomeric excess is a common issue in Sharpless asymmetric dihydroxylation and is often linked to a competing, non-enantioselective reaction pathway known as the "second cycle".[1]
-
Causality: The primary, highly enantioselective pathway involves the reaction of the osmium tetroxide-chiral ligand complex with the alkene. However, if the hydrolysis of the intermediate osmate ester is slow compared to its re-oxidation, an osmium(VIII)-diol complex can form. This complex can then dihydroxylate another molecule of methyl acrylate without the guidance of the chiral ligand, leading to the formation of a racemic mixture of the product and thus lowering the overall ee.[2] This second cycle is more likely to occur if the concentration of the alkene is too high.[3]
-
Troubleshooting Steps:
-
Control Alkene Concentration: Instead of adding all the methyl acrylate at once, add it slowly to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkene low, favoring the primary catalytic cycle.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure proper mixing of the biphasic system (typically t-butanol/water), which facilitates the hydrolysis of the osmate ester.
-
Use Pre-mixed Reagents: Commercially available AD-mix preparations (e.g., AD-mix-β for the desired (R)-enantiomer) provide a carefully controlled ratio of catalyst, oxidant, and ligand, which is optimized to suppress the second cycle.[3][4][5]
-
Question 2: The reaction workup is messy, and I'm getting a low yield of my product after extraction.
Answer: The product, this compound, is quite polar and has significant water solubility. This can make extraction from the aqueous reaction mixture inefficient.
-
Causality: Standard organic solvents like ethyl acetate or diethyl ether may not be effective at extracting the hydrophilic diol from the aqueous layer. Multiple extractions are necessary, and even then, a significant amount of product can be lost.
-
Troubleshooting Steps:
-
Quench and Neutralize Carefully: After quenching the reaction with a reducing agent like sodium sulfite, ensure the pH is not strongly acidic or basic before extraction, as this can promote hydrolysis of the ester.
-
Perform Multiple Extractions: Do not rely on one or two extractions. Perform at least 3-5 extractions with a suitable organic solvent.
-
Back-Extract the Aqueous Layer: After the initial extractions, it is good practice to back-extract the combined aqueous layers with fresh organic solvent to recover any remaining product.[6]
-
Use a More Polar Solvent System for Extraction: If you are still experiencing low recovery, consider using a more polar solvent mixture for extraction. A 3:1 mixture of chloroform and isopropanol can be particularly effective at pulling polar organic compounds from an aqueous phase.[7]
-
Question 3: I see an unexpected peak in my NMR that suggests the presence of a carboxylic acid. How did this happen?
Answer: The formation of (R)-2,3-dihydroxypropanoic acid is a result of the hydrolysis of the methyl ester.
-
Causality: The ester functional group is susceptible to hydrolysis under either acidic or basic conditions, especially with heating. If the workup conditions are not carefully controlled, or if the product is subjected to harsh purification conditions, the ester can be cleaved. The reaction itself is typically run under slightly basic conditions to ensure a stable pH, which can contribute to minor hydrolysis if the reaction time is excessively long.[3]
-
Troubleshooting Steps:
-
Maintain a Buffered pH: The use of a buffer in the reaction mixture, as is standard in the AD-mix formulations, helps to prevent extreme pH values that could lead to hydrolysis.[3]
-
Neutral Workup: During the workup, avoid strong acids or bases. If a pH adjustment is necessary, use dilute solutions and perform the extractions promptly.
-
Avoid High Temperatures: During solvent removal, use a rotary evaporator at a moderate temperature to minimize the risk of thermally induced hydrolysis.
-
Synthesis Route 2: Acid-Catalyzed Deprotection
Question 4: The deprotection reaction is incomplete, and I have a mixture of my product and the starting material.
Answer: Incomplete deprotection of the dioxolane ring is a common issue and can be due to insufficient acid catalyst, insufficient water, or a short reaction time.
-
Causality: The hydrolysis of the acetal is an equilibrium process. To drive the reaction to completion, a sufficient amount of water must be present, and the acid catalyst must be active.
-
Troubleshooting Steps:
-
Ensure Sufficient Water: The reaction is a hydrolysis, so water is a key reagent. Ensure that the solvent system contains an adequate amount of water.
-
Increase Catalyst Loading or Use a Stronger Acid: If the reaction is sluggish, a slight increase in the amount of acid catalyst (e.g., acetic acid or a stronger acid like p-toluenesulfonic acid) can be beneficial.[8]
-
Increase Reaction Time or Temperature: Monitor the reaction by TLC or GC. If it is proceeding slowly, extending the reaction time or gently warming the mixture can help drive it to completion.
-
Azeotropic Removal of Acetone: If the reaction is reversible, performing the reaction in a solvent that can azeotropically remove the acetone byproduct can drive the equilibrium towards the deprotected product.
-
Question 5: My final product is contaminated with the carboxylic acid byproduct. How can I avoid this?
Answer: Similar to the Sharpless dihydroxylation route, the formation of (R)-2,3-dihydroxypropanoic acid is due to the hydrolysis of the methyl ester under the acidic reaction conditions.
-
Causality: The conditions required for the deprotection of the acetal (aqueous acid) can also lead to the hydrolysis of the ester, especially if the conditions are harsh (e.g., high acid concentration, high temperature, or prolonged reaction time).
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Opt for a weaker acid or a lower concentration of a strong acid. A mixture of acetic acid and water is often sufficient and less likely to cause significant ester hydrolysis compared to stronger mineral acids.[9]
-
Control Reaction Temperature and Time: Run the reaction at room temperature and monitor its progress closely. Avoid prolonged reaction times once the starting material has been consumed.
-
Purification Strategy: If a small amount of the acid byproduct is formed, it can often be removed during the workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. Be cautious with this approach, as a strong base can also hydrolyze the ester.
-
III. Analytical Protocols for Purity Assessment
Accurate assessment of chemical and enantiomeric purity is critical. Below are standard protocols for analyzing your this compound.
NMR Spectroscopy for Structural Verification and Impurity Identification
-
Objective: To confirm the structure of the desired product and identify common impurities.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (CDCl₃ or D₂O are common).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Shifts (in CDCl₃):
-
δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), 3.84 (s, 3H).[9]
-
-
Impurity Identification:
-
(R)-2,3-dihydroxypropanoic acid: Look for the absence of the methyl ester singlet around 3.84 ppm and the appearance of a broad singlet for the carboxylic acid proton (this can exchange with D₂O). The other proton signals will also shift. In D₂O, the signals for the acid are around δ 3.84, 4.13, 3.81, 4.12, 3.75, 3.73, 4.14, 3.72, 3.74, and 3.83 ppm.[10]
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (Starting Material): Look for the characteristic singlets of the two methyl groups of the acetal around δ 1.4 ppm.
-
-
Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Objective: To separate and quantify the (R) and (S) enantiomers to determine the enantiomeric excess.
-
Protocol:
-
Column: Use a chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol. The exact ratio will need to be optimized for your specific column and system to achieve baseline separation.
-
Detection: Use a UV detector at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the ee using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
IV. Detailed Experimental and Purification Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
This protocol is adapted from established procedures for Sharpless asymmetric dihydroxylation.
-
Materials:
-
AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-butanol (5 mL per 1 mmol of alkene)
-
Water (5 mL per 1 mmol of alkene)
-
Methyl acrylate
-
Sodium sulfite
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β, tert-butanol, and water.
-
Stir the mixture vigorously at room temperature until all solids are dissolved, resulting in two clear phases.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl acrylate (1 mmol) to the cooled, stirring mixture.
-
Continue stirring at 0 °C and monitor the reaction by TLC.
-
Upon completion, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Acid-Catalyzed Deprotection
This protocol is a general procedure for the hydrolysis of a dioxolane protecting group.[9]
-
Materials:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
-
Acetic acid
-
Water
-
Toluene
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g) in a mixture of acetic acid (14 mL) and water (6 mL).
-
Stir the reaction mixture at room temperature for 18 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent by evaporation under reduced pressure.
-
Add toluene to the residue and evaporate again under reduced pressure. Repeat this azeotropic distillation two more times to remove residual water and acetic acid.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
Protocol 3: Purification by Flash Column Chromatography
Due to the polar nature of the product, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification method.[6][11]
-
Stationary Phase: Silica gel or a Diol-functionalized silica column.
-
Sample Loading: For best results, dry-load the crude product. Dissolve the crude material in a minimal amount of a polar solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Eluent System: A gradient elution is often most effective. Start with a less polar mobile phase (e.g., 95:5 ethyl acetate/methanol) and gradually increase the polarity by increasing the percentage of methanol.
-
Procedure:
-
Pack the column with the chosen stationary phase in the initial, less polar eluent.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin eluting with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
V. Visual Guides and Workflows
Logical Relationship: Troubleshooting Low Enantioselectivity
Caption: General purification workflow for hydrophilic compounds.
VI. References
-
PubChem. (2R)-2,3-Dihydroxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
U.S. Patent No. 7,713,418. (2010). Process for recovering organic compounds from aqueous streams containing same.
-
Russell, J. (2015, April 13). Workup Diol Extraction 2015 [Video]. YouTube. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved from [Link]
-
Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-10.
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Significant Impact for the Separation and Purification Process in the Flash Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD). Retrieved from [Link]
-
ResearchGate. (n.d.). AD-mix-α and AD-mix-β: The essential reagents for Sharpless asymmetric dihydroxylation reactions. Retrieved from [Link]
-
U.S. Patent Application No. 2012/0184783 A1. (2012). Process for the separation and purification of a mixed diol stream.
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
Metapharm. (2023, February 7). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde? Retrieved from [Link]
Sources
- 1. Purification [chem.rochester.edu]
- 2. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Workup [chem.rochester.edu]
- 8. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 9. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. (2R)-2,3-Dihydroxypropanoic acid | C3H6O4 | CID 439194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. teledynelabs.com [teledynelabs.com]
Technical Support Center: Troubleshooting Enantiomeric Excess in (R)-Methyl 2,3-dihydroxypropanoate Synthesis
Welcome to the technical support center for the asymmetric synthesis of (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis, with a specific focus on achieving high enantiomeric excess (ee). This compound is a valuable chiral building block, and controlling its stereochemistry is paramount for its application in pharmaceuticals and other biologically active molecules.[1]
The most common and effective method for synthesizing this compound is the Sharpless Asymmetric Dihydroxylation (SAD) of methyl acrylate.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2][3] This guide will focus on troubleshooting the SAD reaction to maximize the yield of the desired (R)-enantiomer.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) is significantly lower than expected for the synthesis of this compound. What are the most likely causes?
A low enantiomeric excess in the Sharpless Asymmetric Dihydroxylation of methyl acrylate can stem from several factors. The primary suspects are issues with the chiral ligand, the presence of a competing non-enantioselective reaction pathway, or suboptimal reaction conditions.[4] A critical issue to consider is the potential for a secondary, non-enantioselective catalytic cycle.[4] This occurs if the osmate(VI) ester intermediate is oxidized back to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another molecule of methyl acrylate without the chiral influence of the primary ligand, leading to a racemic or low ee product.[4]
Troubleshooting Steps:
-
Verify Ligand Integrity: The chiral ligand, typically (DHQD)₂PHAL found in AD-mix-β for the (R)-diol, is the cornerstone of enantioselectivity.[1][5] Ensure the ligand has not degraded. It is advisable to use fresh, properly stored ligand.
-
Increase Ligand Concentration: A higher molar concentration of the chiral ligand can help suppress the secondary catalytic cycle.
-
Control Olefin Concentration: High concentrations of methyl acrylate can lead to a background reaction where the substrate binds to the catalytic center without the chiral ligand, thereby reducing enantioselectivity.[6][7]
-
Optimize Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[8][9]
Q2: I'm observing inconsistent % ee values between different batches of the same reaction. What could be causing this variability?
Inconsistent results often point to issues with reagent purity, solvent quality, or precise control over reaction parameters. Asymmetric reactions are highly sensitive to trace impurities that can interfere with the catalytic cycle.[10]
Troubleshooting Steps:
-
Reagent Purity Check:
-
Methyl Acrylate: Ensure the methyl acrylate is free from acidic impurities and polymerization inhibitors that could react with the catalyst.[11] Consider passing it through a short column of basic alumina.
-
Co-oxidant: The quality of the co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is crucial.[6][12] Use a reliable source and ensure it is stored under appropriate conditions.
-
-
Solvent Quality: The reaction is commonly run in a t-butanol/water solvent system.[6] Ensure the solvents are of high purity and anhydrous where specified.
-
Temperature Control: Verify the accuracy and stability of your cooling bath. Even minor temperature fluctuations can impact enantioselectivity.[8]
-
Stirring and Addition Rate: Ensure efficient stirring to maintain a homogeneous reaction mixture. The rate of addition of the olefin can also be a factor; slower addition may be beneficial.
Q3: My reaction yield is low, in addition to having poor enantioselectivity. Are these problems related?
Yes, low yield and poor enantioselectivity can be interconnected.[8] A sluggish or inefficient reaction can indicate that the primary catalytic cycle is not functioning optimally, which can also compromise the chiral induction.
Troubleshooting Steps:
-
Catalyst Activity: The osmium tetroxide catalyst is both expensive and toxic, so it's used in catalytic amounts.[13] Ensure the osmium source is active. If preparing it in situ from K₂OsO₂(OH)₄, ensure the conditions are appropriate.[2]
-
pH Control: The Sharpless dihydroxylation is typically buffered to maintain a slightly basic pH, as the reaction proceeds more rapidly under these conditions.[6] Ensure the buffer system (e.g., K₂CO₃) is effective.
-
Reaction Time: While the reaction is generally fast, insufficient reaction time will naturally lead to low conversion. Monitor the reaction progress by TLC or another suitable method.
-
Quenching and Workup: Ensure the quenching step (e.g., with sodium sulfite) is performed correctly to stop the reaction and that the workup procedure is optimized to minimize product loss.
Q4: How do I accurately determine the enantiomeric excess of my this compound?
Accurate determination of % ee is critical. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[10][14] It is essential to validate your analytical method.[10]
Protocol: Validation of Chiral HPLC Method
-
Prepare a Racemic Standard: Synthesize a racemic sample of methyl 2,3-dihydroxypropanoate, for instance, by using osmium tetroxide without a chiral ligand.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often effective for this type of compound.[14]
-
Method Development:
-
Analysis of Unknown Sample: Once the method is validated, inject your reaction sample and determine the peak areas for the (R) and (S) enantiomers. Calculate the % ee using the formula: % ee = [|(Area_R - Area_S)| / (Area_R + Area_S)] * 100.
Data Summary and Key Parameters
The following table summarizes the influence of key reaction parameters on the enantiomeric excess in the Sharpless Asymmetric Dihydroxylation.
| Parameter | General Effect on % ee | Recommended Range/Action | Rationale |
| Chiral Ligand Loading | Increasing loading can improve % ee | 0.01 - 0.05 mol% | Suppresses the non-enantioselective secondary catalytic cycle. |
| Reaction Temperature | Lower temperatures generally increase % ee | 0 °C to -20 °C | Maximizes the energy difference between diastereomeric transition states.[8][9] |
| Olefin Concentration | High concentrations can decrease % ee | Slow addition or dilute conditions | Minimizes the uncatalyzed background reaction.[6][7] |
| Solvent System | t-BuOH/H₂O is standard | Typically 1:1 v/v | Provides a good balance of solubility for both organic and inorganic reagents.[6] |
| pH | Slightly basic conditions are optimal | pH 9-11 | The reaction proceeds more rapidly at a slightly basic pH.[6] |
Visualizing the Process
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Primary vs. Secondary Catalytic Cycles in SAD.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Systematic approach to troubleshooting low % ee.
References
- Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6431. [Link]
- Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal.
- Unlock Chemystery. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]
- ChemHelper. (n.d.). Sharpless asymmetric dihydroxylation. ChemHelper.
- Sharpless Lab. (n.d.). Publications. The Scripps Research Institute.
- Gensch, T., Teders, M., & Glorius, F. (2021). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science, 7(8), 1350–1358. [Link]
- Wikipedia. (n.d.). Dihydroxylation. Wikipedia.
- Gensch, T., Teders, M., & Glorius, F. (2021). Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation. ACS Central Science, 7(8), 1350–1358. [Link]
- Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(4).
- R P P Resonance Chemistry. (2020, October 1). Asymmetric Dihydroxylation by Osmium tetroxide l (DHQ)2PHAL & (DHQD)
- Wai, J. S. M., Marko, I., Svendsen, J. S., Finn, M. G., Jacobsen, E. N., & Sharpless, K. B. (1989). A mechanistic insight leads to a greatly improved osmium-catalyzed asymmetric dihydroxylation process. Journal of the American Chemical Society, 111(3), 1123–1125. [Link]
- Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia.
- Sanchez, C., Armenta, S., & de la Guardia, M. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-842. [Link]
- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
- Bodner, G. M. (2001). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
- Knowles, W. S. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(24), 15394–15398. [Link]
- Banno, T., Asai, R., & Fuji, K. (2018). The Ascent of Supramolecular Polymers and Gels in Asymmetric Catalysis.
- Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Chemistry Steps.
- Heravi, M. M., Zadsirjan, V., & Saeedi, M. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 26(21), 6431.
- Ager, D. J. (2007). Principles of Asymmetric Synthesis. In Asymmetric Catalysis on a Large Scale (pp. 1-24). Royal Society of Chemistry. [Link]
- Wikipedia. (n.d.). Methyl acrylate. Wikipedia.
- Bey, K. L., Levine, D. S., & Canary, J. W. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(45), 15944–15947. [Link]
- White, A. J., & Anslyn, E. V. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 16(33), 6046–6050. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- White, A. J., & Anslyn, E. V. (2018). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 5(19), 2841-2845. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Methyl acrylate - Wikipedia [en.wikipedia.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support resource for the synthesis and optimization of (R)-Methyl 2,3-dihydroxypropanoate. This chiral building block is a valuable C3 synthon, crucial for the development of various biologically active molecules and pharmaceuticals.[1] This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, moving beyond simple protocols to explain the causal relationships that govern reaction outcomes. We will focus primarily on the most reliable and widely used method for this transformation: the Sharpless Asymmetric Dihydroxylation (AD) of methyl acrylate.
The Sharpless AD is a cornerstone of modern organic synthesis, allowing for the highly enantioselective preparation of vicinal diols from a vast range of alkenes.[2][3] However, achieving optimal yield and enantiopurity, especially with electron-deficient substrates like acrylates, requires careful control over reaction parameters. This document serves as both a comprehensive protocol and a troubleshooting manual to address the specific challenges you may encounter.
Section 1: Core Protocol for Sharpless Asymmetric Dihydroxylation
This section details a baseline protocol for the synthesis of this compound from methyl acrylate using the commercially available AD-mix-β.
Experimental Protocol: Synthesis via AD-mix-β
Objective: To synthesize this compound with high yield and >95% enantiomeric excess (ee).
Materials:
-
AD-mix-β (contains K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃)[4][5]
-
Methyl acrylate (freshly distilled or passed through basic alumina to remove inhibitors)
-
tert-Butanol (t-BuOH)
-
Water (H₂O), deionized
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) and a 1:1 mixture of t-BuOH/H₂O (5 mL each per 1 mmol of alkene).
-
Cooling and Stirring: Place the flask in an ice-water bath and stir vigorously until the solids are mostly dissolved and the mixture is a uniform light-yellow slurry, cooled to 0 °C. Vigorous stirring is essential for this biphasic reaction.
-
Additive: Add methanesulfonamide (1 equivalent based on the alkene). Stir for 2 minutes. The use of methanesulfonamide is known to accelerate the catalytic cycle and can improve enantioselectivity.[6]
-
Substrate Addition: Add methyl acrylate (1 mmol) dropwise to the cold, rapidly stirring mixture.
-
Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, use a 1:1 Hexane:EtOAc eluent. The starting material (methyl acrylate) is volatile, while the product diol is much more polar (Rf ≈ 0.2-0.3) and will stain readily with a potassium permanganate dip. The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and allowing the mixture to warm to room temperature. Stir for 45-60 minutes. The color of the mixture should change from yellow/orange to a pale brown or gray.
-
Workup:
-
Add ethyl acetate (15-20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer three times with ethyl acetate (3 x 15 mL).
-
Combine the organic layers. Wash with 2M H₂SO₄, then with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield this compound as a clear, colorless oil.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue that can often be traced back to several key areas.[7]
-
Cause 1: Inefficient Stirring. The Sharpless AD is a two-phase reaction (t-BuOH/H₂O). If stirring is not vigorous enough, the transport of reactants between the organic and aqueous phases is limited, leading to a slow and incomplete reaction.
-
Solution: Use a football-shaped stir bar or an overhead mechanical stirrer for larger-scale reactions to ensure maximum turbulence at the phase interface.
-
-
Cause 2: Poor Reagent Quality. Methyl acrylate can polymerize upon storage or contain inhibitors. The stoichiometric oxidant, potassium ferricyanide, can degrade over time.
-
Solution: Use freshly distilled methyl acrylate or pass it through a short column of basic alumina immediately before use. Ensure the AD-mix is from a reliable supplier and has been stored correctly in a dry environment.
-
-
Cause 3: Premature Quenching or Over-oxidation. Quenching the reaction before all the starting material is consumed will naturally lead to a low yield. Conversely, letting the reaction run for an excessively long time can sometimes lead to byproduct formation.
-
Solution: Carefully monitor the reaction by TLC or GC. Quench only after the starting material spot/peak has disappeared.
-
-
Cause 4: Losses During Workup. The product diol has significant water solubility.
-
Solution: During the workup, saturate the aqueous layer with NaCl (brine) before and during extraction with ethyl acetate. This reduces the solubility of the diol in the aqueous phase and improves extraction efficiency. Perform multiple extractions (at least 3-4) with the organic solvent.
-
Q2: The enantiomeric excess (ee) of my product is poor. How can I increase the enantioselectivity?
A2: Achieving high enantioselectivity is the primary goal of this reaction. A low ee points to issues that allow the non-selective "background" reaction to compete with the desired chiral pathway.
-
Cause 1: Incorrect Reaction Temperature. Enantioselectivity in the Sharpless AD is highly temperature-dependent.
-
Explanation: The chiral ligand creates two diastereomeric transition states for the addition of OsO₄ to the alkene. The energy difference between these two pathways determines the ee. At higher temperatures, there is enough thermal energy to overcome this barrier, leading to a loss of selectivity.[3]
-
Solution: Maintain the reaction temperature strictly at 0 °C using an ice-water bath. For particularly challenging substrates, lowering the temperature to -10 °C or -20 °C (using an ice/salt bath) can further improve ee, although this will slow down the reaction rate.
-
-
Cause 2: High Substrate Concentration. If the concentration of the alkene is too high, it can react directly with the osmium tetroxide before the chiral ligand has a chance to coordinate. This uncatalyzed pathway is racemic and will erode the overall ee.[4]
-
Solution: Ensure the reaction is sufficiently dilute, as specified in the protocol (around 0.1-0.2 M). Adding the methyl acrylate slowly and dropwise to the reaction mixture can also help maintain a low instantaneous concentration.
-
-
Cause 3: Inefficient Second Catalytic Cycle. The Sharpless AD mechanism involves two catalytic cycles. If the hydrolysis of the osmate ester to release the diol is slow, a second, less selective catalytic cycle can begin to operate, which lowers the ee.[6]
Table 1: Impact of Key Parameters on Reaction Outcome
| Parameter | Setting | Impact on Yield | Impact on Enantiomeric Excess (ee) | Rationale |
| Temperature | 25 °C → 0 °C | Neutral to Slight Decrease | Significant Increase | Lower temperature enhances the energy difference between diastereomeric transition states.[3] |
| Stirring Rate | Low → High | Significant Increase | Increase | Improves mass transport in the biphasic system, favoring the catalyzed pathway. |
| Substrate Conc. | High → Low | Neutral | Significant Increase | Minimizes the non-enantioselective background reaction between the alkene and OsO₄.[4] |
| CH₃SO₂NH₂ | Absent → Present | Increase | Increase | Accelerates the hydrolysis of the osmate ester, preventing entry into a less selective catalytic cycle.[6] |
Q3: My reaction stalls before the methyl acrylate is fully consumed. What should I do?
A3: A stalled reaction typically indicates that one of the catalytic or stoichiometric components has been consumed or has deactivated.
-
Cause 1: Depletion of the Re-oxidant. The most common cause is the complete consumption of the potassium ferricyanide (K₃Fe(CN)₆), which is required to regenerate the active Os(VIII) catalyst.[3]
-
Solution: Ensure you have used the correct stoichiometry of the AD-mix for your amount of alkene (1.4 g of mix per mmol of alkene is standard). If the reaction stalls, you can try adding a small additional portion of K₃Fe(CN)₆, but this is often not practical. It is better to ensure the correct amount from the start.
-
-
Cause 2: Catalyst Deactivation. The osmium catalyst can precipitate as inactive lower-oxidation-state species if the pH drops or if impurities are present.
-
Solution: The AD-mix contains potassium carbonate to maintain a slightly basic pH, which is optimal for the reaction.[4] Ensure your solvent and substrate are free of acidic impurities.
-
Section 3: Visual Workflow and FAQs
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and solving common problems during the optimization process.
Caption: A decision tree for troubleshooting low yield or low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Which AD-mix should I use to obtain the (R)- versus the (S)-enantiomer? A1: The choice of ligand dictates the facial selectivity of the dihydroxylation. For most alkenes, a simple mnemonic can be used. For methyl acrylate, the selectivities are:
-
AD-mix-β: Contains the (DHQD)₂PHAL ligand and delivers the hydroxyl groups to the "bottom" face, yielding This compound .
-
AD-mix-α: Contains the (DHQ)₂PHAL ligand and delivers the hydroxyl groups to the "top" face, yielding (S)-Methyl 2,3-dihydroxypropanoate .
Q2: What is the specific role of each component in the AD-mix? A2: Each component has a critical function in the catalytic cycle:[3][4][8]
-
Potassium Os mate [K₂OsO₂(OH)₄]: The precatalyst, which is oxidized in situ to the active OsO₄ catalyst.
-
Chiral Ligand [(DHQD)₂PHAL or (DHQ)₂PHAL]: Binds to the osmium center, creating a chiral environment that directs the alkene to approach from a specific face, thus inducing enantioselectivity.
-
Potassium Ferricyanide [K₃Fe(CN)₆]: The stoichiometric re-oxidant. It oxidizes the reduced Os(VI) back to the active Os(VIII) state after the diol has been formed, allowing the use of only a catalytic amount of the toxic and expensive osmium.
-
Potassium Carbonate [K₂CO₃]: Acts as a base to maintain a slightly alkaline pH, which is known to accelerate the reaction.
Q3: Are there viable osmium-free alternatives for this synthesis? A3: Yes. Due to the high toxicity and cost of osmium, significant research has gone into developing greener alternatives. Catalytic systems based on more abundant and less toxic metals like manganese and iron have been developed for asymmetric dihydroxylation.[9][10] While some of these methods show high enantioselectivity for certain classes of alkenes, the Sharpless AD often remains the most general and reliable method for a wide range of substrates, including electron-deficient ones like methyl acrylate.[11]
Q4: Can I use a different starting material if I only have access to a protected glycerate? A4: Absolutely. An alternative and very common route is to start from an enantiomerically pure protected precursor, such as Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. This material can be deprotected under acidic conditions (e.g., acetic acid in water or p-toluenesulfonic acid in methanol) to yield the target diol.[12][13] This method avoids the use of osmium but requires the chiral starting material to be available.
References
- Su, S., & Wang, C. (2018). Catalytic Asymmetric Osmium-Free Dihydroxylation of Alkenes. Chinese Journal of Chemistry.
- Ley, S. V., Trapella, C., & Michel, P. (2003).
- Su, S., & Wang, C. (2018). Catalytic Asymmetric Osmium-Free Dihydroxylation of Alkenes. ResearchGate.
- Ley, S. V., et al. (2003). A Convenient Route to Enantiomerically Pure 2-Substituted Methyl Glycerate Derivatives. ACS Publications.
- Pádár, P., et al. (2020). Recent advances in catalytic asymmetric dihydroxylation of olefins. ResearchGate.
- Bano, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI.
- Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation).
- ACS Green Chemistry Institute. CHEM21 Case Study: Asymmetric Dihydroxylation.
- Wikipedia. Sharpless asymmetric dihydroxylation.
- ResearchGate. Asymmetric dihydroxylation of α,β-unsaturated ester with KMnO4.
- Bano, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central.
- Journal of Chemical Education. The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
- University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
- Chem-Station. Sharpless Asymmetric Dihydroxylation (Sharpless AD).
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 18289-89-9 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: (R)-Methyl 2,3-dihydroxypropanoate
A Guide to Ensuring Stability and Troubleshooting Degradation
Welcome to the technical support resource for (R)-Methyl 2,3-dihydroxypropanoate (CAS: 18289-89-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this valuable chiral building block and effectively troubleshooting potential degradation issues. As a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals like Linezolid, ensuring its chemical integrity is paramount.[1]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound?
To minimize degradation, the compound should be stored at 2-8°C in a tightly sealed container.[2][3] For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is recommended to displace oxygen and moisture, which are key contributors to degradation pathways.
Q2: What is the primary degradation pathway I should be concerned about?
The most common degradation pathway for this compound is hydrolysis . As an ester, it is susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions.[4][5] This reaction yields (R)-2,3-dihydroxypropanoic acid and methanol.
Q3: Is the compound sensitive to light or heat?
While many alpha-hydroxy acids are relatively stable thermally, prolonged exposure to high temperatures can promote degradation.[6] Photostability should also be considered as part of a comprehensive stability assessment, as recommended by ICH guidelines for forced degradation studies.[7] It is best practice to store the material protected from light.
Q4: Can I dissolve the compound in water for my experiments?
Yes, but with caution. Given its susceptibility to hydrolysis, aqueous solutions of this compound should be prepared fresh and used as quickly as possible. The pH of the solution is a critical factor; neutral or slightly acidic pH (around 4-6) is generally preferred to minimize base- and acid-catalyzed hydrolysis. Avoid strongly acidic or alkaline aqueous solutions unless hydrolysis is the intended reaction.
Q5: What analytical method is best for assessing the purity and stability of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[4] A reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typically effective. The method must be able to separate the parent compound from its potential degradation products, primarily (R)-2,3-dihydroxypropanoic acid.
Troubleshooting Guide: Investigating Degradation
This section provides a structured approach to identifying and resolving common issues encountered during experimental work.
Problem 1: Unexpected Purity Loss in a Stored Sample
-
Symptom: You re-analyze a previously high-purity batch of this compound and find the purity has decreased, with a new, more polar peak appearing in the HPLC chromatogram.
-
Probable Cause: Hydrolysis due to improper storage. The ester has likely reacted with ambient moisture that entered the container.
-
Investigative Steps & Solutions:
-
Confirm Degradant Identity: The primary suspect is (R)-2,3-dihydroxypropanoic acid. This can be confirmed by LC-MS analysis, as the degradant will have a molecular weight corresponding to the carboxylic acid, or by comparing its retention time to a reference standard.
-
Review Storage Protocol:
-
Was the container tightly sealed? Parafilm or a secondary seal can help.
-
Was the material stored in a desiccator or with a desiccant pouch?
-
Was the container flushed with inert gas before sealing?
-
-
Corrective Action: For future storage, aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture. Ensure storage is maintained at the recommended 2-8°C.[2][3]
-
Problem 2: Appearance of Multiple Degradation Peaks During a Reaction
-
Symptom: During a synthetic step, your reaction monitoring (TLC or HPLC) shows the consumption of the starting material but the formation of several unknown impurities in addition to your desired product.
-
Probable Cause: The reaction conditions (e.g., pH, temperature, reagents) are promoting the degradation of your starting material or product.
-
Investigative Workflow: The primary degradation mechanism to consider is hydrolysis, but oxidation is also a possibility due to the two hydroxyl groups.
Caption: Troubleshooting workflow for reaction-based degradation. -
Corrective Action:
-
pH Control: If your reaction involves strong acids or bases, consider if a milder catalyst or buffering the system is possible.
-
Temperature Management: Run the reaction at the lowest effective temperature. Even a 10°C reduction can significantly slow degradation kinetics.
-
Atmosphere Control: If oxidation is suspected, degas all solvents and run the reaction under a nitrogen or argon atmosphere.
-
Problem 3: Inconsistent Results in a Formulation Stability Study
-
Symptom: You are developing a formulation containing this compound, and different batches show variable stability profiles.
-
Probable Cause: An excipient in the formulation is interacting with the compound, or the formulation's final pH is not adequately controlled.
-
Investigative Steps & Solutions:
-
Excipient Compatibility Study: Perform binary mixture studies. Combine this compound with each individual excipient (e.g., 1:1 ratio), store at accelerated conditions (e.g., 40°C/75% RH), and analyze for degradation. This will identify any specific incompatibilities.
-
pH Measurement: Measure the pH of the final formulation. Small batch-to-batch variations in pH can lead to large differences in the rate of hydrolysis.
-
Forced Degradation Study: Conduct a systematic forced degradation study to understand the compound's vulnerabilities. This is a crucial step in developing a stable formulation and a stability-indicating analytical method.[8][9]
-
Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[4][9]
Methodology:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at shorter time points (hydrolysis is often faster under basic conditions), neutralize with HCl, and dilute for analysis.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points, quench if necessary (e.g., with sodium sulfite), and dilute for analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C. At time points, withdraw a sample, dissolve it to the target concentration, and analyze.
-
Analysis: Analyze all samples by a validated HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.[9]
Data Summary: Degradation Pathways & Products
The following table summarizes the expected outcomes from a forced degradation study.
| Stress Condition | Primary Degradation Pathway | Major Degradation Product(s) |
| Acidic (HCl) | Acid-Catalyzed Hydrolysis | (R)-2,3-dihydroxypropanoic acid, Methanol |
| Basic (NaOH) | Base-Catalyzed Hydrolysis | (R)-2,3-dihydroxypropanoate (salt form), Methanol |
| Oxidative (H₂O₂) | Oxidation | Potential for various oxidized species (e.g., ketones, aldehydes, or chain cleavage products) |
| Thermal | Thermal Decomposition | Dependent on conditions, but may include polymerization or decarboxylation at extreme temperatures. |
The primary and most predictable degradation pathway is hydrolysis, as illustrated below.
References
- A practical guide to forced degradation and stability studies for drug substances.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Training Snippet: Introduction to forced degrad
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition.
- This compound | C4H8O4 | CID 9920382.
- Degradation Pathway.
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. acdlabs.com [acdlabs.com]
Technical Support Center: Purification of (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the purification of this critical chiral synthon. As a versatile building block in the synthesis of biologically active molecules, ensuring the purity of this compound is paramount for reliable and reproducible experimental outcomes.[1]
This document provides a structured approach to identifying and removing common impurities, with a focus on practical, field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The impurity profile of this compound is largely dependent on its synthetic route. Common impurities may include:
-
(S)-Methyl 2,3-dihydroxypropanoate: The undesired enantiomer is often a primary impurity, particularly if the synthesis is not perfectly stereoselective.[2]
-
Unreacted Starting Materials: For instance, if synthesized from methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, residual starting material may be present.[3]
-
Reaction By-products: Depending on the synthesis, by-products from side reactions can contaminate the final product.
-
Solvents: Residual solvents from the reaction or initial purification steps, such as toluene or acetic acid, may persist.[3]
-
Water: Due to the hydrophilic nature of the diol functionality, water can be a significant impurity.
-
Degradation Products: As a hydroxy ester, it can be susceptible to thermal degradation, especially at elevated temperatures, which may lead to discoloration.[4]
Q2: How can I perform an initial assessment of my sample's purity?
A2: A multi-faceted approach is recommended for an accurate initial purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most reliable methods for determining enantiomeric excess (ee). A suitable chiral stationary phase (CSP) is crucial for separating the (R) and (S) enantiomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. The use of chiral derivatizing agents, such as Mosher's acid, can also allow for the determination of enantiomeric purity via NMR.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and residual solvents.
Q3: My sample of this compound is a light yellow to yellow liquid. Is this normal?
A3: While pure this compound is often described as a light yellow liquid, significant discoloration (e.g., a brown tint) could indicate the presence of degradation products or other high molecular weight impurities.[4][7] This often suggests that the compound may have been exposed to excessive heat during a previous distillation or storage.
Purification Workflow Decision Tree
The following diagram outlines a general workflow for selecting an appropriate purification strategy for this compound.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guides
Purification by Chiral Preparative HPLC
Chiral HPLC is a powerful technique for separating enantiomers and other closely related impurities.
Issue 1: Poor Resolution of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for separating chiral alcohols and esters.[6][8] If resolution is poor, screen other types of CSPs. |
| Incorrect Mobile Phase Composition | Systematically optimize the ratio of your mobile phase components. For normal phase chromatography, varying the percentage of the alcohol modifier (e.g., isopropanol or ethanol in hexane) can significantly impact resolution.[8] |
| Suboptimal Temperature | Temperature affects the thermodynamics of chiral recognition. Experiment with a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but may increase backpressure.[8][9] |
| Low Column Efficiency | Peak broadening can indicate column degradation or improper packing. Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.[9] |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks.[9] Prepare a 1:10 and a 1:100 dilution of your sample and inject them. If the peak shape improves, the original sample was overloading the column.[10] |
| Secondary Interactions with Stationary Phase | For basic impurities, adding a basic modifier like 0.1% diethylamine (DEA) to the mobile phase can improve peak shape. For acidic impurities, adding 0.1% trifluoroacetic acid (TFA) can be beneficial.[10] |
| Contaminated Column | Flush the column with a strong solvent to remove any strongly retained compounds.[9] |
Purification by Vacuum Distillation
Vacuum distillation is effective for removing non-volatile impurities and can be used for bulk purification. The boiling point of this compound is approximately 140°C at 15 Torr.[7][11]
Issue 1: Product Discoloration and Low Yield
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | The distillation temperature is likely too high. Ensure you are using a high-quality vacuum pump to achieve a low enough pressure, which will lower the boiling point. A short-path distillation apparatus can minimize the time the compound spends at high temperatures.[4] |
| Presence of Non-Volatile Impurities | High-boiling impurities can cause the distillation pot temperature to rise, leading to degradation of the product. Consider a preliminary purification step like a solvent wash or flash chromatography if significant non-volatile impurities are present. |
| Oxidation | Ensure the distillation apparatus is free of leaks to prevent oxidation at high temperatures. Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
Issue 2: Poor Separation from a Closely Boiling Impurity
| Potential Cause | Troubleshooting Steps |
| Insufficient Separation Efficiency | A simple distillation setup may not provide enough theoretical plates for separation. Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.[4] |
| Incorrect Vacuum Level | The relative volatility of components can change with pressure. Experiment with different vacuum levels to see if the separation improves.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by Chiral GC
This protocol provides a starting point for assessing the enantiomeric purity of this compound.
-
Sample Preparation: Prepare a dilute solution of your sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID).
-
Chiral Column: A cyclodextrin-based chiral capillary column is a good starting point.[5]
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at a rate of 5-10°C/min.[6]
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (ee) based on the integrated peak areas.
Protocol 2: Purification by Vacuum Distillation
This protocol outlines a general procedure for purifying this compound by vacuum distillation.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short-path distillation head, a condenser, a receiving flask, and a vacuum pump protected by a cold trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.[4]
-
Charging the Flask: Add the crude this compound to the distillation flask, along with a magnetic stir bar or boiling chips for smooth boiling. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system.
-
Heating: Begin heating the distillation flask with a heating mantle while stirring.
-
Fraction Collection:
-
Collect any low-boiling impurities (forerun) in a separate receiving flask.
-
Once the temperature stabilizes at the expected boiling point of the product at the given pressure (approx. 140°C at 15 Torr), switch to a clean receiving flask to collect the main fraction.[11]
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates a pure fraction is being collected.[4]
-
-
Termination: Once the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation. Allow the apparatus to cool completely before slowly releasing the vacuum.
References
- This compound | C4H8O4 | CID 9920382 - PubChem.
- Trouble with chiral separations - May 20 2020 - Chromatography Today.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- (S)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 11083880 - PubChem.
- Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem - NIH.
- ethyl 4-methylbenzoate - Organic Syntheses Procedure.
- Brutal Recrystallization of Xylopyranosols : r/Chempros - Reddit.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Determination, Purity Assessment and Chiral Separation of Levodopa Methyl Ester in Bulk and Formulation Pharmaceuticals - PubMed.
- The development of analytical methods for the purity determination of fucoidan extracted from brown seaweed species - PubMed.
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- 3. This compound | 18289-89-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 11. This compound | 18289-89-9 [amp.chemicalbook.com]
Technical Support Center: Stereoselective Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Welcome to the technical support center for the stereoselective synthesis of (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this valuable chiral building block. This compound is a key intermediate in the synthesis of various biologically active molecules, and its stereochemical purity is paramount for its intended function.[1]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. The information herein is curated from peer-reviewed literature and our extensive experience in asymmetric synthesis.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) in Sharpless Asymmetric Dihydroxylation (AD)
Question: We are performing a Sharpless Asymmetric Dihydroxylation on methyl acrylate to produce this compound using AD-mix-β, but our enantiomeric excess (ee) is consistently below the desired >95%. What are the potential causes and how can we improve it?
Answer: Achieving high enantioselectivity in the Sharpless AD reaction is a common challenge that can be influenced by several factors. Here’s a systematic approach to troubleshooting low ee:
1. Purity of Reagents and Solvents:
-
Olefin Purity: Ensure the methyl acrylate is free from impurities, particularly any that could coordinate with the osmium catalyst. Distillation of the starting material is recommended.
-
Solvent Quality: The standard t-BuOH/water solvent system must be prepared with high-purity water and tert-butanol. Contaminants can interfere with the catalytic cycle.
2. Reaction Temperature:
-
The Sharpless AD is typically performed at low temperatures (0 °C to room temperature) to maximize enantioselectivity. Running the reaction at elevated temperatures can lead to a decrease in ee. If your reaction is exothermic, ensure efficient cooling and slow addition of the olefin.
3. Catalyst Turnover and Ligand Concentration:
-
A common issue is a competing non-asymmetric dihydroxylation pathway if the chiral ligand is not effectively bound to the osmium catalyst.[2]
-
AD-mix Composition: Ensure the AD-mix-β has been stored correctly and has not degraded. The commercially available AD-mix contains the chiral ligand ((DHQD)₂PHAL), a co-oxidant (K₃Fe(CN)₆), K₂CO₃, and K₂OsO₂(OH)₄.[3]
-
Slow Addition: Adding the methyl acrylate slowly to the reaction mixture ensures that the concentration of the olefin is always low relative to the catalyst-ligand complex, minimizing the non-catalyzed background reaction.[2]
4. pH of the Reaction Medium:
-
The reaction is sensitive to pH, which is maintained by the potassium carbonate in the AD-mix. The rate and selectivity of the reaction are optimal under slightly basic conditions.[2] Ensure the correct amount of K₂CO₃ is present.
5. Presence of Methanesulfonamide (CH₃SO₂NH₂):
-
For some substrates, the addition of methanesulfonamide can accelerate the hydrolysis of the osmate ester intermediate, improving catalyst turnover and sometimes selectivity. However, for terminal olefins like methyl acrylate, its effect can be substrate-dependent and may not always be beneficial.[4] If you are using it, consider running a control experiment without it.
Troubleshooting Workflow for Low ee in Sharpless AD:
Figure 1: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Difficulty in Product Purification and Isomer Separation
Question: We have completed the synthesis, but are struggling to purify the this compound from the reaction mixture and any unreacted starting material or the (S)-enantiomer. What are the best practices for purification?
Answer: The purification of the highly polar diol product can be challenging. Here are some recommended strategies:
1. Quenching and Work-up:
-
After the reaction is complete, it is typically quenched with a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to reduce the osmium species.
-
Extraction with an organic solvent like ethyl acetate is common. However, due to the high polarity of the diol, multiple extractions may be necessary. Brine washes can help to break up emulsions and remove water-soluble byproducts.
2. Chromatographic Separation:
-
Silica Gel Column Chromatography: This is the most common method for purification.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is typically effective. The high polarity of the product means it will have a low Rf value.
-
Co-elution: Unreacted methyl acrylate is non-polar and will elute first. The diol product will elute much later.
-
-
Separation of Enantiomers: Standard silica gel chromatography will not separate the (R) and (S) enantiomers. To determine the enantiomeric excess and for analytical-scale separation, chiral High-Performance Liquid Chromatography (HPLC) is required.[1]
3. Alternative Purification Methods:
-
Distillation: While possible, the high boiling point of the product (around 140 °C at 15 Torr) requires vacuum distillation, which may not be suitable for small-scale syntheses and can risk decomposition if not carefully controlled.[6]
-
Derivatization: In some cases, the diol can be protected as an acetonide (by reacting with 2,2-dimethoxypropane or acetone with a catalyst). This less polar derivative is often easier to purify by standard chromatography. The protecting group can then be removed under acidic conditions to yield the pure diol.[7]
Issue 3: Inconsistent Yields
Question: Our reaction yields are highly variable, sometimes high and sometimes very low. What factors could be contributing to this inconsistency?
Answer: Inconsistent yields often point to issues with reaction setup, reagent quality, or monitoring.
1. Co-oxidant Stoichiometry and Decomposition:
-
The co-oxidant, typically potassium ferricyanide (K₃Fe(CN)₆), is used in stoichiometric amounts to regenerate the osmium tetroxide catalyst. Ensure the correct amount is used. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
2. Reaction Monitoring:
-
Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material (methyl acrylate). A common stain for diols is potassium permanganate (KMnO₄). Proper reaction monitoring will ensure you are quenching the reaction at the optimal time.
3. Scale-up Issues:
-
Reactions that work well on a small scale can sometimes be problematic when scaled up.[8][9][10] This can be due to inefficient stirring, poor heat transfer, or changes in the relative concentrations of reagents. For larger-scale reactions, maintaining a consistent temperature and ensuring efficient mixing are critical.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining enantiomerically pure this compound?
A1: There are several effective strategies:
-
Asymmetric Dihydroxylation: The Sharpless Asymmetric Dihydroxylation of methyl acrylate is a very common and effective method.[2][3]
-
Kinetic Resolution: This involves the enzymatic or chemical resolution of a racemic mixture of methyl 2,3-dihydroxypropanoate or a precursor. Lipases are often used for the enantioselective acylation or hydrolysis of related esters.[1]
-
Chiral Pool Synthesis: Starting from a readily available chiral molecule, such as L-serine or (R)-glyceraldehyde derivatives, and converting it to the target molecule through a series of chemical transformations.[1]
-
Dynamic Kinetic Resolution (DKR): This combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired product.[1][11]
Q2: How is the enantiomeric excess (ee) of this compound determined?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[1] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. Other methods include:
-
Chiral Gas Chromatography (GC): After derivatization to a more volatile compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
-
Optical Rotation: While a simple method, it is less accurate for determining high ee values and requires a pure sample.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine ee, sometimes without the need for chromatographic separation.[12][13]
Q3: Are there any greener or more sustainable alternatives to the Sharpless AD, which uses a heavy metal catalyst?
A3: Yes, the development of more sustainable synthetic routes is an active area of research.
-
Biocatalysis: The use of enzymes, such as oxidases or lipases, offers a green alternative. For example, the oxidation of glycerol, a renewable feedstock, using an alditol oxidase can produce (R)-glyceric acid with excellent enantioselectivity, which can then be esterified.[1]
-
Organocatalysis: While less common for this specific transformation, organocatalytic methods for asymmetric synthesis are a rapidly growing field and may offer future alternatives.
Q4: What are some of the key safety considerations when working with osmium tetroxide in the Sharpless AD reaction?
A4: Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe burns to the eyes, skin, and respiratory tract.
-
Handling: Always handle OsO₄ in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Pre-mixed Reagents: Using the commercially available AD-mix is highly recommended as the osmium is in a less volatile and safer form (K₂OsO₂(OH)₄).
-
Quenching: Ensure any residual osmium species are properly quenched with a reducing agent at the end of the reaction.
Q5: Can this guide be applied to the synthesis of the (S)-enantiomer?
A5: Yes, the principles are the same. For the Sharpless Asymmetric Dihydroxylation, you would simply use AD-mix-α instead of AD-mix-β. AD-mix-α contains the pseudoenantiomeric ligand (DHQ)₂PHAL, which directs the dihydroxylation to the opposite face of the alkene, yielding the (S)-diol.[1]
III. Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate
This protocol is a representative example and may require optimization.
Materials:
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methyl acrylate
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of olefin).
-
Cool the mixture to 0 °C in an ice bath.
-
Stir vigorously until both phases are clear and the mixture is a pale yellow-green.
-
Slowly add methyl acrylate (1 mmol) to the cold, stirred solution over 1-2 hours using a syringe pump.
-
Continue stirring at 0 °C and monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate, stained with KMnO₄).
-
Once the starting material is consumed (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak AD)
Conditions:
-
Mobile Phase: 90:10 Hexane:Isopropanol (this may require optimization)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
Procedure:
-
Inject a sample of the racemic methyl 2,3-dihydroxypropanoate to determine the retention times of the (R) and (S) enantiomers.
-
Inject a sample of your synthesized product.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
IV. Data Summary
| Method | Catalyst/Reagent | Typical ee (%) | Advantages | Disadvantages |
| Sharpless AD | OsO₄ / (DHQD)₂PHAL (AD-mix-β) | >95 | High ee, reliable, commercially available reagents | Uses toxic osmium, stoichiometric waste |
| Enzymatic Resolution | Lipase (e.g., from Candida antarctica) | >99 | Green, highly selective, mild conditions | Can be slow, limited to 50% theoretical yield (without DKR) |
| Chiral Pool | L-Serine | >99 | High ee, avoids resolution | Multi-step synthesis, protecting groups required |
V. References
-
Raza, A., et al. (2021). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. Retrieved from [Link]
-
Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Retrieved from [Link]
-
Beilstein Journals. (n.d.). (R)-Methyl 2-(2-iodophenoxy)propanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine. Retrieved from [Link]
-
Moor, S. R., et al. (2023). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed. Retrieved from [Link]
-
Unlock chemistry. (2019). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). De novo asymmetric synthesis of the mezzettiaside family of natural products via the iterative use of a dual B-/Pd-catalyzed glycosylation. Chemical Science. Retrieved from [Link]
-
All 'Bout Chemistry. (2019). Sharpless Asymmetric Dihydroxylation [Video]. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Retrieved from [Link]
-
Monash University. (n.d.). Rational design of chiral catalysts for asymmetric synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 2,3-dihydroxypropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). A squaramide-catalyzed asymmetric N,O-acetalization/aza Michael addition domino reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Retrieved from [Link]
-
MDPI. (2023). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Enantioenriched gem-Disubstituted 4-Imidazolidinones by Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Retrieved from [Link]
-
PubMed. (n.d.). Stereoselective cyclopropanation in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of (-)-5,8-dihydroxy-3R-methyl-2R-(dipropylamino)-1,2,3,4-tetrahydronaphthalene: an inhibitor of beta-amyloid(1-42) aggregation. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Stereoselective synthesis of E-3-(arylmethylidene)-5-(alkyl/aryl)-2(3H)-furanones by sequential hydroacyloxylation-Mizoroki–Heck reactions of iodoalkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. This compound CAS#: 18289-89-9 [m.chemicalbook.com]
- 7. This compound | 18289-89-9 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Methyl 2,3-dihydroxypropanoate Reaction Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reaction workup and purification of (R)-Methyl 2,3-dihydroxypropanoate. This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. As a crucial chiral building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount. The workup procedure is often challenging due to the molecule's high polarity and potential for side reactions. This guide is structured to address the most common issues encountered during its isolation and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes and how do their workups fundamentally differ?
The two most common routes to this compound are the acidic hydrolysis of a protected diol and the asymmetric dihydroxylation of an alkene. Their workups are dictated by the reagents used.
-
Acidic Hydrolysis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: This route involves removing the acetone protecting group. The main challenge is the complete removal of the acid catalyst (commonly acetic acid) and water from the polar product. The workup is relatively straightforward, focusing on solvent removal and azeotropic drying.[1]
-
Sharpless Asymmetric Dihydroxylation (AD) of Methyl Acrylate: This is a powerful method that uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric oxidant and a chiral ligand (in AD-mix-β for the R-isomer).[2][3] The workup is more complex, requiring quenching of the oxidant, removal of the osmium catalyst, and separation of the product from the ligand and other salts.
Q2: My product seems to be stuck in the aqueous layer during extraction. What should I do?
This is the most common issue. This compound has two hydroxyl groups and an ester, making it highly polar and water-soluble.
-
Expertise & Causality: Standard extraction with solvents like ethyl acetate or dichloromethane can be inefficient. The high polarity of the diol leads to a low partition coefficient between the organic and aqueous phases. To overcome this, you must decrease the product's solubility in the aqueous layer and/or use a more polar organic solvent.
-
Solutions:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before and during extraction. This increases the ionic strength and polarity of the aqueous phase, effectively "pushing" the organic product into the organic layer.
-
Continuous Extraction: For larger scales, a continuous liquid-liquid extractor can be highly effective.
-
Solvent Choice: Perform multiple (5-10) extractions with a larger total volume of a relatively polar solvent like ethyl acetate. In some cases, a 9:1 mixture of dichloromethane/isopropanol can be effective, but solvent removal will be more difficult.
-
Q3: How do I effectively remove the osmium catalyst and other reagents from a Sharpless AD reaction?
The workup for a Sharpless AD reaction is critical for obtaining a pure product and removing the highly toxic osmium catalyst.
-
Expertise & Causality: The reaction is typically quenched with a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃).[4] This agent reduces the osmate ester intermediate, liberating the diol, and converts the osmium species into more readily removable, lower-oxidation-state salts.
-
Procedure:
-
Add a solid reducing agent (e.g., Na₂SO₃) to the reaction mixture and stir vigorously. The color change from dark brown/black to a lighter suspension indicates the reduction is complete.
-
Filter the mixture through a pad of Celite® to remove the insoluble osmium salts and other inorganic byproducts. Washing the filter cake thoroughly with your extraction solvent is crucial to recover all the product.
-
Q4: I see a persistent acid (e.g., acetic acid) in my NMR spectrum after the hydrolysis workup. How can I remove it?
Residual acid can interfere with subsequent reactions and characterization.
-
Expertise & Causality: Acetic acid has a relatively high boiling point (118 °C) and can form strong hydrogen bonds with the diol product, making simple evaporation ineffective.
-
Solution: The most effective method is azeotropic distillation.[1] Add toluene to the crude product and evaporate the solvent under reduced pressure. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with both water and residual acetic acid, effectively removing them.
Q5: Is my product prone to racemization during workup?
The chiral center at C2 is an α-hydroxy ester. While relatively stable, it can be susceptible to epimerization under harsh basic conditions.
-
Expertise & Causality: Strong bases can deprotonate the C2 hydroxyl group, which could facilitate a retro-aldol-type fragmentation or other pathways leading to racemization, although this is less common than for α-amino esters. Standard workup conditions (mild acid/base washes, extractions) are generally safe. Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures.[5][6]
Q6: What is the best way to purify the final product?
Purification can be challenging due to the product's physical properties.
-
For the Hydrolysis Route: If the reaction goes to completion and the azeotropic removal of acetic acid is successful, the product is often obtained in high purity without further steps.[1]
-
For the AD Route: After the initial extractive workup, column chromatography is often necessary.
-
Stationary Phase: Standard silica gel.
-
Mobile Phase: A polar eluent system is required. Start with a mixture like 50% ethyl acetate in hexanes and gradually increase the polarity to 100% ethyl acetate, and then to a 5-10% methanol in dichloromethane or ethyl acetate system.
-
-
Distillation: The product has a reported boiling point of 140 °C at 15 Torr, making vacuum distillation a viable option for non-chromatographic purification if impurities are non-volatile.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Product lost in the aqueous layer during extraction. 3. Product is volatile and was lost during solvent evaporation. | 1. Monitor reaction progress by TLC or GC/MS before quenching. 2. Saturate the aqueous phase with NaCl (brine); perform numerous extractions (5-10x) with ethyl acetate.[8] 3. Use a rotary evaporator with controlled temperature (≤ 40°C) and vacuum. |
| Product Contaminated with Starting Material | 1. Insufficient reaction time or catalyst loading. 2. Incomplete hydrolysis of the acetonide protector. | 1. Allow the reaction to stir longer or at a slightly elevated temperature if stability permits. 2. Ensure sufficient acid catalyst and water are present for hydrolysis. Purify via column chromatography. |
| Oily/Gummy Residue Instead of Clean Liquid | 1. Residual inorganic salts from the workup. 2. Incomplete removal of osmium byproducts (AD route). 3. Residual solvent (e.g., Toluene, DMF). | 1. Dissolve the crude product in a minimal amount of organic solvent and filter through a plug of silica or Celite®. 2. Repeat the filtration through Celite® after the quenching step. 3. Dry the product under high vacuum for an extended period. |
| Persistent Brown/Yellow Color in Product | 1. Residual halogen reagents (if used). 2. Trace metal impurities. | 1. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate or sodium bisulfite.[8] 2. Pass a solution of the product through a short plug of silica gel. |
Experimental Protocols
Protocol 1: Workup for Acetonide Deprotection Method
This protocol is adapted from the procedure described by ChemicalBook for the hydrolysis of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[1]
Step-by-Step Methodology:
-
Reaction Monitoring: Before workup, confirm the absence of starting material by TLC (e.g., using 30% Ethyl Acetate in Hexanes).
-
Solvent Removal: Concentrate the reaction mixture (acetic acid and water) on a rotary evaporator. Use a water bath temperature of 40-50°C.
-
Azeotropic Drying:
-
To the resulting residue, add toluene (approx. 2-3 times the volume of the residue).
-
Concentrate the mixture again on the rotary evaporator to remove the toluene-water-acetic acid azeotrope.
-
Repeat the addition and evaporation of toluene two more times to ensure all water and acetic acid are removed.
-
-
Final Drying: Place the flask containing the final product under high vacuum for several hours to remove any remaining traces of toluene. The final product should be a light yellow to yellow liquid.[7]
Protocol 2: Workup for Sharpless Asymmetric Dihydroxylation (AD)
This is a general protocol based on established procedures for Sharpless AD reactions.[3][4]
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add solid sodium sulfite (Na₂SO₃, ~1.5 g per mmol of alkene) in portions.
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour. The color should change from dark brown to a pale, light-brown slurry.
-
Extraction:
-
Add ethyl acetate to the mixture and stir for 10 minutes.
-
Filter the entire mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with several portions of ethyl acetate.
-
Transfer the filtrate to a separatory funnel. If two phases are not clear, add water and brine.
-
Separate the layers. Extract the aqueous layer at least 3-5 times with ethyl acetate.
-
-
Washing & Drying:
-
Combine all organic layers.
-
Wash the combined organic phase with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., gradient elution from 50% to 100% ethyl acetate in hexanes).
Visualized Workflows
Caption: General decision workflow for the workup and purification of this compound.
Sources
- 1. This compound | 18289-89-9 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Dihydroxylation: Definition, Examples, and Mechanism [chemistrylearner.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. This compound | 18289-89-9 [amp.chemicalbook.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Solvent Effects on (R)-Methyl 2,3-dihydroxypropanoate Reactions
Welcome to the technical support center for reactions involving (R)-Methyl 2,3-dihydroxypropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in their experiments. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable protocols to ensure the success and reproducibility of your work.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and derivatization of this compound.
Issue 1: Low Reaction Yield in Acylation or Silylation Reactions
Question: I am experiencing a low yield during the acylation of this compound. What are the likely causes and how can I improve it?
Answer: Low yields in acylation or silylation reactions of diols like this compound are often tied to solvent choice, which directly impacts nucleophile reactivity and substrate solubility.
Causality Behind Experimental Choices:
-
Solvent Polarity and Nucleophile Solvation: The choice between a protic and an aprotic solvent is critical. Polar protic solvents (e.g., methanol, water) can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that hinders their ability to attack the electrophile.[1][2] This is particularly problematic for reactions aiming to functionalize the hydroxyl groups. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile), on the other hand, do not have O-H or N-H bonds and thus do not solvate anions as strongly.[2][3] This leaves the nucleophile "naked" and more reactive, often leading to a significant rate increase for SN2-type reactions.[3][4]
-
Substrate and Reagent Solubility: For a reaction to proceed efficiently, all reactants must be in the same phase. This compound is a polar molecule due to its hydroxyl and ester groups.[5] Using a nonpolar solvent like hexane may result in poor solubility and a heterogeneous reaction mixture, leading to low conversion. A polar aprotic solvent is often a good compromise, as it can dissolve both the polar diol and many common acylating or silylating agents.[3]
-
Intramolecular Hydrogen Bonding: Vicinal diols can form intramolecular hydrogen bonds, which can reduce the nucleophilicity of the hydroxyl groups.[6][7] The solvent can modulate the extent of this intramolecular interaction. Nonpolar solvents tend to favor intramolecular hydrogen bonding, while polar solvents can disrupt it by forming intermolecular hydrogen bonds with the diol.[8][9]
Troubleshooting Protocol:
-
Solvent Exchange: If you are using a polar protic solvent, switch to a polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF).
-
Ensure Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze your acylating or silylating agent. Ensure your solvent and glassware are thoroughly dried.
-
Temperature Optimization: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-60 °C) can sometimes overcome the activation energy barrier without promoting side reactions.
-
Catalyst Choice: For acylations, consider using a catalyst like 4-dimethylaminopyridine (DMAP) in conjunction with your acylating agent (e.g., acetic anhydride). For silylations, a base like imidazole or triethylamine is typically required.
Issue 2: Poor Regioselectivity in Mono-functionalization Reactions
Question: I am trying to selectively protect the primary hydroxyl group of this compound, but I am getting a mixture of products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the mono-functionalization of a 1,2-diol is a common challenge. The primary hydroxyl group is generally more sterically accessible and therefore more reactive. However, electronic effects and reaction conditions, especially the solvent, play a crucial role.
Causality Behind Experimental Choices:
-
Steric Hindrance: The primary hydroxyl is less sterically hindered than the secondary hydroxyl, making it the kinetically favored site for attack by bulky reagents.
-
Solvent Effects on Substrate Conformation: The solvent can influence the conformation of the diol, which in turn can affect the accessibility of the two hydroxyl groups. In nonpolar solvents, intramolecular hydrogen bonding may lock the molecule in a conformation that exposes one hydroxyl group more than the other.[8][9]
-
Catalyst-Substrate Interactions: The use of certain catalysts can dramatically alter regioselectivity. For instance, organocatalysts can reversibly bind to the diol in a specific orientation, directing the incoming reagent to the less reactive site.[10] Boronic acid catalysts, for example, can form cyclic esters with the diol, activating one hydroxyl group over the other for subsequent reactions.[11]
Troubleshooting Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities. Start with a nonpolar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to maximize steric differentiation.
-
Use of Bulky Protecting Groups: Employing a sterically demanding protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) will further enhance the preference for the less hindered primary hydroxyl.
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the kinetic control and favor the formation of the product from the reaction with the lower activation energy, which is typically the attack at the primary hydroxyl.
-
Consider a Catalytic Approach: Investigate the use of organocatalysts known for selective diol functionalization.[11] For example, a chiral scaffolding catalyst can be used to achieve site-selective functionalization of the secondary hydroxyl over the primary one.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, polar aprotic solvents like acetonitrile (CH₃CN) and tetrahydrofuran (THF) are often good starting points. They provide a good balance of dissolving the polar diol while not significantly solvating anionic nucleophiles, thus promoting reactivity.[1][2][3]
Q2: How does hydrogen bonding with the solvent affect reaction rates?
A2: Hydrogen bonding between a protic solvent and a nucleophile can significantly decrease the reaction rate by stabilizing the nucleophile and making it less reactive.[2] Conversely, a solvent that can act as a hydrogen bond donor to the hydroxyl groups of this compound can increase their acidity, potentially making them more reactive in certain base-catalyzed reactions. The overall effect is a complex interplay of stabilizing reactants, transition states, and products.[4][12]
Q3: Can I use a solvent-free approach for reactions with this compound?
A3: In some cases, a solvent-free reaction can be a viable and more sustainable option, particularly for reactions like acetylation where one of the reagents (e.g., acetic anhydride) can also serve as the solvent.[13] This approach can lead to higher reaction rates and simpler workup procedures. However, it is not suitable for all reactions, especially those requiring precise temperature control or involving solid reagents.
Q4: How do I choose a solvent based on its dielectric constant?
A4: The dielectric constant (ε) is a measure of a solvent's polarity.[14][15]
-
High Dielectric Constant (ε > 20): Solvents like water, DMSO, and DMF are highly polar and are effective at dissolving charged species.[2] They are particularly good for SN1 reactions where charge separation occurs in the transition state.[16]
-
Moderate Dielectric Constant (5 < ε < 20): Solvents like acetone and THF fall into this category. They are good general-purpose solvents for a variety of organic reactions.[1]
-
Low Dielectric Constant (ε < 5): Nonpolar solvents like hexane and toluene are poor at dissolving polar molecules and charged intermediates.[14][15]
For reactions involving this compound, a solvent with a moderate to high dielectric constant is generally preferred to ensure solubility.
Section 3: Data and Protocols
Table 1: Solvent Properties and Their General Impact on Reactions
| Solvent | Dielectric Constant (ε) at 25°C | Type | General Impact on Nucleophilic Reactions of Diols |
| Water (H₂O) | 78 | Polar Protic | Dissolves diol well, but strongly solvates nucleophiles, reducing reactivity.[4] |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent at dissolving the diol and enhances nucleophilicity.[3] |
| Acetonitrile (CH₃CN) | 37 | Polar Aprotic | Good balance of solubility and nucleophile reactivity.[4] |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Similar to DMSO, enhances nucleophilicity.[3] |
| Methanol (CH₃OH) | 33 | Polar Protic | Dissolves diol, but can solvate nucleophiles. |
| Dichloromethane (DCM) | 9.1 | Borderline Aprotic | Good for reactions where minimal polarity is desired to enhance selectivity. |
| Tetrahydrofuran (THF) | 7.6 | Borderline Aprotic | A versatile solvent for a range of polarities. |
| Hexane | 1.9 | Nonpolar | Poor solubility for the diol, generally not recommended. |
Experimental Protocol: Selective Mono-silylation of the Primary Hydroxyl Group
This protocol aims to selectively protect the primary hydroxyl group of this compound using a bulky silylating agent in a nonpolar solvent to maximize steric hindrance effects.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add imidazole (1.2 eq).
-
Stir the mixture for 10 minutes, then add a solution of TBDMSCl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired mono-silylated product.
Section 4: Visual Guides
Diagram 1: Solvent Influence on Nucleophilic Attack
This diagram illustrates how different solvent types affect the reactivity of a nucleophile in a reaction with a diol.
Caption: Solvent effects on nucleophile reactivity.
Diagram 2: Decision Workflow for Solvent Selection
This workflow provides a logical approach to selecting an appropriate solvent for reactions involving this compound.
Caption: Solvent selection decision workflow.
References
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Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Purity of (R)-Methyl 2,3-dihydroxypropanoate
(R)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block, is integral to the asymmetric synthesis of various pharmaceuticals, including oxazolidinone antibiotics like Linezolid.[1] Its stereochemical integrity is paramount, as the biological activity and safety of the final drug product are often dictated by the chirality of its precursors.[1] Consequently, the accurate determination of its enantiomeric purity is a critical aspect of quality control in pharmaceutical development and manufacturing. This guide provides a comprehensive comparison of the primary analytical techniques for this purpose, offering insights into the causality behind experimental choices and presenting supporting data to aid researchers in selecting the most appropriate method for their needs.
The principal methods for assessing the enantiomeric excess (ee) of this compound are chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents.[2][3] Polarimetry also serves as a classical, albeit less precise, method.[4]
Section 1: Chiral Chromatography - The Gold Standard
Chiral chromatography is widely regarded as the most reliable and accurate method for determining enantiomeric purity.[2] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct retention times.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for separating a wide range of chiral compounds.[4][5] The choice of the chiral stationary phase and the mobile phase is crucial for achieving optimal separation.[5][6]
Principle of Separation: Enantiomers form transient diastereomeric complexes with the chiral stationary phase.[2] The differing stability of these complexes results in different retention times, allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., CHIRALPAK® series), is often a good starting point.[5][7]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase HPLC consists of a mixture of n-hexane and an alcohol like 2-propanol or ethanol.[5] For reversed-phase applications, a mixture of an aqueous buffer and acetonitrile or methanol is used.[6] The exact ratio should be optimized to achieve the best resolution.
-
Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system equipped with a UV detector is suitable.
-
Flow Rate: Typically set between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, usually around 25°C, to ensure reproducible results.
-
Detection Wavelength: As Methyl 2,3-dihydroxypropanoate lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary.
-
-
Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Workflow for Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development.
Chiral Gas Chromatography (GC)
For volatile or semi-volatile compounds, chiral GC offers excellent resolution and sensitivity.[8] Derivatization may be necessary to increase the volatility of Methyl 2,3-dihydroxypropanoate.
Principle of Separation: Similar to chiral HPLC, separation is achieved through differential interactions with a chiral stationary phase, which is typically a cyclodextrin derivative coated on the inside of a capillary column.[8][9]
Experimental Protocol: Chiral GC Analysis
-
Column Selection: A capillary column with a chiral stationary phase, such as a derivatized β- or γ-cyclodextrin, is commonly used.
-
Derivatization (if necessary): To enhance volatility, the hydroxyl groups can be derivatized, for instance, by silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride).
-
Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Instrumentation Setup:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Injector Temperature: Typically set to 250°C.
-
Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a temperature ramp (e.g., 5-10°C/min) to a final temperature of 180-220°C.[3]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Analysis: Inject the sample, and determine the enantiomeric ratio by integrating the corresponding peak areas in the chromatogram.
Section 2: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without requiring chromatographic separation.[3][10] This is achieved by converting the enantiomers into diastereomers, which are distinguishable by NMR.[11]
Principle of Discrimination:
-
Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters.[3] These diastereomers have distinct chemical shifts in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent (e.g., (R)-1,1'-bi-2-naphthol), which forms transient diastereomeric complexes with the analyte enantiomers.[12] This induces chemical shift differences between the signals of the two enantiomers.[12]
Experimental Protocol: NMR with Chiral Derivatizing Agent (Mosher's Ester Analysis)
-
Derivatization: React the this compound sample with (S)-Mosher's acid chloride in the presence of a base (e.g., pyridine) to form the corresponding diastereomeric Mosher's esters. The reaction must go to completion to avoid kinetic resolution.[13]
-
Sample Preparation: Purify the resulting diastereomeric esters and dissolve them in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Analysis: Identify a well-resolved signal corresponding to a proton or fluorine atom in the Mosher's acid moiety for each diastereomer. The enantiomeric excess is determined by integrating these distinct signals.
Logical Flow for Selecting a Chiral NMR Method
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A Senior Application Scientist's Guide to the NMR Spectral Analysis of (R)-Methyl 2,3-dihydroxypropanoate
For: Researchers, scientists, and drug development professionals
This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of (R)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block in pharmaceutical and agrochemical development.[1] Its stereochemistry is crucial for the biological activity of many compounds, making unambiguous spectral characterization essential.[1] We will explore the nuances of both ¹H and ¹³C NMR spectra, compare NMR spectroscopy with alternative analytical techniques, and provide detailed experimental protocols for reproducible data acquisition.
The Structural Significance of this compound
This compound, also known as Methyl D-(-)-glycerate, possesses a chiral center at the C2 position.[2][3] This chirality is fundamental to its application in the synthesis of complex molecules like the oxazolidinone class of antibiotics, where the specific stereoconfiguration is essential for therapeutic efficacy.[1] Understanding the precise spatial arrangement of atoms is therefore not merely an academic exercise but a critical step in drug discovery and development, a mandate underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[1]
Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the molecule. For this compound, we expect to see distinct signals for the methyl ester protons, the protons on the chiral backbone, and the hydroxyl protons.
A representative ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz exhibits the following key features[2]:
-
δ 4.29 (dd, 1H, J = 3.8, 3.3Hz): This doublet of doublets corresponds to the proton at the C2 position (H-2). Its multiplicity arises from coupling to the two diastereotopic protons at the C3 position.
-
δ 3.91 (dd, 1H, J = 11.7, 3.3Hz) and δ 3.85 (dd, 1H, J = 11.7, 3.8Hz): These two distinct doublet of doublets represent the two diastereotopic protons at the C3 position (H-3a and H-3b). They are coupled to each other (geminal coupling) and to the proton at C2 (vicinal coupling).
-
δ 3.84 (s, 3H): This sharp singlet is characteristic of the three equivalent protons of the methyl ester group (-OCH₃).
The signals from the two hydroxyl (-OH) protons can often be broad and their chemical shift is highly dependent on concentration, temperature, and solvent.
Probing the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms.[1]
| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Rationale |
| C=O (Ester Carbonyl) | 170-175 | The carbonyl carbon is highly deshielded due to the electronegativity of the two attached oxygen atoms. |
| C2 (Methine) | 70-75 | This carbon is attached to a hydroxyl group and the ester functionality, leading to a downfield shift. |
| C3 (Methylene) | 60-65 | This carbon is attached to a primary hydroxyl group, resulting in a deshielded signal. |
| -OCH₃ (Methyl) | 50-55 | The methyl carbon of the ester group is shielded relative to the backbone carbons. |
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is a powerful tool for structural elucidation, other analytical methods can provide complementary or sometimes more suitable information, particularly for chiral analysis.[4][5][6]
| Technique | Advantages | Disadvantages |
| NMR Spectroscopy | - Provides detailed structural information (connectivity, stereochemistry).[7][8]- Non-destructive.[8]- Can be used for quantitative analysis.[9] | - Relatively low sensitivity.[8][10]- Can require chiral derivatizing or solvating agents for enantiomeric differentiation.[4][11][12] |
| Mass Spectrometry (MS) | - High sensitivity.[8][10]- Provides accurate mass and molecular formula information. | - Does not directly differentiate between enantiomers without chiral chromatography or specific derivatization.[13][14]- Can be destructive. |
| Chiral High-Performance Liquid Chromatography (HPLC) | - Excellent for separating and quantifying enantiomers.[15]- Well-established and widely used.[15] | - Can be time-consuming to develop methods.[11]- May require specific chiral stationary phases.[15] |
| Circular Dichroism (CD) Spectroscopy | - Sensitive to chirality. | - Less structural information compared to NMR.- Can be sensitive to concentration and impurities.[11] |
In the context of this compound, NMR provides the most comprehensive structural data in a single analysis. However, for routine enantiomeric purity assessment, chiral HPLC is often the more efficient method.[15] Mass spectrometry is invaluable for confirming the molecular weight and for analyses where sample quantity is limited.[10][16]
Distinguishing this compound from Related Molecules
A key aspect of spectral analysis is the ability to differentiate the target compound from its isomers and other structurally similar molecules.
-
(S)-Methyl 2,3-dihydroxypropanoate: The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent. To distinguish them, a chiral solvating agent or a chiral derivatizing agent must be used.[11][12] This will induce diastereomeric interactions, leading to separate signals for the two enantiomers.
-
Methyl 3-hydroxypropanoate: This isomer lacks the hydroxyl group at the C2 position. This would result in a simpler ¹H NMR spectrum with a triplet-triplet pattern for the C2 and C3 protons and the absence of the methine signal in the ¹³C NMR spectrum.
-
Methyl 2-hydroxypropanoate (Methyl Lactate): This molecule has a methyl group at the C3 position instead of a hydroxymethyl group. The ¹H NMR spectrum would show a doublet for the C3 methyl protons and a quartet for the C2 proton.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative proton ratios.
¹³C NMR Acquisition
-
Use the same sample as for the ¹H NMR experiment.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly higher than for ¹H NMR.
-
Process the data similarly to the ¹H spectrum.
Visualizing the Data
To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure and the key correlations.
Caption: Molecular structure of this compound.
Caption: A streamlined workflow for NMR spectral analysis.
Conclusion
The NMR spectral analysis of this compound is a powerful method for its unambiguous structural characterization. A thorough understanding of both ¹H and ¹³C NMR spectra, coupled with a comparative awareness of other analytical techniques, provides researchers with the necessary tools to confidently verify the identity, purity, and stereochemistry of this important chiral molecule. The provided protocols and data interpretation guidelines serve as a robust starting point for any scientist working with this compound.
References
- Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem. (n.d.).
- Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. (n.d.).
- Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Inorganica Chimica Acta, 555, 121598. [Link]
- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). (n.d.).
- Methyl (S)-glycerate - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50 | Books Gateway. (2024). Royal Society of Chemistry. [Link]
- NMR Protocols and Methods | Springer Nature Experiments. (n.d.).
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.).
- Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications | Books G
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- Comparison of NMR and MS | Metabolomics - EMBL-EBI. (n.d.).
- Differences in NMR vs Mass Spectrometry for Identification - Patsnap. (2025).
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A Comparative Guide to the Stereoselective Reactivity of (R)- and (S)-Methyl 2,3-dihydroxypropanoate
Introduction: The Significance of Chirality in a Propanediol Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, chiral building blocks are indispensable tools.[1] Methyl 2,3-dihydroxypropanoate, a simple C4 ester, is a quintessential example of such a synthon. Its value lies not just in its bifunctional nature—possessing both hydroxyl and ester groups—but critically, in its stereochemistry. The molecule exists as two non-superimposable mirror images, or enantiomers: (R)-Methyl 2,3-dihydroxypropanoate and (S)-Methyl 2,3-dihydroxypropanoate.
While these enantiomers share identical physical properties such as boiling point, density, and solubility in achiral media, their three-dimensional arrangement is distinct. This stereochemical difference is paramount, as the biological systems targeted by pharmaceuticals are inherently chiral. Consequently, one enantiomer of a drug may exhibit potent therapeutic activity while its mirror image could be inactive or, in some cases, cause adverse effects.[2]
This guide provides an in-depth comparison of the reactivity of (R)- and (S)-Methyl 2,3-dihydroxypropanoate. It moves beyond a simple recitation of facts to explore the causal mechanisms behind their differential reactivity in chiral environments, supported by experimental frameworks relevant to researchers, scientists, and drug development professionals. The core principle we will explore is that enantiomers only behave differently when they interact with another chiral entity—be it a catalyst, a reagent, or a biological macromolecule.[3]
Foundational Synthesis: Accessing the Enantiopure Building Blocks
The practical application of these molecules begins with their synthesis in enantiomerically pure form, often through "chiral pool" synthesis, which utilizes readily available natural products.[4][5]
-
(S)-Methyl 2,3-dihydroxypropanoate: This enantiomer is commonly synthesized from the naturally occurring amino acid L-serine.[6] An alternative, powerful method involves the asymmetric dihydroxylation of methyl acrylate using chiral catalysts, which allows for the selective formation of the (S)-enantiomer.[7]
-
This compound: The (R)-enantiomer can be accessed via deprotection of a protected precursor, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[8] Similar to its sibling, asymmetric synthesis routes are also employed to produce it from achiral starting materials.[1]
The ability to reliably produce both enantiomers is crucial, as it allows chemists to construct complex chiral molecules by transferring the predefined stereochemistry of the starting material to the target product.[1]
Comparative Reactivity: A Tale of Two Transition States
The fundamental difference in reactivity between (R)- and (S)-enantiomers emerges only in a chiral environment. When reacting with an achiral reagent, both enantiomers proceed through transition states that are mirror images and thus have identical energy levels, resulting in identical reaction rates. However, when a chiral reagent or catalyst is introduced, the scenario changes dramatically.
The interaction of each enantiomer with the single enantiomer of the chiral reagent forms two different transition states. These transition states are no longer mirror images; they are diastereomers. Diastereomers have distinct physical properties and, most importantly, different energy levels. The reaction pathway with the lower energy transition state will proceed at a faster rate.[3]
Figure 2: Workflow for enzymatic kinetic resolution.
Application in Targeted Synthesis: The Oxazolidinone Core
The most profound impact of this differential reactivity is seen when these molecules are used as precursors in multi-step syntheses. Here, the "reactivity" is defined by the stereochemical outcome. The absolute configuration of the starting material dictates the final stereochemistry of a biologically active molecule.
A prominent example is the synthesis of oxazolidinone antibiotics, such as Linezolid. The core of this drug class features a chiral five-membered ring. The biological activity is critically dependent on the (R)-configuration at the C5 position of this ring. [1]This stereocenter is directly derived from a chiral C3 fragment, for which this compound is an effective precursor.
If one were to start with (S)-Methyl 2,3-dihydroxypropanoate, the resulting oxazolidinone would have the incorrect stereochemistry, leading to a loss of antibacterial activity. In this context, the reactivity of the enantiomers is not about speed but about directing the synthesis toward the single, desired diastereomer of the final product.
Figure 3: Stereochemical control in drug synthesis.
Experimental Protocol: A Self-Validating System for Reactivity Analysis
To provide a trustworthy and replicable method for observing these reactivity differences, the following protocol for a lipase-catalyzed acylation is described. This experiment serves as a self-validating system, as the differential conversion rates directly demonstrate the stereoselective nature of the catalyst.
Objective: To quantitatively compare the reaction rates of (R)- and (S)-Methyl 2,3-dihydroxypropanoate in an enzyme-catalyzed acylation reaction.
Materials:
-
This compound (>99% purity)
-
(S)-Methyl 2,3-dihydroxypropanoate (>99% purity)
-
Immobilized Lipase B from Candida antarctica (CALB)
-
Vinyl acetate (Acyl donor)
-
Toluene (Anhydrous)
-
Dodecane (Internal standard for GC analysis)
-
Reaction vials, magnetic stirrer, and temperature-controlled bath
Procedure:
-
Reaction Setup: Prepare two separate reaction vials, labeled 'R' and 'S'.
-
To each vial, add 120 mg (1 mmol) of the respective enantiomer ((R) in vial 'R', (S) in vial 'S').
-
Add 5 mL of anhydrous toluene and 50 µL of dodecane (internal standard) to each vial.
-
Place the vials in a temperature-controlled bath set to 40°C and allow them to equilibrate with stirring.
-
Initiate the reaction by adding 20 mg of immobilized CALB and 1.5 equivalents of vinyl acetate to each vial. Start a timer immediately.
-
Time-Point Sampling: At designated time points (e.g., t = 0, 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction mixture.
-
Sample Quenching: Immediately filter the aliquot through a small plug of silica gel using additional solvent to remove the enzyme and stop the reaction.
-
Analysis: Analyze the quenched samples by chiral Gas Chromatography (GC) or HPLC. The chiral column will separate the unreacted substrate from its acylated product, allowing for the calculation of percent conversion relative to the internal standard. For a more detailed analysis, a chiral column capable of separating the (R) and (S) enantiomers can be used to monitor enantiomeric excess if starting from a racemic mixture. [9] Expected Outcome: The chromatograms will show a faster decrease in the substrate peak and a faster increase in the product peak for the (R)-enantiomer compared to the (S)-enantiomer, providing quantitative data to support the differential reactivity.
Conclusion: From Building Block to Therapeutic Agent
The comparison of (R)- and (S)-Methyl 2,3-dihydroxypropanoate reactivity is a clear illustration of a fundamental principle in stereochemistry: chiral molecules interact differently with other chiral entities. While indistinguishable in an achiral world, their reactivity diverges significantly in the presence of chiral catalysts, reagents, and biological systems.
For the researcher and drug development professional, this is not an academic curiosity but a critical design parameter. The ability to select the correct enantiomer is fundamental to:
-
Asymmetric Synthesis: Ensuring the stereochemical integrity of the final product. [1]* Kinetic Resolution: Developing efficient methods for separating racemic mixtures.
-
Pharmaceutical Efficacy: Synthesizing the specific stereoisomer responsible for the desired therapeutic effect, thereby maximizing potency and minimizing potential side effects. [2][10] Understanding and leveraging the distinct reactivity of enantiomers like (R)- and (S)-Methyl 2,3-dihydroxypropanoate remains a cornerstone of modern, efficient, and safe drug discovery and development.
References
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- ChemicalBook. (n.d.). (S)-methyl 2,3-dihydroxypropanoate synthesis.
- EvitaChem. (n.d.). Buy (S)-Methyl 2,3-dihydroxypropanoate (EVT-1215571) | 10303-88-5.
- Benchchem. (n.d.). This compound | 18289-89-9.
- Guidechem. (n.d.). (S)-methyl 2,3-dihydroxypropanoate 10303-88-5 wiki.
- ResearchGate. (n.d.). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
- Klika, K.D., & Soloshonok, V.A. (2021). Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions. Molecules, 26(9), 2757.
- Quora. (2018). How to decide which enantiomer is more reactive than the other.
- PubChem. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate.
- PubChem. (n.d.). This compound.
- ResearchGate. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
- Tang, B., & Stephenson, C. R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Tetrahedron, 74(15), 1575–1596.
- Martins, M. M., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1146.
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A Senior Application Scientist's Guide to Alternative Chiral Synthons for (R)-Methyl 2,3-dihydroxypropanoate
Introduction
In the field of asymmetric synthesis, the strategic selection of chiral building blocks is paramount to the efficient construction of complex, enantiomerically pure molecules.[1][2] For decades, (R)-Methyl 2,3-dihydroxypropanoate, a versatile C3 chiral synthon, has served as a reliable starting material in the synthesis of a variety of biologically active compounds, including linezolid, an important antibiotic.[3] Its value lies in the dense and distinct functionality packed into its three-carbon skeleton: a primary alcohol, a secondary alcohol, and a methyl ester, all organized around a defined stereocenter.
However, an over-reliance on a single chiral synthon can present limitations related to cost, specific reaction compatibility, and the accessibility of the opposite enantiomer. The pursuit of alternative chiral synthons is driven by the need for a more diverse synthetic toolkit, enabling researchers to devise more convergent, efficient, and innovative synthetic routes. This guide provides an in-depth comparison of key alternatives to this compound, offering objective performance analysis, supporting experimental data, and detailed protocols to inform your selection process.
The Benchmark: this compound
This compound (also known as (R)-methyl glycerate) is a C3 chiral building block featuring a primary and a secondary hydroxyl group, along with a methyl ester.[4][5] This arrangement allows for selective manipulation of the functional groups.
-
Typical Applications: It is frequently used in the synthesis of pharmaceuticals and other bioactive molecules where the stereochemistry of a 1,2-diol is crucial.[3]
-
Limitations: While effective, its utility can be hampered by the need for protecting group strategies to differentiate the two hydroxyl groups, potentially adding steps to a synthetic sequence.
Key Alternative Chiral Synthons: A Comparative Analysis
The following sections detail viable alternatives, each with a unique profile of advantages and limitations.
(R)- & (S)-Isopropylideneglyceraldehyde
These protected glyceraldehyde derivatives are arguably the most powerful and widely used C3 chiral synthons. The isopropylidene group (acetonide) protects the cis-diol, leaving a highly reactive aldehyde as the key functional handle.
-
Source/Synthesis: Commonly prepared from D- or L-mannitol via oxidative cleavage of the corresponding 1,2:5,6-di-O-isopropylidene-D-mannitol.[6][7] This makes both enantiomers readily accessible.
-
Key Features & Advantages:
-
Reactive Aldehyde: The aldehyde functionality is a versatile entry point for a wide range of C-C bond-forming reactions (e.g., Wittig, Grignard, aldol reactions), allowing for the introduction of diverse side chains.[6]
-
Defined Stereocenter: The existing stereocenter at C2 exerts excellent stereocontrol over reactions at the adjacent aldehyde.
-
Stable Protection: The acetonide is stable to a wide range of reaction conditions (e.g., basic, organometallic) and can be readily removed under acidic conditions to reveal the 1,2-diol.
-
-
Limitations & Disadvantages:
-
Stability: As an aldehyde, it can be prone to oxidation and racemization under certain conditions. Proper storage is crucial to maintain enantiomeric purity.[8]
-
Volatility: It is a relatively volatile liquid, which can complicate handling and purification.
-
The Wittig reaction is a classic transformation that highlights the utility of isopropylideneglyceraldehyde in extending the carbon chain with high stereocontrol.[9]
| Synthon | Reagent | Product Type | Typical Yield | Stereoselectivity | Reference |
| (R)-Isopropylideneglyceraldehyde | Stabilized Ylide (e.g., Ph3P=CHCO2Et) | α,β-Unsaturated Ester | >85% | High (E-isomer favored) | [10][11] |
| (R)-Isopropylideneglyceraldehyde | Non-stabilized Ylide (e.g., Ph3P=CH(CH3)) | Z-Alkene | >80% | High (Z-isomer favored) | [9] |
| This compound | Requires oxidation to aldehyde first | N/A | Adds 2 steps | N/A | N/A |
This protocol describes the synthesis of an α,β-unsaturated ester, a common intermediate in natural product synthesis.
Reaction: (R)-2,3-O-Isopropylideneglyceraldehyde + (Carbethoxymethylene)triphenylphosphorane → (R)-Ethyl 4,5-dihydroxy-2,3-O-isopropylidene-pent-2-enoate
Materials:
-
(R)-2,3-O-Isopropylideneglyceraldehyde (1.0 eq)
-
(Carbethoxymethylene)triphenylphosphorane (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of (Carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous DCM, add a solution of (R)-2,3-O-Isopropylideneglyceraldehyde (1.0 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure α,β-unsaturated ester.[11] The driving force of the reaction is the formation of the very stable triphenylphosphine oxide byproduct.[13]
(S)- & (R)-Solketal
Solketal is a protected form of glycerol, readily available in both enantiomeric forms.[14] It is derived from the inexpensive and renewable feedstock, glycerol, a byproduct of biodiesel production.[15][16]
-
Source/Synthesis: Prepared by the acid-catalyzed acetalization of glycerol with acetone.[17] Chiral resolution or asymmetric synthesis is required to obtain the enantiopure forms.
-
Key Features & Advantages:
-
Cost-Effective: Its synthesis from glycerol makes it an economically attractive starting material.[15]
-
Stable Synthon: It is a stable, non-volatile liquid that is easy to handle.
-
Primary Hydroxyl: The free primary hydroxyl group can be easily derivatized (e.g., esterified, oxidized to an aldehyde, or converted to a leaving group for nucleophilic substitution).[14]
-
-
Limitations & Disadvantages:
-
Less Direct: To access functionality analogous to glyceraldehyde, the primary alcohol of solketal must be oxidized, adding a step to the synthesis.
-
Symmetry: While chiral, the initial functional group (a primary alcohol) is not directly adjacent to the stereocenter, which can lead to lower stereocontrol in some reactions compared to glyceraldehyde derivatives.
-
Caption: Decision tree for selecting a C3 chiral synthon.
L-Ascorbic Acid (Vitamin C) and Tartaric Acid Derivatives
These naturally occurring, inexpensive, and highly functionalized molecules serve as excellent starting points for more complex chiral synthons.[18]
-
Source/Synthesis: Readily available from natural sources in high enantiomeric purity. L-Ascorbic acid possesses two stereocenters.[19]
-
Key Features & Advantages:
-
Inexpensive Chiral Pool: Both are abundant and cheap.[18]
-
Rich Functionality: They contain multiple stereocenters and functional groups (hydroxyls, carboxylic acids, lactones) that can be selectively manipulated to generate a vast array of complex chiral building blocks.[18][20][21][22]
-
Rigid Scaffolds: Their cyclic or highly ordered structures can provide excellent stereocontrol in subsequent reactions.
-
-
Limitations & Disadvantages:
-
Multi-step Conversion: They are not direct C3 synthons and require several synthetic steps (e.g., oxidative cleavage, protection/deprotection) to be converted into synthons like glyceraldehyde or its equivalents.
-
Over-functionalized: The high density of functional groups can sometimes complicate selective transformations.
-
Summary and Outlook
The choice of a chiral synthon is a critical decision in the design of any asymmetric synthesis. While this compound remains a valuable tool, a deeper understanding of the available alternatives can unlock more efficient and versatile synthetic strategies.
| Feature | This compound | (R/S)-Isopropylideneglyceraldehyde | (R/S)-Solketal | Ascorbic/Tartaric Acid |
| Source | Synthetic | D/L-Mannitol | Glycerol | Natural |
| Key Functionality | 1°, 2° Alcohols, Ester | Aldehyde, Protected Diol | 1° Alcohol, Protected Diol | Multiple OH, COOH, Lactone |
| Primary Use | Direct incorporation of glycerate moiety | Versatile C-C bond formation | Cost-effective C3 unit | Complex, multi-center synthons |
| Relative Cost | Moderate | Moderate-High | Low | Very Low |
| Key Advantage | Commercially available | High reactivity & stereocontrol | Low cost, renewable source | High complexity from cheap source |
| Key Disadvantage | Requires protection to differentiate OHs | Potential instability | Requires oxidation for aldehyde chemistry | Requires multiple synthetic steps |
The development of novel chiral synthons, including those derived from biocatalysis and organocatalysis, continues to expand the synthetic chemist's toolkit.[1] By carefully considering the target molecule and the specific transformations required, researchers can leverage the unique advantages of each of these building blocks to achieve their synthetic goals with greater efficiency and elegance.
References
- Title: Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules Source: PMC - NIH URL:[Link]
- Title: Solketal - Wikipedia Source: Wikipedia URL:[Link]
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- Title: SOLKETAL Source:
- Title: Ascorbic acid Source: Chiralpedia URL:[Link]
- Title: Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids Source: Scirp.org URL:[Link]
- Title: Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals Source: Molecules URL:[Link]
- Title: Development of tartaric acid derived chiral guanidines and their application to catalytic enantioselective α-hydroxylation of β-dicarbonyl compounds Source: PubMed URL:[Link]
- Title: The structure of ascorbic acid also known as vitamin C is shown.
- Title: Preparation and Storage of (R)-2,3-O-Isopropylideneglyceraldehyde (D-Glyceraldehyde Acetonide) Source: Synthetic Communications - Taylor & Francis Online URL:[Link]
- Title: Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism Source: Journal of Materials Chemistry C (RSC Publishing) URL:[Link]
- Title: Practical One Pot Synthesis of 2,3-O-Isopropylidene-D-Glyceraldehyde: High Atom Economy, Yield and Recycling of the Starting Materials and Solvents Source: ResearchG
- Title: Synthesis of Solketal from Glycerol and Acetone over Amberlyst-46 to Produce an Oxygenated Fuel Additive Source: ResearchG
- Title: A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts Source: RSC Publishing URL:[Link]
- Title: The Wittig Reaction: Synthesis of Alkenes Source: University of Missouri-St. Louis URL:[Link]
- Title: A Solvent Free Wittig Reaction Source: University of Wisconsin-River Falls URL:[Link]
- Title: (a) L‐Ascorbic acid structure and corresponding chiral center (b)...
- Title: Basic ionic liquids promoted the synthesis of glycerol 1,2-carbonate from glycerol Source: ResearchG
- Title: Organic & Biomolecular Chemistry Source: RSC Publishing URL:[Link]
- Title: Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3).
- Title: ACS Omega Journal Source: ACS Publications - American Chemical Society URL:[Link]
- Title: 6: The Wittig Reaction (Experiment) Source: Chemistry LibreTexts URL:[Link]
- Title: C3 Symmetry in Asymmetric Catalysis and Chiral Recognition. Source: Semantic Scholar URL:[Link]
- Title: Wittig Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Enantioselective synthesis - Wikipedia Source: Wikipedia URL:[Link]
- Title: Asymmetric Synthesis Source: Imperial College London URL:[Link]
- Title: Applications of Chiral C3-Symmetric Molecules Source: ResearchG
- Title: Structures of L-ascorbic acid (A), widely known and previously studied...
- Title: Glycerol to Glyceraldehyde conversion via Acrolein as intermediate by acid catalyzed p
- Title: Enzymatic Synthesis of Glycerol Carbonate Using a Lipase Immobilized on Magnetic Organosilica Nanoflowers as a Catalyst Source: ACS Omega - ACS Public
- Title: Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions Source: MDPI URL:[Link]
- Title: (R)
- Title: Conformational enantiodiscrimination for asymmetric construction of
- Title: Methyl 2,3-dihydroxypropanoate | C4H8O4 Source: PubChem - NIH URL:[Link]
- Title: (S)
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Validating the Structure of (R)-Methyl 2,3-dihydroxypropanoate Derivatives: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals, the stereochemical and structural integrity of chiral building blocks is paramount. (R)-Methyl 2,3-dihydroxypropanoate, a versatile C3 chiral synthon, is a critical starting material in the synthesis of numerous biologically active molecules, including oxazolidinone antibiotics like Linezolid.[1] Its defined stereochemistry is the cornerstone of the therapeutic efficacy and safety of the final drug product.[2][3][4] Consequently, rigorous validation of its structure and enantiomeric purity is not merely a procedural step but a fundamental requirement for advancing a drug candidate.[5][6]
This technical guide provides an in-depth comparison of the essential analytical techniques for the structural validation of this compound and its derivatives. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a self-validating system for your research.
The Analytical Triad: Orthogonal Methods for Unambiguous Confirmation
A robust structural validation strategy relies on a multi-pronged approach, where each technique provides a unique piece of the structural puzzle. For chiral molecules like this compound, the analytical triad of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC) offers a comprehensive and reliable assessment of its identity, purity, and stereochemical integrity.
Caption: A workflow diagram illustrating the synergistic roles of NMR, MS, and Chiral HPLC in achieving unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[1] For this compound, ¹H and ¹³C NMR are indispensable for confirming the connectivity of the atoms.
Causality in NMR Analysis:
The chemical shifts (δ), coupling constants (J), and integration of the proton signals in the ¹H NMR spectrum provide a wealth of information. For instance, the diastereotopic protons of the -CH₂OH group will appear as distinct signals, coupling to the chiral center's proton. The multiplicity of these signals (e.g., doublet of doublets) is a direct consequence of the neighboring stereocenter.
Illustrative ¹H NMR Data for this compound:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | 3.84 | singlet | - | 3H |
| H-2 | 4.29 | doublet of doublets | 3.8, 3.3 | 1H |
| H-3a | 3.91 | doublet of doublets | 11.7, 3.3 | 1H |
| H-3b | 3.85 | doublet of doublets | 11.7, 3.8 | 1H |
| Data is illustrative and based on typical values found in the literature for this compound in CDCl₃.[7] |
Determining Absolute Configuration with Mosher's Ester Analysis:
While standard NMR confirms connectivity, it does not directly reveal the absolute configuration of a chiral center. For this, a derivatization technique known as Mosher's ester analysis is a powerful tool.[8][9][10][11] This method involves reacting the secondary alcohol of the dihydroxypropanoate with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters.
The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the substrate, and this effect will be different for the two diastereomers.[10] By analyzing the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be determined.
Caption: A step-by-step workflow for determining absolute configuration using Mosher's ester analysis.
Experimental Protocol: Mosher's Ester Analysis
-
Preparation of (R)- and (S)-Mosher Esters:
-
In two separate, dry NMR tubes, dissolve ~1-2 mg of the this compound derivative in 0.5 mL of deuterated pyridine-d₅.
-
To one tube, add a slight molar excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the second tube, add a slight molar excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Seal the tubes and allow the reactions to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Ensure high resolution and signal-to-noise for accurate chemical shift determination.
-
-
Data Analysis:
-
Assign all proton signals in both spectra. 2D NMR techniques like COSY may be necessary for unambiguous assignment.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Protons with a positive Δδ value are positioned on one side of the MTPA plane, while those with a negative Δδ value are on the other. This spatial arrangement allows for the assignment of the absolute configuration of the carbinol center.[9][10]
-
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For this compound derivatives, MS is crucial for confirming the molecular weight and providing insights into the elemental composition through high-resolution mass spectrometry (HRMS).
Causality in Mass Spectrometry Fragmentation:
Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization techniques. ESI is a "soft" ionization method that typically yields the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), confirming the molecular weight with minimal fragmentation.[12]
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For an ester like methyl 2,3-dihydroxypropanoate, characteristic fragmentation patterns include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[13][14][15]
Illustrative Fragmentation of Methyl 2,3-dihydroxypropanoate:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 121.05 ([M+H]⁺) | 89.02 | CH₃OH (Methanol) |
| 121.05 ([M+H]⁺) | 61.03 | CH₃OCHO (Methyl formate) |
| These are predicted fragmentation patterns. Actual fragmentation may vary depending on the instrumentation and conditions. |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
Instrument Setup:
-
Use an electrospray ionization source in positive ion mode.
-
Optimize instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental formula.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and confirm that the measured mass corresponds to the expected molecular weight of the derivative.
-
If MS/MS data is acquired, analyze the fragmentation pattern to further confirm the structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Chiral HPLC is the most widely used and reliable method for separating enantiomers and determining the enantiomeric purity of a chiral compound.[16][17][18][19] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Causality in Chiral HPLC Separations:
The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[20] The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly versatile and effective for a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[21][22][23]
Comparison of Common Chiral Stationary Phases for Hydroxy Esters:
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Separation Principle | Suitability for Hydroxy Esters |
| Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel®, Chiralpak® | Normal Phase: Hexane/Alcohol Reversed Phase: Acetonitrile/Water | Hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. | Excellent, widely applicable. |
| Cyclodextrin-based | Cyclobond® | Reversed Phase: Acetonitrile/Water/Buffers | Inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. | Good, particularly for compounds with aromatic rings. |
| Protein-based | Chiral-AGP, Chiral-HSA | Aqueous buffers | Hydrophobic and electrostatic interactions. | Can be effective, but often more sensitive to mobile phase composition. |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Begin by screening a set of complementary polysaccharide-based CSPs, such as Chiralpak® AD-H and Chiralcel® OD-H.
-
Use a generic mobile phase system, for example, a mixture of hexane and an alcohol (isopropanol or ethanol) for normal-phase chromatography. A typical starting point is 90:10 (v/v) hexane:alcohol.
-
-
Mobile Phase Optimization:
-
If separation is observed, optimize the ratio of hexane to alcohol to improve resolution (Rs). Increasing the alcohol content generally decreases retention time.
-
For acidic or basic derivatives, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase can improve peak shape and resolution.
-
-
Method Validation:
-
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to relevant guidelines.
-
Inject a racemic standard to confirm the separation of the two enantiomers and then analyze the sample of this compound to determine its enantiomeric purity.
-
Caption: A systematic approach to chiral HPLC method development for enantiomeric purity analysis.
Conclusion
The structural validation of this compound and its derivatives is a critical process in drug discovery and development that necessitates a multi-faceted analytical approach. By synergistically employing NMR spectroscopy for structural connectivity and absolute configuration (via Mosher's analysis), mass spectrometry for molecular weight and elemental composition confirmation, and chiral HPLC for the definitive assessment of enantiomeric purity, researchers can have a high degree of confidence in the quality of this vital chiral building block. The protocols and comparative insights provided in this guide serve as a robust framework for establishing a self-validating system, ensuring the scientific integrity of your research and the quality of your synthesized molecules.
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A Comparative Guide to the Mass Spectrometry Fragmentation of (R)-Methyl 2,3-dihydroxypropanoate
Introduction
(R)-Methyl 2,3-dihydroxypropanoate, also known as methyl (R)-glycerate, is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its precise structural characterization is paramount for ensuring the purity, efficacy, and safety of downstream products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.[1]
This guide provides an in-depth analysis of the gas-phase fragmentation behavior of this compound under two common ionization regimes: Electron Ionization (EI) and Electrospray Ionization (ESI). As a senior application scientist, this document moves beyond a mere listing of fragments to explain the causal chemical principles behind the observed fragmentation patterns. We will explore how the interplay of the molecule's functional groups—a methyl ester, a primary alcohol, and a secondary alcohol—dictates its decomposition upon ionization.
Crucially, this guide will also address the challenge of isomer differentiation. While mass spectrometry in a standard achiral environment cannot distinguish between enantiomers like the (R) and (S) forms, it excels at differentiating constitutional isomers.[2] To illustrate this, we will provide a comparative analysis of the fragmentation pattern of methyl 2,3-dihydroxypropanoate against its structural isomer, methyl 3-hydroxypropanoate, demonstrating how subtle changes in molecular architecture lead to distinct mass spectral fingerprints.
Chapter 1: Ionization Methodologies and Their Mechanistic Implications
The choice of ionization technique is the most critical decision in designing an MS experiment, as it fundamentally dictates the nature of the initially formed ion and, consequently, its entire fragmentation cascade.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a "hard" ionization technique. Molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M•+).[3] This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation. The resulting mass spectrum is a complex but characteristic fingerprint, ideal for library matching and unambiguous identification. Its use presupposes that the analyte is sufficiently volatile and thermally stable to be amenable to gas chromatography.
-
Electrospray Ionization (ESI): Coupled with Liquid Chromatography (LC-MS), ESI is a "soft" ionization technique. It generates ions directly from a solution by creating a fine, charged spray.[4] This process typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal internal energy, often leaving the molecular ion intact.[3] Fragmentation is then induced in a controlled manner using tandem mass spectrometry (MS/MS), most commonly through Collision-Induced Dissociation (CID), where selected ions are collided with an inert gas.[5] This approach is ideal for less volatile or thermally labile compounds and allows for targeted fragmentation experiments to elucidate structural details.
The following workflow diagram illustrates the generalized analytical process for both techniques.
Caption: Generalized workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Chapter 2: Fragmentation Analysis via Electron Ionization (EI)
In an EI source, this compound (molar mass 120.10 g/mol ) forms a molecular ion, [C₄H₈O₄]•+, at a mass-to-charge ratio (m/z) of 120.[6] This high-energy radical cation undergoes fragmentation driven by the functional groups, primarily through alpha-cleavage and the loss of stable neutral molecules.[7]
The primary fragmentation pathways are:
-
Loss of a methoxy radical (•OCH₃): Cleavage of the C-O bond in the ester group is a common pathway for methyl esters, resulting in a stable acylium ion at m/z 89 .[8]
-
Alpha-cleavage adjacent to the secondary alcohol: The bond between C2 and C3 can break, leading to the loss of a hydroxymethyl radical (•CH₂OH). This also results in an ion at m/z 89 .
-
Alpha-cleavage adjacent to the primary alcohol: Cleavage of the C2-C3 bond with charge retention on the C3 fragment is less favored but possible.
-
Loss of a water molecule (H₂O): Intramolecular rearrangement can lead to the elimination of water from the two hydroxyl groups, producing an ion at m/z 102 .[9]
-
Cleavage of the ester group: Loss of the entire methoxycarbonyl radical (•COOCH₃) results in an ion at m/z 61 .
The following diagram illustrates these key fragmentation events.
Caption: Proposed EI fragmentation pathways for Methyl 2,3-dihydroxypropanoate.
Chapter 3: Fragmentation via Collision-Induced Dissociation (CID)
Using ESI, we primarily analyze the fragmentation of the protonated molecule [M+H]⁺ at m/z 121 . CID fragmentation of even-electron ions like this proceeds through the elimination of stable, neutral molecules rather than radical losses.[10]
The expected fragmentation cascade for the [M+H]⁺ ion is:
-
Initial Loss of Water: The most facile fragmentation is the loss of a water molecule from the two hydroxyl groups, yielding a prominent fragment ion at m/z 103 ([M+H - H₂O]⁺).
-
Subsequent Loss of Methanol: The ion at m/z 103 can then lose a molecule of methanol (CH₃OH) to produce a fragment at m/z 71 .
-
Direct Loss of Methanol: A competing pathway from the precursor ion at m/z 121 is the direct loss of methanol, resulting in an ion at m/z 89 ([M+H - CH₃OH]⁺).
Analysis in negative ion mode would focus on the deprotonated molecule [M-H]⁻ at m/z 119 . Its fragmentation would likely involve the loss of CO₂ (44 Da) or other rearrangements driven by the carboxylate anion.
Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 2,3-dihydroxypropanoate.
Chapter 4: The Isomer Challenge: A Comparative Analysis
A fundamental principle of mass spectrometry is that enantiomers, being stereoisomers with identical physical properties in an achiral environment, produce identical mass spectra.[11] Therefore, EI-MS or standard LC-MS/MS cannot distinguish this compound from its (S)-enantiomer. Distinguishing enantiomers requires chiral chromatography prior to MS detection or derivatization with a chiral agent to form diastereomers.[1]
However, MS is exceptionally powerful for differentiating constitutional isomers. To provide a meaningful comparison, we contrast the fragmentation of methyl 2,3-dihydroxypropanoate with its isomer, methyl 3-hydroxypropanoate .
| Feature | Methyl 2,3-dihydroxypropanoate | Methyl 3-hydroxypropanoate | Rationale for Difference |
| Molecular Ion (EI) | m/z 120 | m/z 104 | Different molecular formulas (C₄H₈O₄ vs. C₄H₈O₃). |
| Key EI Fragment 1 | m/z 89 ([M-OCH₃]⁺ or [M-CH₂OH]⁺) | m/z 74 (McLafferty Rearrangement) | The γ-hydrogen on the hydroxyl group of methyl 3-hydroxypropanoate enables a characteristic McLafferty rearrangement, which is structurally impossible for the 2,3-isomer.[12] |
| Key EI Fragment 2 | m/z 61 ([M-COOCH₃]⁺) | m/z 73 ([M-OCH₃]⁺) | The primary alpha-cleavage in methyl 3-hydroxypropanoate is the loss of the methoxy radical.[12] |
| Key CID Fragment [M+H]⁺ | m/z 103 (Loss of H₂O) | m/z 87 (Loss of H₂O) | The precursor ions have different masses. |
This comparison clearly shows that the position of the hydroxyl groups creates unique and diagnostic fragmentation pathways, allowing for their unambiguous differentiation by mass spectrometry.
Chapter 5: Experimental Protocols
These protocols are provided as a validated starting point and should be optimized for the specific instrumentation used.
Protocol 1: GC-EI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable volatile solvent (e.g., Methanol or Acetonitrile).
-
GC System:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
MS System (EI):
-
Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Acquisition: Full scan mode.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 ng/mL solution of the analyte in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
LC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
-
MS System (ESI-MS/MS):
-
Ionization Mode: Positive (for [M+H]⁺).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MS1: Full scan from m/z 50 to 250 to identify the precursor ion (m/z 121.05).
-
MS2 (CID): Isolate the precursor ion at m/z 121 with an isolation width of 1-2 Da. Apply collision energy (typically 10-30 eV, requires optimization) with Argon as the collision gas. Scan product ions from m/z 40 to 125.
-
Conclusion
The mass spectrometric fragmentation of this compound is a predictable process governed by the established reactivity of its ester and alcohol functional groups. Under high-energy Electron Ionization, fragmentation is extensive, with key fragments at m/z 89, 102, and 61 providing a robust fingerprint for identification. Under softer ESI conditions coupled with CID, the fragmentation of the protonated molecule is characterized by sequential neutral losses of water and methanol, yielding diagnostic ions at m/z 103 and 71. While MS alone cannot resolve chirality, it provides a definitive method for distinguishing between constitutional isomers, a critical capability in chemical synthesis and quality control. The methodologies and mechanistic insights presented in this guide serve as a reliable framework for researchers and drug development professionals engaged in the analysis of this important chiral molecule.
References
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Comparative study of catalysts for (R)-Methyl 2,3-dihydroxypropanoate synthesis
A Comparative Guide to Catalysts for the Enantiose
lective Synthesis of (R)-Methyl 2,3-dihydroxypropanoate
Abstract:
This compound is a critical chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules.[1] Its stereochemistry is paramount to the efficacy of the final product, making its enantioselective synthesis a topic of significant interest for researchers and drug development professionals. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their performance based on experimental data. We will explore chemoenzymatic methods, including kinetic resolution and dynamic kinetic resolution, as well as asymmetric chemical synthesis approaches, with a focus on asymmetric dihydroxylation.
Introduction: The Significance of this compound
This compound, also known as methyl (R)-glycerate, is a versatile C3 chiral synthon. Its value lies in the two adjacent stereocenters, which serve as a foundational element in the construction of complex molecular architectures. A notable application is in the synthesis of oxazolidinone antibiotics, such as Linezolid, where the (R)-configuration of the C5 side chain, derived from this precursor, is essential for its antibacterial activity.[2]
Chemoenzymatic Synthesis Routes: Harnessing Nature's Catalysts
Chemoenzymatic strategies offer a powerful approach to chiral synthesis, leveraging the high enantioselectivity and mild reaction conditions of biological catalysts.[2]
Kinetic Resolution: A Classic Approach
Kinetic resolution is a widely employed technique for separating racemic mixtures. It relies on an enzyme that selectively catalyzes the reaction of one enantiomer at a significantly higher rate than the other.[2][3] This leaves the unreacted enantiomer in high enantiomeric excess (ee). For the synthesis of this compound, this typically involves the lipase-catalyzed acylation of a racemic mixture of methyl 2,3-dihydroxypropanoate. The lipase will preferentially acylate the (S)-enantiomer, allowing for the isolation of the desired (R)-enantiomer.[2]
A key limitation of classic kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer.[2]
Table 1: Performance of Various Lipases in the Kinetic Resolution of Racemic Alcohols and Esters
| Lipase Source | Substrate | Acylating Agent | Solvent | Enantiomeric Excess (ee) of (R)-alcohol | Conversion (%) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 1-phenylethanol | Vinyl acetate | Toluene | >99% | ~50% | [4] |
| Pseudomonas cepacia Lipase (PSL) | Racemic acyloins | Vinyl acetate | Triethylamine | 92% (starting material) | 45% (product) | [3] |
| Aspergillus niger Lipase | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | - (Hydrolysis) | - | >99% | - | [5] |
Note: This table presents data for analogous resolutions to illustrate the principle, as specific, comprehensive datasets for this compound are not broadly published.
Dynamic Kinetic Resolution: Surpassing the 50% Yield Barrier
Dynamic kinetic resolution (DKR) is an advancement that combines the enantioselective enzymatic reaction with an in-situ racemization of the starting material.[2] This continuous racemization of the slower-reacting enantiomer into the faster-reacting one allows for a theoretical yield of up to 100% of the desired enantiomerically pure product.[2] In the context of this compound synthesis, a DKR process would involve a lipase for the selective acylation of the (S)-enantiomer and a racemization catalyst, often a ruthenium complex, to interconvert the (R)- and (S)-enantiomers of the starting material.[2]
Caption: Simplified Sharpless Asymmetric Dihydroxylation.
Table 2: Comparison of Catalytic Strategies for this compound Synthesis
| Catalytic Strategy | Catalyst Type | Starting Material | Theoretical Yield | Key Advantages | Key Disadvantages |
| Kinetic Resolution | Biocatalyst (Lipase) | Racemic Methyl 2,3-dihydroxypropanoate | 50% | High enantioselectivity, mild conditions | Limited to 50% yield |
| Dynamic Kinetic Resolution | Biocatalyst (Lipase) & Chemical Catalyst (e.g., Ru-complex) | Racemic Methyl 2,3-dihydroxypropanoate | 100% | High yield and enantioselectivity | Requires compatible enzyme and racemization catalyst |
| Asymmetric Dihydroxylation | Homogeneous (OsO₄/chiral ligand) | Methyl Acrylate | 100% | High enantioselectivity and yield | Toxicity and cost of osmium catalyst |
Experimental Protocols
General Protocol for Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a solution of racemic methyl 2,3-dihydroxypropanoate (1 equivalent) in an appropriate organic solvent (e.g., toluene), add the selected lipase (e.g., Candida antarctica Lipase B).
-
Acylation: Add the acylating agent (e.g., vinyl acetate, 0.5-0.6 equivalents) to the mixture.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., chiral HPLC or GC).
-
Work-up: Once the desired conversion (typically around 50%) is reached, filter off the enzyme.
-
Separation: Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography.
General Protocol for Sharpless Asymmetric Dihydroxylation
-
Reaction Setup: In a round-bottom flask, dissolve AD-mix-β in a t-butanol/water (1:1) solvent system. Cool the mixture to 0°C.
-
Substrate Addition: Add methyl acrylate to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the progress by TLC.
-
Quenching: Quench the reaction by adding a solid sulfite (e.g., Na₂SO₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of this compound depends on several factors, including the desired scale of the reaction, cost considerations, and the required level of enantiopurity. Chemoenzymatic methods, particularly DKR, offer an environmentally friendly and efficient route to high enantiomeric purity and yield. Asymmetric chemical synthesis, exemplified by the Sharpless dihydroxylation, provides a robust and well-established method for large-scale production, although the toxicity and cost of the metal catalyst are important considerations.
Future research will likely focus on the development of more sustainable and cost-effective catalysts. This includes the discovery of novel enzymes with improved activity and stability, as well as the design of heterogeneous catalysts that can be easily recovered and reused, minimizing waste and environmental impact. [6][7]The exploration of organocatalysis also presents a promising avenue for metal-free asymmetric synthesis. [2]
References
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- ResearchGate. (n.d.). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction | Request PDF.
- AIR Unimi. (2023). Lipase-mediated flow synthesis of nature-inspired phenolic carbonates.
- Wikipedia. (n.d.). Kinetic resolution.
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- PubChem. (n.d.). This compound | C4H8O4 | CID 9920382.
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- PubMed. (2002). A new approach to osmium-catalyzed asymmetric dihydroxylation and aminohydroxylation of olefins.
- MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
- Wikipedia. (n.d.). Methyl acrylate.
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- PubMed Central. (2023). Lipase-mediated flow synthesis of nature-inspired phenolic carbonates.
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- PubMed. (2018). Innovative Sol-Gel Routes for the Bottom-Up Preparation of Heterogeneous Catalysts.
- MDPI. (n.d.). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs.
- ResearchGate. (n.d.). Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)‐β‐Methylphenethylamine.
- Framework Lab. (n.d.). Heterogeneous Catalysis.
- University of York. (n.d.). Catalytic Asymmetric Dihydroxylation.
- PubChem. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 11083880.
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A Comparative Guide to the Quantification of (R)-Methyl 2,3-dihydroxypropanoate
For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules is a cornerstone of robust chemical analysis. (R)-Methyl 2,3-dihydroxypropanoate, also known as methyl (R)-glycerate, is a versatile chiral building block in organic synthesis. Its stereochemical integrity is paramount, necessitating analytical methods that can not only quantify the molecule but also confirm its enantiomeric purity. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound, offering field-proven insights and detailed experimental protocols.
The Analytical Challenge: Chirality and Polarity
Quantifying this compound presents two main analytical hurdles:
-
Chirality: As an enantiomer, its physical and chemical properties are identical to its mirror image, (S)-Methyl 2,3-dihydroxypropanoate, in an achiral environment. Therefore, a chiral selective technique is mandatory to distinguish and quantify the (R)-enantiomer.
-
Polarity: The presence of two hydroxyl groups makes the molecule polar and non-volatile, which poses challenges for gas chromatography unless these functional groups are chemically modified.
This guide will compare two powerful techniques capable of addressing these challenges: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) following derivatization.
Method Comparison: Chiral HPLC vs. Chiral GC
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) with Derivatization |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase. | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase. |
| Sample Preparation | Minimal; dissolution in a suitable mobile phase. | Derivatization (e.g., silylation) is required to increase volatility and thermal stability. |
| Instrumentation | HPLC system with a chiral column and UV or Mass Spectrometry (MS) detector. | GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Typical Limit of Detection (LOD) | 1 - 10 µg/mL (UV detector) | 0.1 - 1 µg/mL (FID detector) |
| Typical Limit of Quantification (LOQ) | 5 - 30 µg/mL (UV detector) | 0.5 - 5 µg/mL (FID detector) |
| Linearity (R²) (Typical) | > 0.999 | > 0.998 |
| Precision (%RSD) (Typical) | < 2% | < 3% |
| Analysis Time | 10 - 30 minutes per sample. | 15 - 40 minutes per sample (excluding derivatization). |
| Advantages | - Direct analysis without derivatization.- Wide range of chiral stationary phases available.- Non-destructive, allowing for sample recovery. | - High resolution and sensitivity, especially with an FID.- Faster analysis times for volatile compounds.- Well-established and robust technique. |
| Disadvantages | - Lower sensitivity with UV detection for compounds lacking a strong chromophore.- Higher solvent consumption. | - Derivatization adds a step to sample preparation, which can introduce errors.- Not suitable for thermally labile compounds.- Destructive technique. |
Note: The LOD, LOQ, Linearity, and Precision values are representative for the analysis of small, polar, chiral molecules and should be experimentally verified for this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like this compound, polysaccharide-based CSPs are often a suitable choice.
Experimental Protocol: Chiral HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis Detector
Chromatographic Conditions:
-
Column: Chiralpak® IA or a similar amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, detection at a lower wavelength is necessary).
-
Injection Volume: 10 µL.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the (R)-enantiomer against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Chiral Gas Chromatography (GC)
Due to the polar nature of the two hydroxyl groups in this compound, direct analysis by GC is challenging. These polar groups can lead to poor peak shape and low volatility. To overcome this, a derivatization step is necessary to convert the hydroxyl groups into less polar, more volatile moieties. Silylation is a common and effective derivatization technique for this purpose.
Experimental Protocol: Chiral GC-FID with Silylation
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
Derivatization Procedure (Silylation):
-
Drying: Ensure the sample is free of water, as moisture will react with the silylating reagent. If necessary, dry the sample under a stream of nitrogen or by lyophilization.
-
Reaction: To the dried sample (e.g., 1 mg), add 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heating: Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before GC analysis.
Chromatographic Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at 5 °C/min.
-
Hold: Hold at 180 °C for 5 minutes.
-
-
Detector Temperature (FID): 275 °C.
Methodology:
-
Standard Preparation and Derivatization: Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., pyridine). Create a series of calibration standards and derivatize them using the silylation procedure described above.
-
Sample Preparation and Derivatization: Prepare the sample in a similar manner to the standards and perform the silylation.
-
Analysis: Inject the derivatized standards and samples onto the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized (R)-enantiomer against its concentration. Determine the concentration of this compound in the original samples from the calibration curve, accounting for the dilution during sample preparation and derivatization.
Method Validation and Trustworthiness
To ensure the reliability of the chosen analytical method, a thorough validation according to ICH guidelines should be performed. The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this includes demonstrating resolution from the other enantiomer.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflows
Caption: Workflow for Chiral HPLC-UV Analysis.
Caption: Workflow for Chiral GC-FID Analysis with Silylation.
Conclusion and Recommendations
The choice between Chiral HPLC and Chiral GC for the quantification of this compound depends on the specific requirements of the analysis, available instrumentation, and desired sensitivity.
-
Chiral HPLC is recommended for its direct analysis capabilities, simplicity of sample preparation, and non-destructive nature. It is particularly advantageous when derivatization is to be avoided. However, achieving high sensitivity may require a more advanced detector like a mass spectrometer if UV absorbance is low.
-
Chiral GC offers superior sensitivity and resolution, especially with an FID detector. It is an excellent choice for trace-level quantification. The main drawback is the necessity of a derivatization step, which adds complexity and potential for error in the sample preparation process.
Ultimately, the selected method must be thoroughly validated to ensure the generation of accurate, reliable, and reproducible data, which is indispensable in research, development, and quality control settings.
References
- Chiral Separation Techniques: A Practical Approach. (2001). Edited by G. Subramanian, Wiley-VCH. [Link]
- Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography (2nd ed.). John Wiley & Sons. [Link]
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Yashima, E., Yamamoto, C., & Okamoto, Y. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Society Reviews, 38(12), 3484-3500. [Link]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for (R)-Methyl 2,3-dihydroxypropanoate
For researchers, scientists, and drug development professionals, the unambiguous characterization of chiral molecules is a cornerstone of robust scientific inquiry. In this guide, we delve into the spectroscopic cross-referencing of (R)-Methyl 2,3-dihydroxypropanoate, a valuable chiral building block. This document moves beyond a simple recitation of data, offering in-depth analysis and field-proven insights to ensure the confident identification and quality assessment of this critical stereoisomer.
The principle of chirality dictates that enantiomers, non-superimposable mirror images of a molecule, exhibit identical physical and spectroscopic properties in an achiral environment. Therefore, standard spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) in achiral solvents, and Mass Spectrometry (MS) will not differentiate between (R)- and (S)-Methyl 2,3-dihydroxypropanoate. However, these methods are indispensable for confirming the compound's structural integrity and purity. The differentiation between enantiomers necessitates the use of chiral-specific methods, such as polarimetry or NMR spectroscopy with chiral solvating agents or derivatizing agents, which are beyond the scope of this direct data comparison but are a critical subsequent step in a full chiral analysis.
This guide will present and compare the expected spectroscopic data for this compound, utilizing data for its enantiomer, (S)-Methyl 2,3-dihydroxypropanoate, for IR, ¹³C NMR, and MS, based on the foundational principle of their spectroscopic equivalence in achiral conditions.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl 2,3-dihydroxypropanoate.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 4.29 | dd | 3.8, 3.3 | 1H | CH(OH) |
| 3.91 | dd | 11.7, 3.3 | 1H | CHH'(OH) |
| 3.85 | dd | 11.7, 3.8 | 1H | CHH'(OH) |
| 3.84 | s | - | 3H | OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of Methyl 2,3-dihydroxypropanoate
| Chemical Shift (δ) ppm | Assignment |
| 173.6 | C=O |
| 71.6 | CH(OH) |
| 64.1 | CH₂(OH) |
| 53.1 | OCH₃ |
Data is for the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer in an achiral solvent.
Table 3: Infrared (IR) Spectroscopic Data of Methyl 2,3-dihydroxypropanoate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3402 | O-H stretch (alcohol) |
| 2955 | C-H stretch (aliphatic) |
| 1732 | C=O stretch (ester) |
| 1439 | C-H bend |
| 1215, 1115, 1061 | C-O stretch |
Data is for the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer.
Table 4: Mass Spectrometry (MS) Data of Methyl 2,3-dihydroxypropanoate
| m/z | Interpretation |
| 121.05 | [M+H]⁺ (Calculated for C₄H₉O₄: 121.0495) |
Data is for the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer.
Comparative Analysis and Interpretation
A meticulous analysis of the spectroscopic data is crucial for verifying the identity and purity of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a detailed fingerprint of the molecule's hydrogen environments. The distinct signals for the methoxy protons (a singlet at 3.84 ppm) and the three protons of the dihydroxypropyl backbone confirm the basic structure. The diastereotopic nature of the methylene protons (at 3.91 and 3.85 ppm) adjacent to the chiral center results in their distinct chemical shifts and coupling patterns (doublet of doublets), a key feature confirming the connectivity.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows four distinct resonances, corresponding to the four unique carbon environments in the molecule. The carbonyl carbon of the ester is characteristically downfield at 173.6 ppm. The signals for the carbons bearing hydroxyl groups and the methoxy carbon appear at 71.6 ppm, 64.1 ppm, and 53.1 ppm, respectively. This spectrum is vital for confirming the carbon skeleton.
-
Infrared Spectroscopy : The IR spectrum is instrumental in identifying the key functional groups. The broad absorption band around 3402 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. The sharp, strong peak at 1732 cm⁻¹ is indicative of the C=O stretching of the ester functional group. The various C-O stretching bands in the fingerprint region further support the structure.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The observed [M+H]⁺ ion at m/z 121.0517 for the (S)-enantiomer is in close agreement with the calculated value of 121.0495 for C₄H₉O₄, providing strong evidence for the elemental composition of the molecule.
Experimental Protocols
To ensure data reproducibility and accuracy, the following standard protocols for spectroscopic analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder prior to running the sample.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition : Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
Workflow for Spectroscopic Cross-Referencing
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-Methyl 2,3-dihydroxypropanoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (R)-Methyl 2,3-dihydroxypropanoate. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and compliance within your laboratory.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is paramount. While specific hazard data for this compound is not extensively documented, its structure as a dihydroxy ester informs a conservative approach based on analogous compounds. It must be handled as a hazardous chemical, and its waste must be managed in accordance with federal and local regulations.
The primary regulatory frameworks governing laboratory waste in the United States are the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2][3] Your institution is required to maintain a written Chemical Hygiene Plan (CHP) that outlines specific procedures for handling and disposing of hazardous chemicals.[1][4]
Based on data from similar chemical structures, this compound should be presumed to pose the following risks:
| Hazard Classification | GHS Pictogram | Description | Precautionary Statement | Source |
| Serious Eye Damage/Irritation | Corrosion | Causes serious eye damage or irritation.[5][6][7] | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
| Skin Irritation | Exclamation Mark | Causes skin irritation.[5][7][8] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [7] |
| Aquatic Hazard (Long-term) | None | Harmful to aquatic life with long lasting effects.[5][6] | P273: Avoid release to the environment. | [6] |
| Harmful if Swallowed | Exclamation Mark | May be harmful if swallowed.[5][8] | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [8] |
Due to its potential harm to aquatic organisms, this chemical waste cannot be disposed of down the sanitary sewer.[5][6] It must be collected and managed as a hazardous chemical waste stream.
Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks during handling and disposal, adherence to proper PPE protocols is non-negotiable. The causality is clear: engineering and personal protective barriers are the first line of defense against chemical exposure.
Core PPE Requirements:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[7] The risk of serious eye damage necessitates robust protection.[5][6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[9] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact.[9]
-
Work Area: All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[5][10]
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and regulatory compliance from the point of generation to final disposal.
Step 1: Waste Segregation
Directive: Collect waste this compound and any materials grossly contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated waste container.
Causality: Chemical segregation is a cornerstone of laboratory safety.[11] Esters, while generally stable, can react with incompatible materials. Do not mix this waste stream with strong oxidizing agents, acids, or bases to prevent potentially hazardous reactions.[10] Co-mingling waste streams can complicate the disposal process and create unforeseen hazards.
Step 2: Containerization
Directive: Use a designated, chemically compatible waste container. High-density polyethylene (HDPE) or glass containers with a secure, leak-proof screw cap are appropriate.[10]
Causality: The integrity of the waste container is critical to prevent leaks and environmental release.[11] The container must be in good condition, free of cracks or defects. Do not overfill the container; leave at least 10% of headspace to accommodate vapor expansion and prevent splashing when moved.[10]
Step 3: Labeling
Directive: Immediately label the waste container. The label must be clear, durable, and include the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The approximate concentration and volume.
-
The date accumulation started.
-
Relevant hazard pictograms (e.g., Corrosion, Exclamation Mark).
Causality: Proper labeling is an OSHA and EPA requirement.[11] It communicates the container's contents and associated hazards to all laboratory personnel and to the waste management professionals who will handle it, ensuring safe management at every stage.
Step 4: Temporary On-Site Storage
Directive: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[10]
Causality: Safe storage minimizes the risk of accidents and exposure. Storing waste in a secondary containment bin provides an additional layer of protection against spills.
Step 5: Arranging for Final Disposal
Directive: Disposal must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][9][10]
Causality: Licensed contractors are equipped to transport and dispose of hazardous waste in compliance with all federal, state, and local regulations, typically via high-temperature chemical incineration.[6][12] This method ensures the complete destruction of the chemical, preventing its release into the environment.[6] Never dispose of this material in the normal trash or via the sanitary sewer.
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[9]
-
Carefully sweep or scoop the absorbed material into a designated waste container.[5]
-
Seal the container, label it as hazardous waste, and manage it for disposal as described above.
-
Decontaminate the spill area with an appropriate solvent and then soap and water.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water. If irritation develops or persists, seek medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical aid.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Sources
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- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
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- 12. uwlax.edu [uwlax.edu]
A Comprehensive Guide to the Safe Handling of (R)-Methyl 2,3-dihydroxypropanoate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, experience-driven safety and logistical information for handling (R)-Methyl 2,3-dihydroxypropanoate. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols that protect you, your colleagues, and your research.
Understanding the Risks: Hazard Profile of this compound
This compound is an organic compound that requires careful handling due to its potential health effects. According to available safety information, this chemical is known to cause skin and eye irritation, and may also lead to respiratory irritation[1][2][3]. Awareness of these hazards is the first step in mitigating risk and establishing a safe laboratory environment.
Key Hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation[1][2].
-
Serious Eye Irritation: Splashes or contact with the eyes can result in significant irritation and potential damage[1][2].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system[1][2][4].
Foundational Safety: Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazard profile.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory to prevent eye contact. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Nitrile gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and changed immediately if compromised. |
| Body Protection | A standard laboratory coat must be worn and fully fastened. For larger quantities or procedures with a high splash risk, a chemically resistant apron is advised. |
| Footwear | Fully enclosed, non-perforated shoes are required to protect against spills[5]. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes exposure and ensures procedural integrity.
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2]. The recommended storage temperature is between 2-8°C[3][6].
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
-
All handling of open containers should be conducted within a certified chemical fume hood to mitigate inhalation risks[7].
-
Before weighing, ensure all necessary PPE is correctly donned.
-
Use a disposable weighing boat to prevent cross-contamination.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Continuously monitor the reaction for any unexpected changes.
-
Quench the reaction carefully in the fume hood.
-
Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water[8].
-
Wipe down the work surface in the fume hood after the procedure is complete.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial for environmental protection and regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, should be disposed of as hazardous waste in a designated container.
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup[9][10].
Visualizing the Workflow: Safe Handling Diagram
The following diagram illustrates the key stages of safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, you contribute to a culture of safety and scientific excellence. This guide serves as a living document; always consult your institution's specific safety guidelines and the most current Safety Data Sheets (SDS) for the chemicals you are working with.
References
- National Center for Biotechnology Information. (n.d.). Methyl 2,3-dihydroxypropanoate. PubChem.
- ChemicalBook. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Fisher Scientific. (2008). Safety Data Sheet.
- TCI Chemicals. (2018). Safety Data Sheet.
- Duke University. (n.d.). Laboratory Safety Manual.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- CymitQuimica. (2016). Safety data sheet.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Stony Brook University. (n.d.). Lab Safety Do's & Don'ts.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+.
- CymitQuimica. (2025). Safety Data Sheet.
- Lab Safety Rules: Do's and Don'ts You Need to Know. (2024, April 25). YouTube.
- BLD Pharm. (n.d.). 18289-89-9|this compound.
- ChemicalBook. (n.d.). This compound CAS#: 18289-89-9.
- ChemicalBook. (n.d.). This compound | 18289-89-9.
- National Center for Biotechnology Information. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate. PubChem.
- ChemicalBook. (n.d.). (S)-methyl 2,3-dihydroxypropanoate synthesis.
Sources
- 1. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound | 18289-89-9 [amp.chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. This compound CAS#: 18289-89-9 [m.chemicalbook.com]
- 7. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
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- 10. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
